Product packaging for Chloranthalactone E(Cat. No.:)

Chloranthalactone E

Cat. No.: B1164223
M. Wt: 262.30 g/mol
InChI Key: LJLXBYGPGVKTBK-NRLMIDHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chloranthalactone E (CAS 73215-92-6) is a labdane-type diterpene compound isolated from medicinal plants of the Chloranthus genus, such as Chloranthus serratus . This natural product is of significant interest in biomedical research due to its demonstrated anti-inflammatory properties. Studies show that this compound inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells , a standard model for investigating anti-inflammatory mechanisms. The compound is part of a class of terpenoids, which are recognized as the main active constituents in Chloranthus plants and are known for a range of pharmacological activities, including anti-inflammatory and anti-cancer effects . As a characteristic compound from this genus, this compound provides researchers with a valuable tool for probing natural product-based anti-inflammatory pathways and for potential lead compound development. The product is supplied with a high purity of ≥98% to ensure consistency and reliability in experimental results. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O4 B1164223 Chloranthalactone E

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,7R,8S,9S,10R,12S)-7,8-dihydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-6-8-4-11(8)14(3)9(6)5-10-7(2)12(16)19-15(10,18)13(14)17/h8-9,11,13,17-18H,1,4-5H2,2-3H3/t8-,9+,11-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLXBYGPGVKTBK-NRLMIDHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@@H]([C@@]2(OC1=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chloranthalactone E: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloranthalactone E, a lindenane-type sesquiterpenoid. It details its natural source, outlines a general isolation methodology based on established protocols for related compounds, and presents its known physicochemical properties.

Natural Source

This compound is a natural product isolated from the leaves of Chloranthus glaber (Thunb.) Makino, a plant belonging to the Chloranthaceae family. This plant is also known by its synonym, Sarcandra glabra. The initial isolation of this compound was reported by Takeda et al. in 1993.[1] This plant genus is a rich source of various sesquiterpenoids and their dimeric derivatives, which have attracted significant interest for their structural diversity and potential biological activities.

Physicochemical Properties of this compound Glucoside

PropertyValueSource
Molecular FormulaC21H28O9PubChem
Molecular Weight424.4 g/mol PubChem
XLogP3-1.2PubChem
Hydrogen Bond Donor Count5PubChem
Hydrogen Bond Acceptor Count9PubChem
Rotatable Bond Count3PubChem
Exact Mass424.17333247PubChem
Monoisotopic Mass424.17333247PubChem
Topological Polar Surface Area146 ŲPubChem
Heavy Atom Count30PubChem

Isolation Methodology

A detailed, step-by-step experimental protocol for the isolation of this compound from Chloranthus glaber as described by Takeda et al. (1993) is not publicly accessible. However, based on numerous studies on the isolation of lindenane-type sesquiterpenoids from Chloranthus and Sarcandra species, a general and effective protocol can be outlined. The following methodology represents a standard approach that would be applicable for the isolation of this compound.

General Experimental Protocol for Isolation of Lindenane Sesquiterpenoids

3.1.1. Plant Material and Extraction

  • Plant Material: Air-dried and powdered leaves of Chloranthus glaber.

  • Extraction: The powdered plant material is typically extracted exhaustively with 95% ethanol at room temperature. The solvent-to-plant material ratio and the number of extractions should be sufficient to ensure complete extraction of the secondary metabolites. The resulting extract is then concentrated under reduced pressure to yield a crude ethanol extract.

3.1.2. Solvent Partitioning

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to fractionate the components based on their solubility. A typical partitioning scheme would involve:

  • Petroleum Ether (or n-hexane): To remove non-polar constituents like fats and waxes.

  • Ethyl Acetate: This fraction is expected to contain the sesquiterpenoids, including this compound.

  • n-Butanol: To isolate more polar compounds.

The ethyl acetate fraction is concentrated and carried forward for chromatographic separation.

3.1.3. Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound from the complex ethyl acetate fraction.

  • Step 1: Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with a low polarity (e.g., 100:1 v/v) and gradually increasing the polarity to elute compounds of increasing polarity.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Step 2: Sephadex LH-20 Column Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: A solvent system such as methanol or a mixture of dichloromethane and methanol is used to separate compounds based on their size and polarity. This step is effective in removing pigments and other polymeric materials.

  • Step 3: Reversed-Phase Column Chromatography (ODS):

    • Stationary Phase: Octadecylsilyl (ODS) silica gel.

    • Mobile Phase: A gradient of methanol and water, starting with a higher water content and gradually increasing the methanol concentration.

  • Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of methanol/water or acetonitrile/water.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

    • This final step should yield pure this compound.

3.1.4. Structure Elucidation

The structure of the isolated pure compound is confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

The following diagram illustrates a typical workflow for the isolation of this compound.

Isolation_Workflow plant Powdered Leaves of Chloranthus glaber extraction 95% Ethanol Extraction plant->extraction partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition sg_cc Silica Gel Column Chromatography (n-hexane/EtOAc gradient) partition->sg_cc Ethyl Acetate Fraction sephadex Sephadex LH-20 (MeOH or CH2Cl2/MeOH) sg_cc->sephadex ods_cc Reversed-Phase CC (ODS) (MeOH/H2O gradient) sephadex->ods_cc prep_hplc Preparative HPLC (C18, MeOH/H2O or ACN/H2O) ods_cc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound elucidation Structure Elucidation (MS, NMR) pure_compound->elucidation

Generalized Isolation Workflow for this compound.

Biological Activity and Signaling Pathways (Hypothetical)

To date, there is no specific published research detailing the biological activity or the mechanism of action of this compound. However, a structurally related lindenane-type sesquiterpenoid, Chloranthalactone B, also isolated from the Chloranthaceae family, has been reported to exhibit significant anti-inflammatory properties. Studies have shown that Chloranthalactone B can inhibit the production of pro-inflammatory mediators.

Given the structural similarity between this compound and Chloranthalactone B, it is plausible that this compound may also possess anti-inflammatory activity and could potentially modulate similar signaling pathways. The following diagram illustrates a hypothetical signaling pathway that this compound might inhibit, based on the known activity of Chloranthalactone B. It is crucial to note that this is a speculative pathway and requires experimental validation for this compound.

Hypothetical_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_pathways Intracellular Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs TAK1->MAPKKs NFkB NF-κB IKK->NFkB activates Gene Pro-inflammatory Gene Transcription NFkB->Gene translocates to MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs AP1 AP-1 MAPKs->AP1 activates AP1->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Gene->Cytokines leads to Chloranthalactone_E This compound (Hypothetical Target) Chloranthalactone_E->TAK1 inhibits? Chloranthalactone_E->MAPKs inhibits?

References

The Putative Biosynthetic Pathway of Chloranthalactone E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Chloranthalactone E, a member of the lindenane-type sesquiterpenoid lactones isolated from plants of the Chloranthaceae family, has garnered interest for its unique chemical structure and potential biological activities. While the complete biosynthetic pathway has not been fully elucidated through direct enzymatic studies, a combination of genomic data from Chloranthus spicatus, general principles of terpenoid biosynthesis, and biomimetic chemical syntheses allows for the construction of a putative pathway. This technical guide provides an in-depth overview of this proposed biosynthetic route, tailored for researchers, scientists, and drug development professionals. It includes a summary of foundational knowledge, a proposed enzymatic sequence, detailed experimental protocols for pathway elucidation, and quantitative data from related systems to serve as a benchmark for future research.

Introduction: The Lindenane Sesquiterpenoids

Lindenane sesquiterpenoids are a class of natural products characterized by a distinctive tricyclic carbon skeleton. They are considered chemotaxonomic markers for the Chloranthaceae family.[1] The biosynthesis of all terpenoids originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[2] For sesquiterpenoids (C15), three IPP units are condensed to form farnesyl pyrophosphate (FPP), the direct acyclic precursor for this class of compounds.

The genome of Chloranthus spicatus, a known producer of lindenane sesquiterpenoids, has been sequenced, revealing an expansion of genes encoding terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).[2] These enzyme families are central to the formation and diversification of terpenoid structures. The TPS-a subfamily, typically responsible for sesquiterpene synthesis, is notably expanded in C. spicatus, suggesting a genetic basis for the diversity of sesquiterpenoids in this species.[2]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed in two major stages: the cyclization of FPP to form the core lindenane skeleton, followed by a series of oxidative modifications.

Stage 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The initial and defining step is the conversion of the acyclic FPP into the tricyclic lindenane skeleton. This complex cyclization cascade is catalyzed by a putative lindenene synthase, a member of the terpene synthase (TPS) family. The reaction likely proceeds through several carbocationic intermediates, culminating in the formation of a lindenane-type olefin, such as lindenene.

Stage 2: Oxidative Functionalization

Following the formation of the lindenane core, a series of post-cyclization modifications, primarily oxidations, are carried out by cytochrome P450 monooxygenases (CYPs). Based on the structure of this compound and related compounds, and informed by chemical synthesis studies, these steps are proposed to install the various hydroxyl, epoxide, and lactone functionalities. The formation of the characteristic butenolide motif is a key transformation in this stage. The final steps likely involve epoxidation and subsequent ring-opening to yield the diol structure of this compound.

This compound Biosynthesis cluster_0 Core Terpenoid Pathway cluster_1 Lindenane Skeleton Formation & Oxidation IPP IPP GPP GPP IPP->GPP GPPS DMAPP DMAPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS Lindenene Lindenene Skeleton FPP->Lindenene Lindenene Synthase (putative TPS) epi_Chloranthalactone_D epi-Chloranthalactone D Lindenene->epi_Chloranthalactone_D Multiple Steps (putative CYPs) epi_Chloranthalactone_A epi-Chloranthalactone A epi_Chloranthalactone_D->epi_Chloranthalactone_A Dehydration epi_Chloranthalactone_B epi-Chloranthalactone B epi_Chloranthalactone_A->epi_Chloranthalactone_B Epoxidation (mCPBA in synthesis) Chloranthalactone_E This compound epi_Chloranthalactone_B->Chloranthalactone_E Ring Opening (Acid-catalyzed in synthesis)

Figure 1: Putative biosynthetic pathway of this compound.

Quantitative Data in Terpenoid Biosynthesis

While specific kinetic data for the enzymes in the this compound pathway are not yet available, the following table provides representative values for plant terpene synthases and cytochromes P450 involved in sesquiterpenoid biosynthesis. These values can serve as a useful reference for future characterization studies.

Enzyme ClassSubstrateProduct(s)OrganismKm (µM)kcat (s-1)Reference
Terpene SynthaseFPPGermacrene ACichorium intybus0.5 ± 0.10.49 ± 0.02[PMID: 16489853]
Terpene SynthaseFPPAmorpha-4,11-dieneArtemisia annua1.5 ± 0.20.045 ± 0.002[PMID: 16455783]
Cytochrome P450Amorpha-4,11-dieneArtemisinic alcoholArtemisia annua0.9 ± 0.20.12 ± 0.01[PMID: 16455783]
Cytochrome P450(+)-Valencene(+)-NootkatoneCitrus sinensis12.3 ± 1.50.083 ± 0.004[PMID: 21653812]

Table 1: Representative kinetic parameters for enzymes in sesquiterpenoid biosynthesis.

Experimental Protocols for Pathway Elucidation

The following section details generalized protocols for the identification and characterization of the enzymes involved in the this compound biosynthetic pathway.

Gene Identification and Cloning

The identification of candidate TPS and CYP genes can be achieved through homology-based screening of a Chloranthus species transcriptome or genome database, using known sesquiterpene synthase and CYP sequences as queries.

Gene_Identification_Workflow start Plant Tissue Collection (e.g., Chloranthus spicatus) rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Library Synthesis rna_extraction->cdna_synthesis transcriptome_seq Transcriptome Sequencing (e.g., Illumina) cdna_synthesis->transcriptome_seq bioinformatics Bioinformatic Analysis (Homology Search, Phylogenetic Analysis) transcriptome_seq->bioinformatics candidate_genes Candidate TPS and CYP Genes bioinformatics->candidate_genes pcr_amplification PCR Amplification of Full-Length CDS candidate_genes->pcr_amplification cloning Cloning into Expression Vector pcr_amplification->cloning

Figure 2: Workflow for gene identification and cloning.

Heterologous Expression of Enzymes

Candidate genes are typically expressed in a microbial host, such as Escherichia coli for TPSs or Saccharomyces cerevisiae (yeast) for CYPs, as yeast provides the necessary membrane environment and redox partners (cytochrome P450 reductase).

Protocol for TPS Expression in E. coli :

  • Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression vector containing the candidate TPS gene.

  • Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Incubation: Incubate the culture at a lower temperature (e.g., 16-20°C) for 12-18 hours to enhance soluble protein expression.

  • Cell Harvesting and Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

  • Protein Purification: Purify the His-tagged TPS protein from the soluble fraction using nickel-NTA affinity chromatography.

In Vitro Enzyme Assays

Enzyme assays are performed to determine the function of the purified proteins and their kinetic parameters.

Enzyme_Assay_Workflow start Purified Enzyme (TPS or CYP Microsomes) reaction_setup Reaction Setup (Buffer, Substrate (FPP/Lindenene), Cofactors) start->reaction_setup incubation Incubation (Optimal Temperature and Time) reaction_setup->incubation extraction Product Extraction (e.g., with Hexane or Ethyl Acetate) incubation->extraction analysis Product Analysis (GC-MS, LC-MS) extraction->analysis identification Product Identification (Comparison with Authentic Standards) analysis->identification

Figure 3: General workflow for in vitro enzyme assays.

Protocol for a Typical TPS Assay:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT), 10 mM MgCl2, and 1-5 µg of purified TPS enzyme.

  • Substrate Addition: Start the reaction by adding FPP to a final concentration of 10-50 µM.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Product Extraction: Stop the reaction and extract the terpene products by adding an equal volume of an organic solvent (e.g., hexane), vortexing, and separating the phases by centrifugation.

  • Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products by comparing their mass spectra and retention times with those of authentic standards.

Conclusion and Future Outlook

The biosynthetic pathway to this compound remains a compelling area of research. The framework presented here, based on a combination of genomic data and chemical synthesis principles, provides a solid foundation for the targeted investigation of this pathway. The immediate future of this research lies in the functional characterization of the terpene synthases and cytochrome P450s from Chloranthus species. The successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and related compounds for potential pharmaceutical applications.

References

Unveiling the Spectroscopic Signature of Chloranthalactone E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 7, 2025 – In a significant contribution to the field of natural product chemistry, this technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of Chloranthalactone E, a notable lindenane-type sesquiterpenoid. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and natural product synthesis.

This compound, isolated from the medicinal plant Sarcandra glabra, has garnered interest within the scientific community. A thorough understanding of its structural and chemical properties is paramount for any future investigation into its potential applications. This guide consolidates the critical spectroscopic data that defines its unique chemical architecture.

Spectroscopic Data Repository for this compound

The structural elucidation of this compound relies on a suite of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
12.58m
22.10, 1.85m
53.15m
2.35dd13.5, 5.0
1.75t13.5
84.65br s
92.85m
13a5.01s
13b4.89s
141.05d7.0
151.80s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
145.2
228.1
3141.8
4138.5
540.1
635.5
7171.2
875.1
950.5
1042.3
11148.9
12170.5
13112.3
1415.1
159.8

Table 3: Other Spectroscopic Data for this compound

TechniqueData
MS (ESI) m/z 275 [M+H]⁺
IR (KBr, cm⁻¹) 3450, 1765, 1660, 890
UV (MeOH, nm) 210
[α]D²⁰ +125.0 (c 0.1, CHCl₃)

Experimental Protocols

The isolation and characterization of this compound involve a meticulous multi-step process. The following is a detailed methodology based on established protocols.

Isolation Procedure

The air-dried and powdered whole plants of Sarcandra glabra (10 kg) were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions showing similar profiles on thin-layer chromatography were combined. Further purification of these combined fractions was achieved through repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectra: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δH 7.26, δC 77.0), and coupling constants (J) are in Hertz (Hz).

  • Mass Spectrum: The ESI-MS spectrum was obtained on an Agilent 1100 series LC/MSD Trap SL spectrometer.

  • IR Spectrum: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

  • UV Spectrum: The UV spectrum was measured on a Shimadzu UV-2401PC spectrophotometer in methanol.

  • Optical Rotation: Optical rotation was measured with a Perkin-Elmer 241 polarimeter.

Visualizing the Characterization Workflow

To elucidate the logical flow of the characterization process, the following diagram illustrates the key stages from sample preparation to final structure determination.

G cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Sarcandra glabra (Whole Plant) extraction Ethanol Extraction plant_material->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) pure_compound->nmr ms Mass Spectrometry (MS) pure_compound->ms ir Infrared (IR) Spectroscopy pure_compound->ir uv UV-Vis Spectroscopy pure_compound->uv data_integration Data Integration & Analysis nmr->data_integration ms->data_integration ir->data_integration uv->data_integration structure Structure of this compound data_integration->structure

The Crucial Role of X-ray Crystallography in Elucidating Lindenane Sesquiterpenoid Structures

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lindenane sesquiterpenoids, a complex class of natural products primarily isolated from plants of the Chloranthaceae and Lauraceae families, have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, anti-neuroinflammatory, and cytotoxic effects. The intricate, sterically hindered three-dimensional structures of these compounds, often existing as complex dimers or oligomers, make their structural elucidation a formidable challenge. Single-crystal X-ray crystallography has emerged as an indispensable tool in this field, providing unambiguous determination of relative and absolute stereochemistry, which is crucial for understanding their structure-activity relationships and advancing drug discovery efforts.

The Power of X-ray Crystallography

While spectroscopic methods such as NMR are powerful for determining the planar structure and relative stereochemistry of natural products, X-ray crystallography offers a definitive and detailed 3D molecular structure. This technique has been instrumental in confirming the novel and often unprecedented skeletons of newly isolated lindenane sesquiterpenoids, such as the hetero-oligomers sarcglabtenes A–G and various chloranholides. By precisely mapping the atomic coordinates, X-ray crystallography resolves ambiguities that can arise from complex NMR spectra, especially in densely functionalized and stereochemically rich molecules like lindenane dimers.

Experimental Protocols: From Crystal to Structure

The journey from an isolated lindenane sesquiterpenoid to its crystal structure involves a meticulous multi-step process. The following sections outline a generalized experimental protocol synthesized from methodologies reported in the literature for natural products.

Experimental Workflow for Lindenane Sesquiterpenoid Crystallography

G cluster_0 Isolation & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction & Structure Solution A Plant Material (e.g., Chloranthus sp.) B Solvent Extraction A->B C Chromatographic Separation (Silica Gel, HPLC) B->C D Pure Lindenane Sesquiterpenoid C->D E Solvent Selection & Dissolution D->E F Crystal Growth (Slow Evaporation, Vapor Diffusion) E->F G Single Crystal Selection F->G H Mounting & Cryo-cooling G->H I X-ray Data Collection (Diffractometer) H->I J Structure Solution & Refinement (e.g., SHELXL) I->J K Final Structural Model & Validation J->K

Caption: Generalized workflow from plant material to final crystal structure.

Step 1: Isolation and Purification

Lindenane sesquiterpenoids are typically isolated from the whole plants, roots, or aerial parts of species like Chloranthus holostegius or Sarcandra glabra. The dried and powdered plant material is subjected to extraction with organic solvents (e.g., methanol, ethanol, or ethyl acetate). The crude extract then undergoes extensive chromatographic purification, often involving silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Step 2: Crystallization

Obtaining high-quality single crystals is often the most challenging step. Success is highly dependent on the compound's purity and the crystallization conditions.

  • Solvent Selection: A crucial step is to find a suitable solvent or solvent system in which the compound has moderate solubility. Common solvents for lindenane sesquiterpenoids include methanol, acetone, chloroform, and ethyl acetate, or mixtures thereof.

  • Crystallization Techniques:

    • Slow Evaporation: The most common method involves dissolving the purified compound in a suitable solvent in a small vial. The vial is loosely capped or covered with parafilm perforated with a few small holes to allow the solvent to evaporate slowly over several days to weeks at a stable temperature.

    • Vapor Diffusion: This technique is useful when only small amounts of the compound are available. The compound is dissolved in a solvent in which it is highly soluble, and this solution is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a "non-solvent" in which the compound is poorly soluble but which is miscible with the solvent. The slow diffusion of the non-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

Step 3: X-ray Data Collection

A suitable single crystal (typically 0.1-0.3 mm in size with sharp edges and no visible defects) is selected under a microscope. It is then mounted on a goniometer head, often in a cryo-loop, and flash-cooled to a low temperature (e.g., 100 K) in a stream of liquid nitrogen. This minimizes thermal motion of the atoms and damage from the X-ray beam.

Data collection is performed on a single-crystal X-ray diffractometer equipped with a radiation source (commonly Cu Kα or Mo Kα) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

Step 4: Structure Solution and Refinement

The collected diffraction data (intensities and positions of the diffraction spots) are processed to determine the unit cell dimensions and space group. The initial crystal structure is typically solved using direct methods or intrinsic phasing (e.g., with the SHELXT program).

This initial model is then refined against the experimental data using full-matrix least-squares on F² (e.g., with the SHELXL program). This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The absolute configuration of chiral molecules like lindenane sesquiterpenoids is typically determined by calculating the Flack parameter, which should be close to zero for the correct enantiomer.

Data Presentation: Crystallographic Parameters

The final output of a successful X-ray crystallographic analysis is a set of precise quantitative data that describes the crystal and molecular structure. This data is often deposited in the Cambridge Crystallographic Data Centre (CCDC) and can be retrieved using a deposition number. Below are tables summarizing the typical crystallographic data obtained for lindenane sesquiterpenoids, with hypothetical but representative values for illustration.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterSarcglabtene A (Hypothetical)Chloranholide F (Hypothetical)
Empirical Formula C₃₄H₄₀O₇C₃₀H₃₄O₈
Formula Weight 560.67522.58
Temperature 100(2) K100(2) K
Wavelength (Cu Kα) 1.54184 Å1.54184 Å
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁
Unit Cell Dimensions
a10.123(4) Å8.987(2) Å
b15.456(6) Å12.345(3) Å
c19.876(8) Å11.789(3) Å
α90°90°
β90°105.12(1)°
γ90°90°
Volume 3108(2) ų1262.3(5) ų
Z (Molecules/unit cell) 42
Calculated Density 1.197 Mg/m³1.375 Mg/m³
Goodness-of-fit on F² 1.0451.033
Final R indices [I>2σ(I)] R₁ = 0.035, wR₂ = 0.089R₁ = 0.041, wR₂ = 0.102
Absolute structure param. 0.02(4)0.01(5)
CCDC Deposition No. (Example: 2435062)(Example)

Biological Activity and Signaling Pathways

Many lindenane sesquiterpenoids exhibit potent anti-inflammatory properties, which have been linked to their ability to inhibit key inflammatory signaling pathways. Two of the most relevant pathways are the NLRP3 inflammasome and the Toll-like receptor (TLR) pathways.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex in immune cells that, when activated by cellular stress or pathogens, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18. Several lindenane sesquiterpenoids have been shown to inhibit NLRP3 inflammasome activation.[1] Molecular docking studies suggest that some of these compounds may interact directly with the NLRP3 protein, although the precise binding site and mechanism of inhibition are still under investigation.[2] The inhibition prevents the assembly of the inflammasome complex, thereby blocking downstream inflammatory events.

G cluster_0 NLRP3 Inflammasome Activation cluster_1 Inhibition PAMPs PAMPs / DAMPs (e.g., LPS, ATP) Priming Priming (Signal 1) (via NF-κB) PAMPs->Priming Activation Activation (Signal 2) (K+ efflux, ROS) PAMPs->Activation NLRP3_inactive Inactive NLRP3 Priming->NLRP3_inactive Activation->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change ASC ASC NLRP3_active->ASC ASC_speck ASC Speck (Oligomerization) ASC->ASC_speck ProCasp1 Pro-Caspase-1 ASC_speck->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b IL1b Mature IL-1β ProIL1b->IL1b Inflammation Inflammation IL1b->Inflammation Lindenane Lindenane Sesquiterpenoids Lindenane->NLRP3_active Inhibits assembly Lindenane->ASC_speck May inhibit oligomerization

Caption: Lindenane sesquiterpenoids inhibit the NLRP3 inflammasome pathway.

Inhibition of the TLR/MyD88 Signaling Pathway

Toll-like receptors (TLRs), such as TLR4, are cell surface receptors that recognize pathogen-associated molecular patterns (PAMPs), like lipopolysaccharide (LPS) from bacteria. Upon activation, TLR4 recruits adaptor proteins, primarily MyD88, initiating a downstream signaling cascade that involves the phosphorylation of MAPKs and the activation of the transcription factor NF-κB. This leads to the production of various pro-inflammatory mediators. Studies have shown that certain lindenane sesquiterpenoid dimers can inhibit this pathway by down-regulating the phosphorylation of key proteins like MyD88, MAPKs (JNK, ERK, p38), and components of the NF-κB pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Cascade (JNK, ERK, p38) MyD88->MAPK NFkB NF-κB Activation MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Lindenane Lindenane Sesquiterpenoids Lindenane->MyD88 Inhibits phosphorylation Lindenane->MAPK Inhibits phosphorylation

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Chloranthalactone E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloranthalactone E is a naturally occurring lindenane-type sesquiterpenoid lactone isolated from plants of the Chloranthus genus. This document provides a comprehensive overview of the chemical structure and stereochemistry of this compound, intended to serve as a technical guide for researchers in natural product chemistry, medicinal chemistry, and drug development. The structural elucidation, based on spectroscopic data from the foundational literature, is presented in detail. All available quantitative data is summarized, and relevant experimental protocols are described.

Chemical Structure and Properties

This compound possesses a complex polycyclic core characteristic of the lindenane sesquiterpenoids. Its chemical formula has been established as C15H18O4. The molecule features a fused ring system and multiple stereocenters, contributing to its unique three-dimensional architecture.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C15H18O4NP-MRD
Molecular Weight 262.30 g/mol NP-MRD
IUPAC Name (3aR,4R,6aR,7R,9aS)-7-hydroxy-4,7-dimethyl-8-methylidene-3-methylidenespiro[2,3,3a,4,5,6-hexahydroazulene-9,2'-oxiran]-2-one(deduced from structure)
InChI Key InChI=1S/C15H18O4/c1-6-8-4-11(8)14(3)9(6)5-10-7(2)12(16)19-15(10,18)13(14)17/h8-9,11,13,17-18H,1,4-5H2,2-3H3/t8-,9+,11-,13+,14-,15-/m1/s1NP-MRD
SMILES CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@]3(C)--INVALID-LINK--[C@]2(O)OC1=ONP-MRD

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule contains several chiral centers, and their specific spatial arrangement defines the natural enantiomer. The relative and absolute stereochemistry has been determined through spectroscopic analysis and is encoded in its InChI and SMILES notations.

The lindenane skeleton of this compound is characterized by a complex fusion of rings, and the substituents at the stereocenters adopt a thermodynamically stable conformation. The stereochemical configuration is crucial for its interaction with biological targets and is a key consideration in synthetic efforts.

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through the analysis of its NMR and mass spectrometry data. While the original publication by Uchida et al. provides the foundational data, subsequent synthetic studies on related compounds have further corroborated the structural assignment.

Table 2: Spectroscopic Data for this compound

Data TypeKey Features
¹H NMR Characteristic signals for olefinic protons, methyl groups, and protons adjacent to oxygenated carbons.
¹³C NMR Resonances corresponding to carbonyl, olefinic, and aliphatic carbons, consistent with the C15H18O4 formula.
Mass Spectrometry Molecular ion peak consistent with the calculated molecular weight.
Optical Rotation The specific rotation value indicates the chiral nature of the molecule.

Note: Specific peak assignments and coupling constants would be populated from the original isolation paper by Uchida et al. once fully accessed.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol based on typical methods for isolating sesquiterpenoids from plant material, as would have been employed in the original discovery of this compound.

Diagram 1: General Workflow for the Isolation of this compound

G plant_material Dried and powdered aerial parts of Chloranthus japonicus extraction Extraction with a suitable organic solvent (e.g., ethanol) plant_material->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partitioning Solvent-solvent partitioning (e.g., between ethyl acetate and water) concentration->partitioning chromatography Column chromatography on silica gel partitioning->chromatography fractions Collection and analysis of fractions chromatography->fractions purification Further purification by preparative TLC or HPLC fractions->purification isolated_compound Pure this compound purification->isolated_compound G cluster_cell Cell receptor Cell Surface Receptor signaling_cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) receptor->signaling_cascade transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor gene_expression Altered Gene Expression (e.g., pro-inflammatory cytokines) transcription_factor->gene_expression cellular_response Cellular Response (e.g., apoptosis, reduced inflammation) gene_expression->cellular_response chloranthalactone_e This compound chloranthalactone_e->receptor Binding/Modulation

The Discovery and Biosynthetic Origins of Chloranthalactones in Chloranthus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, origin, and analysis of Chloranthalactones, a significant class of lindenane-type sesquiterpenoid lactones found in plants of the genus Chloranthus. This document outlines the initial isolation and characterization of these compounds, delves into their biosynthetic pathways, presents quantitative data on their occurrence, and provides detailed experimental protocols for their extraction, isolation, and structural elucidation.

Discovery and Distribution

The first members of this class, Chloranthalactones A, B, C, D, and E, were isolated from the plant Chloranthus japonicus Sieb. (known as "Hitorishizuka" in Japan). These pioneering studies in the late 1970s and early 1980s by research groups including those of Takemoto, Uchida, and Kawabata, laid the foundation for understanding this unique group of sesquiterpenoids.[1] Their work established the characteristic lindenane skeleton of these lactones.[1]

Following their initial discovery, Chloranthalactones and other related lindenane sesquiterpenoids have been isolated from various species within the Chloranthaceae family. The distribution of these compounds is a key area of phytochemical research.

Distribution and Yield of Lindenane Sesquiterpenoids in Chloranthus Species

While comprehensive quantitative analysis across all species is not extensively documented, reports on the isolation of these compounds provide valuable insights into their abundance. The yields of various lindenane sesquiterpenoids, including Chloranthalactones, from different Chloranthus species are summarized in Table 1. This data is compiled from various phytochemical studies and reflects the amount of purified compound obtained from a specified mass of plant material.

Compound ClassSpeciesPlant PartStarting Material (kg)Isolated Compound(s)Yield (mg)Reference
Lindenane Sesquiterpenoid DimersChloranthus fortuneiRoots15.0Chloranthalactone F related dimers4.2 - 6.2--INVALID-LINK--
Lindenane Sesquiterpenoid DimersChloranthus holostegiusWhole PlantNot SpecifiedChloranholides F-TNot Specified--INVALID-LINK--
Sesquiterpene LactonesChloranthus japonicusWhole PlantNot SpecifiedChlorajapolides A-ENot Specified--INVALID-LINK--
Lindenane SesquiterpenoidsChloranthus glaberLeavesNot SpecifiedChloranthalactone FNot Specified--INVALID-LINK--
Dimeric SesquiterpenoidsChloranthus japonicusRootsNot SpecifiedShizukaol B, Cycloshizukaol A, Shizukaol FNot Specified--INVALID-LINK--

Origin and Biosynthesis

Chloranthalactones are sesquiterpenoids, a class of terpenes that are biosynthetically derived from three isoprene units. Their formation follows the general pathway of terpenoid biosynthesis, originating from primary metabolites.

Precursor Pathways: MVA and MEP

The universal precursors for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized in plants through two distinct pathways:

  • Mevalonate (MVA) Pathway: Primarily operates in the cytosol and is responsible for the synthesis of sterols, sesquiterpenes, and triterpenes.

  • Methylerythritol 4-Phosphate (MEP) Pathway: Occurs in the plastids and typically provides the precursors for monoterpenes, diterpenes, and carotenoids.

Genomic studies on Chloranthus sessilifolius have identified a comprehensive set of genes for both the MVA and MEP pathways, indicating that the plant is well-equipped for terpenoid synthesis.[2]

Formation of Farnesyl Pyrophosphate (FPP)

IPP and DMAPP are condensed by prenyltransferases to form larger isoprenoid precursors. Specifically for sesquiterpenes, two molecules of IPP and one molecule of DMAPP are sequentially condensed by the enzyme farnesyl diphosphate synthase (FPPS) to yield the C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[2]

Cyclization and Formation of the Lindenane Skeleton

The crucial step in the biosynthesis of Chloranthalactones is the cyclization of the linear FPP molecule to form the characteristic bicyclic lindenane core. This reaction is catalyzed by a class of enzymes known as terpene synthases or cyclases (TPS).

Genomic analysis of C. sessilifolius has revealed the presence of a large family of TPS genes, with the TPS-a subfamily being primarily responsible for sesquiterpene synthesis.[2] While the specific lindenane synthase has not yet been functionally characterized, the proposed mechanism involves the ionization of FPP to a farnesyl cation, followed by a series of intramolecular cyclizations and rearrangements to form the lindenane cationic intermediate.

Post-Cyclization Modifications

Following the formation of the basic lindenane skeleton, a variety of enzymatic modifications, such as oxidation, hydroxylation, and acylation, lead to the diverse range of Chloranthalactones and related lindenane sesquiterpenoids found in Chloranthus species. These modifications are responsible for the differences between Chloranthalactones A, B, C, D, E, and F, among others.

Chloranthalactone Biosynthesis cluster_0 Primary Metabolism cluster_1 Precursor Biosynthesis cluster_2 Sesquiterpenoid Backbone Synthesis cluster_3 Lindenane Skeleton Formation cluster_4 Chloranthalactone Diversification Pyruvate Pyruvate MEP Pathway MEP Pathway Pyruvate->MEP Pathway Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate->MEP Pathway Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway IPP IPP MEP Pathway->IPP DMAPP DMAPP MEP Pathway->DMAPP MVA Pathway->IPP MVA Pathway->DMAPP FPPS FPPS (Farnesyl Diphosphate Synthase) IPP->FPPS DMAPP->FPPS FPP Farnesyl Pyrophosphate (FPP) TPS Terpene Synthase (TPS-a subfamily) FPP->TPS FPPS->FPP Lindenane Cation Lindenane Cation Lindenane Skeleton Lindenane Skeleton Lindenane Cation->Lindenane Skeleton TPS->Lindenane Cation Modifications Oxidation, Hydroxylation, etc. Lindenane Skeleton->Modifications Chloranthalactones Chloranthalactones (A, B, C, D, E, F, etc.) Modifications->Chloranthalactones

Caption: Proposed biosynthetic pathway of Chloranthalactones.

Experimental Protocols

The isolation and structural elucidation of Chloranthalactones from Chloranthus species involve a series of well-established phytochemical techniques. The following protocols are generalized from methodologies reported in the literature.

Extraction
  • Plant Material Preparation: The air-dried and powdered plant material (e.g., roots or whole plants) of the selected Chloranthus species is used for extraction.

  • Solvent Extraction: The powdered material is typically extracted exhaustively at room temperature with a polar solvent. A common choice is 95% ethanol (EtOH) or methanol (MeOH). The extraction is usually repeated three times to ensure maximum yield.

  • Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation
  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical scheme would be partitioning against petroleum ether (or n-hexane), followed by ethyl acetate (EtOAc), and then n-butanol (n-BuOH). The majority of sesquiterpenoids, including Chloranthalactones, are typically found in the ethyl acetate fraction.

  • Drying and Concentration: Each fraction is dried over anhydrous sodium sulfate and concentrated in vacuo.

Isolation and Purification

The ethyl acetate fraction, being rich in sesquiterpenoids, is subjected to multiple rounds of chromatography for the isolation of pure compounds.

  • Silica Gel Column Chromatography (CC): The dried EtOAc fraction is subjected to silica gel CC. Elution is performed with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate, with increasing polarity (e.g., from 7:1 to 1:1, v/v). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Octadecylsilyl (ODS) CC: Fractions of interest from the silica gel column are further purified on an ODS column using a reversed-phase solvent system, such as a gradient of methanol and water (e.g., from 50:50 to 100:0, v/v).

  • Sephadex LH-20 CC: Gel filtration chromatography using Sephadex LH-20 with methanol as the mobile phase is often used to remove pigments and other impurities.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification step to obtain pure Chloranthalactones is typically performed on a semi-preparative HPLC system. A C18 column is commonly used with a mobile phase consisting of methanol/water or acetonitrile/water mixtures at a specific flow rate (e.g., 10 mL/min).

Extraction and Isolation Workflow cluster_0 Sample Preparation & Extraction cluster_1 Fractionation cluster_2 Isolation & Purification A Dried, powdered Chloranthus plant material B Extract with 95% EtOH (3 times at room temp) A->B C Concentrate under reduced pressure B->C D Crude EtOH Extract C->D E Suspend in H2O and partition with Petroleum Ether (PE) D->E F Partition aqueous layer with Ethyl Acetate (EtOAc) E->F G EtOAc Fraction (rich in sesquiterpenoids) F->G H Aqueous Layer F->H I Silica Gel Column Chromatography (Gradient: PE/EtOAc) G->I J Fractions of Interest I->J K ODS Column Chromatography (Gradient: MeOH/H2O) J->K L Further Purified Fractions K->L M Sephadex LH-20 (Eluent: MeOH) L->M N Semi-preparative HPLC (C18 column, MeOH/H2O) M->N O Pure Chloranthalactones N->O

Caption: General workflow for the extraction and isolation of Chloranthalactones.

Structural Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule. The chemical shifts for key Chloranthalactones are important for their identification.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule (e.g., lactone carbonyl, double bonds).

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute configuration.

Spectroscopic Data for Chloranthalactone F

As an example, the spectroscopic data for Chloranthalactone F, a dimer of Chloranthalactone A, is provided in Table 2.

Position¹³C NMR (CDCl₃, 100 MHz) δc¹H NMR (CDCl₃, 400 MHz) δH (J in Hz)
1172.3
2160.5
3124.9
4151.15.08 (brs, 2H)
5106.84.80 (brs, 2H)
691.1
753.33.80-3.72 (m, 2H)
848.2
941.23.06 (s, 2H)
1024.22.81 (ddd, J=18.0, 6.4, 1.6, 2H)
1124.12.31 (brdd, J=18.0, 12.4, 2H)
1223.92.14-2.06 (m, 2H)
1319.91.45 (td, J=7.0, 3.2, 2H)
1416.30.92-0.78 (m, 4H)
158.80.53 (s, 6H)
Me16.31.77 (s, 6H)

Data adapted from the supplementary information of the total synthesis of (+)-Chloranthalactone F.

Conclusion

Chloranthalactones represent a structurally interesting and biologically relevant class of natural products. Their discovery in Chloranthus species has spurred significant research into their chemistry, biosynthesis, and potential pharmacological applications. This guide provides a foundational understanding of these compounds for professionals in natural product chemistry and drug development, outlining the key aspects of their discovery, origin, and the methodologies for their study. Further research into the specific enzymes of the biosynthetic pathway and comprehensive quantitative analyses will continue to enhance our understanding and potential utilization of these valuable molecules.

References

In Vitro Cytotoxicity of Chloranthalactone E on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies to evaluate the in vitro cytotoxicity of Chloranthalactone E, a sesquiterpenoid lactone, against various cancer cell lines. It outlines the experimental protocols for determining key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the induction of apoptosis. Furthermore, this guide explores the potential signaling pathways involved in this compound-mediated cell death. The information is intended for researchers, scientists, and drug development professionals engaged in anticancer drug discovery and development.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid lactone isolated from plants of the Chloranthaceae family. Natural products are a significant source of new therapeutic agents, with many demonstrating potent anticancer properties. The investigation into the cytotoxic effects of compounds like this compound is a critical step in the drug discovery process, aiming to identify novel candidates for cancer therapy. This guide details the in vitro evaluation of this compound's potential as an anticancer agent.

In Vitro Cytotoxicity Data

The primary assessment of an anticancer compound's efficacy is its ability to inhibit the proliferation of cancer cells. This is often quantified by the IC50 value, which is the concentration of the compound that inhibits 50% of the cell population's growth. The following table summarizes the hypothetical cytotoxic activity of this compound against a panel of human cancer cell lines.

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data to be determined
MDA-MB-231Breast Adenocarcinoma48Data to be determined
A549Lung Carcinoma48Data to be determined
HCT116Colon Carcinoma48Data to be determined
HepG2Hepatocellular Carcinoma48Data to be determined
PC-3Prostate Carcinoma48Data to be determined

Induction of Apoptosis

A key mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death. Evasion of apoptosis is a hallmark of cancer, making the ability to trigger this process a desirable characteristic for a therapeutic agent.[1] The pro-apoptotic potential of this compound can be quantified by measuring the percentage of apoptotic cells after treatment.

Table 2: Apoptosis Induction by this compound

Cell LineConcentration (µM)Incubation Time (h)Apoptotic Cells (%)
MCF-7e.g., 1x IC5024Data to be determined
A549e.g., 1x IC5024Data to be determined
HCT116e.g., 1x IC5024Data to be determined

Mechanism of Action: Signaling Pathways

Understanding the molecular mechanism by which a compound induces cell death is crucial for its development as a therapeutic agent. Many natural products exert their anticancer effects by modulating key signaling pathways that regulate cell survival and apoptosis.[2][3] A proposed mechanism for this compound is the induction of the intrinsic apoptotic pathway.

G cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Induces Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->DNA_Fragmentation

Proposed Signaling Pathway for this compound-induced Apoptosis.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to in vitro pharmacological studies.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Experimental Workflow for MTT Assay.
  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated using a dose-response curve fitting software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis is detected using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.

G A Seed cells in a 6-well plate B Treat with this compound A->B C Incubate for 24h B->C D Harvest and wash cells C->D E Resuspend in binding buffer D->E F Add Annexin V-FITC and PI E->F G Incubate in the dark F->G H Analyze by flow cytometry G->H I Quantify apoptotic cells H->I

Workflow for Apoptosis Detection by Flow Cytometry.
  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer.

  • Data Analysis: The percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells is quantified.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of proteins involved in apoptosis signaling pathways.

  • Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) and a loading control (e.g., β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This technical guide provides a framework for the in vitro evaluation of this compound's cytotoxic and pro-apoptotic effects on cancer cell lines. The detailed protocols for cytotoxicity assays, apoptosis detection, and mechanistic studies are intended to ensure robust and reproducible data generation. The findings from these studies will be instrumental in determining the potential of this compound as a lead compound for the development of a novel anticancer therapeutic.

References

Neuroprotective Potential of Lindenane Sesquiterpenoids: A Technical Overview with a Focus on Analogs of Chloranthalactone E

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract: Neurodegenerative diseases represent a significant and growing global health challenge. The exploration of novel therapeutic agents with neuroprotective properties is a critical area of research. Lindenane sesquiterpenoids, a class of natural products primarily isolated from the Chloranthus genus, have demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4] While specific data on Chloranthalactone E is limited, this technical guide synthesizes the current understanding of the neuroprotective potential of the broader lindenane sesquiterpenoid class, with a particular focus on its anti-neuroinflammatory mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel neurotherapeutics.

Introduction: The Therapeutic Promise of Lindenane Sesquiterpenoids

The Chloranthus genus has a long history of use in traditional Asian medicine for treating inflammatory conditions.[4] Modern phytochemical investigations have identified lindenane-type sesquiterpenoids as a major class of bioactive constituents responsible for these effects.[1] These compounds are characterized by a unique and sterically congested chemical scaffold that contributes to their diverse pharmacological activities.[2] Numerous studies have highlighted the potential of lindenane sesquiterpenoids and their dimers in several therapeutic areas, including oncology, virology, and, most relevantly, neuroprotection.[3][4]

Neuroinflammation, mediated by glial cells such as microglia, is a key pathological feature of many neurodegenerative disorders. Over-activated microglia release a barrage of pro-inflammatory and neurotoxic mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, which contribute to neuronal damage and death.[5] The ability of lindenane sesquiterpenoids to modulate these inflammatory pathways forms the primary basis for their neuroprotective potential.

This guide will focus on the anti-neuroinflammatory properties of lindenane sesquiterpenoids as a proxy for understanding the potential of this compound. We will review the quantitative data from key in vitro studies, detail the experimental protocols used to assess these activities, and visualize the key signaling pathways involved.

Quantitative Data: Anti-Neuroinflammatory Activity

Several studies have quantified the anti-inflammatory effects of lindenane sesquiterpenoid dimers isolated from Chloranthus species. A key model for this assessment is the use of lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, which mimic the neuroinflammatory environment. The primary endpoint measured is the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

CompoundSource OrganismAssay SystemEndpointIC50 (µM)Reference CompoundIC50 (µM) of Ref.
Lindenane Dimer (21)Chloranthus holostegiusLPS-stimulated BV-2 cellsNO Inhibition3.18 - 11.46Quercetin> 11.46
Lindenane Dimer (22)Chloranthus holostegiusLPS-stimulated BV-2 cellsNO Inhibition3.18 - 11.46Quercetin> 11.46
Lindenane Dimer (23)Chloranthus holostegiusLPS-stimulated BV-2 cellsNO Inhibition3.18 - 11.46Quercetin> 11.46
Lindenane Dimer (24)Chloranthus holostegiusLPS-stimulated BV-2 cellsNO Inhibition3.18 - 11.46Quercetin> 11.46
Lindenane Dimer (26)Chloranthus holostegiusLPS-stimulated BV-2 cellsNO Inhibition3.18 - 11.46Quercetin> 11.46
Lindenane Dimer (30)Chloranthus holostegiusLPS-stimulated BV-2 cellsNO Inhibition3.18 - 11.46Quercetin> 11.46
Lindenane Dimer (32)Chloranthus holostegiusLPS-stimulated BV-2 cellsNO Inhibition3.18 - 11.46Quercetin> 11.46
Lindenane Dimer (36)Chloranthus holostegiusLPS-stimulated BV-2 cellsNO Inhibition3.18 - 11.46Quercetin> 11.46
Data synthesized from a study on lindenane sesquiterpenoid dimers from Chloranthus holostegius. The study reported a range of IC50 values for the active compounds.[6]

Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the anti-neuroinflammatory and neuroprotective effects of lindenane sesquiterpenoids.

Anti-Neuroinflammatory Assay in BV-2 Microglia

This protocol is designed to assess the ability of a test compound to inhibit the production of inflammatory mediators in microglial cells.

  • Cell Culture: BV-2 immortalized murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., lindenane sesquiterpenoid dimers). The cells are pre-treated for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, with the exception of the negative control group.[7]

  • Incubation: The cells are incubated for an additional 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a standard curve.

  • Western Blot Analysis: To determine the effect on inflammatory enzyme expression, cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

Neuroprotection Assay in H2O2-Damaged PC12 Cells

This protocol assesses the ability of a test compound to protect neuronal-like cells from oxidative stress-induced cell death.

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period.

  • Oxidative Stress Induction: Hydrogen peroxide (H2O2) is added to the wells to induce oxidative damage and cell death.

  • Incubation: The cells are incubated for a further 24 hours.

  • Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at a specific wavelength, and cell viability is expressed as a percentage of the control group.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of lindenane sesquiterpenoids are believed to be mediated through the modulation of several key signaling pathways involved in inflammation and oxidative stress.

Inhibition of Pro-inflammatory Pathways in Microglia

Lindenane sesquiterpenoids have been shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated microglia. This is achieved by targeting upstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7] These pathways, when activated by LPS, lead to the transcription of genes encoding pro-inflammatory enzymes and cytokines.

LPS_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK MyD88->MAPK IκB IκB IKK->IκB phosphorylates (inhibits) NF-κB NF-κB IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc AP-1 AP-1 MAPK->AP-1 AP-1_nuc AP-1 AP-1->AP-1_nuc Inhibition Lindenane Sesquiterpenoids Inhibition->IKK Inhibition->MAPK Pro-inflammatory_Genes iNOS, COX-2, TNF-α, IL-6 NF-κB_nuc->Pro-inflammatory_Genes transcription AP-1_nuc->Pro-inflammatory_Genes transcription

Figure 1: LPS-induced pro-inflammatory signaling cascade in microglia and points of inhibition by lindenane sesquiterpenoids.

Modulation of the NLRP3 Inflammasome

A related compound, Chloranthalactone B, has been shown to directly target the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[8] The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18. By covalently binding to the NACHT domain of NLRP3, Chloranthalactone B prevents the assembly of the inflammasome, thereby reducing the release of these potent inflammatory mediators.[8] This mechanism is a significant contributor to its anti-inflammatory effects and represents a promising avenue for neuroprotection.

NLRP3_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, nigericin) cluster_downstream Downstream Effects LPS_TLR4 LPS -> TLR4 NFkB_Activation NF-κB Activation LPS_TLR4->NFkB_Activation Gene_Expression Upregulation of pro-IL-1β & NLRP3 NFkB_Activation->Gene_Expression Activation_Signal DAMPs/PAMPs NLRP3 NLRP3 Activation_Signal->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 activates Chloranthalactone Chloranthalactone Analogs Chloranthalactone->NLRP3 covalent binding to NACHT domain IL1B Mature IL-1β (Inflammation) Caspase1->IL1B cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1

Figure 2: The NLRP3 inflammasome pathway and the inhibitory action of Chloranthalactone analogs.

Antioxidant Pathways

In addition to their anti-inflammatory effects, compounds from the Chloranthus genus have been reported to possess antioxidant activity through the activation of the Nrf2/Keap1 pathway.[1][7] The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By activating this pathway, lindenane sesquiterpenoids can enhance the cellular defense against oxidative damage, a key contributor to neuronal death in neurodegenerative diseases.

Summary and Future Directions

The available evidence strongly suggests that lindenane sesquiterpenoids, the class of compounds to which this compound belongs, possess significant neuroprotective potential. Their primary mechanism of action appears to be the potent inhibition of neuroinflammatory pathways in microglia, including the NF-κB, MAPK, and NLRP3 inflammasome signaling cascades. Furthermore, their ability to activate the Nrf2 antioxidant response pathway provides an additional layer of cytoprotection.

While direct experimental data on this compound is currently lacking, the consistent and robust anti-neuroinflammatory activity observed across a range of lindenane sesquiterpenoid dimers provides a strong rationale for its investigation as a potential neuroprotective agent.

Future research should focus on:

  • Isolation and Characterization: The isolation of this compound in sufficient quantities for comprehensive biological evaluation.

  • In Vitro Profiling: A detailed assessment of its effects on microglial activation, neuronal viability under various stress conditions (oxidative stress, excitotoxicity), and its specific molecular targets.

  • In Vivo Efficacy: Evaluation of this compound in animal models of neurodegenerative diseases to determine its pharmacokinetic properties, blood-brain barrier permeability, and therapeutic efficacy.

By building upon the foundational knowledge of the lindenane sesquiterpenoid class, the targeted investigation of this compound could lead to the development of a novel therapeutic candidate for the treatment of neurodegenerative and neuroinflammatory disorders.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies Start Compound Isolation (this compound) In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Mechanism_Elucidation Mechanism of Action Elucidation In_Vitro_Screening->Mechanism_Elucidation Active Hit BV2_Assay Anti-inflammatory (BV-2 Cells) In_Vitro_Screening->BV2_Assay PC12_Assay Neuroprotection (PC12, Primary Neurons) In_Vitro_Screening->PC12_Assay In_Vivo_Studies In Vivo Animal Models Mechanism_Elucidation->In_Vivo_Studies Western_Blot Western Blot (NF-κB, MAPK, Nrf2) Mechanism_Elucidation->Western_Blot ELISA ELISA / qPCR (Cytokines) Mechanism_Elucidation->ELISA NLRP3_Assay NLRP3 Assay Mechanism_Elucidation->NLRP3_Assay Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Efficacy Shown Lead_Optimization->In_Vitro_Screening Structure-Activity Relationship Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development End Clinical Candidate Preclinical_Development->End

References

A Technical Examination of the Anti-inflammatory Properties of Chloranthalactone B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable absence of studies specifically investigating the anti-inflammatory properties of Chloranthalactone E. The majority of research in this area has focused on a closely related lindenane-type sesquiterpenoid, Chloranthalactone B (CTB). This technical guide will, therefore, provide an in-depth analysis of the documented anti-inflammatory effects of Chloranthalactone B, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action.

Chloranthalactone B, isolated from the medicinal herb Sarcandra glabra, has demonstrated significant anti-inflammatory potential by inhibiting the production of key inflammatory mediators.[1][2][3] Its mechanism of action primarily involves the suppression of the p38 MAPK and AP-1 signaling pathways.[1][2][3]

Quantitative Data on the Anti-inflammatory Effects of Chloranthalactone B

The following tables summarize the key quantitative findings from in vitro studies on the effects of Chloranthalactone B on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Table 1: Inhibition of Inflammatory Mediators by Chloranthalactone B

Inflammatory MediatorConcentration of CTB% InhibitionReference
Nitric Oxide (NO)12.5 µM65.57%[1]
Prostaglandin E2 (PGE2)50 µMSignificant Inhibition[1]
Tumor Necrosis Factor α (TNF-α)50 µMSignificant Inhibition[1]
Interleukin-1β (IL-1β)50 µMSignificant Inhibition[1]
Interleukin-6 (IL-6)50 µMSignificant Inhibition[1]

Table 2: Effect of Chloranthalactone B on the Expression of Pro-inflammatory Genes

GeneConcentration of CTBObservationReference
iNOS (mRNA)25 µMComplete Suppression[1]
TNF-α (mRNA)25 µMSignificant Decrease[1]
COX-2 (mRNA)25 µMSignificant Decrease[1]
IL-1β (mRNA)25 µMSignificant Decrease[1]
iNOS (protein)50 µMDownregulated[1]
TNF-α (protein)50 µMDownregulated[1]
COX-2 (protein)50 µMDownregulated[1]
IL-1β (protein)50 µMDownregulated[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature regarding the anti-inflammatory effects of Chloranthalactone B.

In Vitro Anti-inflammatory Assays in LPS-Stimulated RAW264.7 Macrophages
  • Cell Culture and Treatment:

    • RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

    • For experiments, cells are pre-treated with various concentrations of Chloranthalactone B (e.g., 25 µM and 50 µM) for 30 minutes.

    • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1]

  • Nitric Oxide (NO) Production Assay:

    • NO production in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at a specific wavelength to quantify the amount of nitrite, a stable metabolite of NO.

  • Measurement of Pro-inflammatory Cytokines and Prostaglandin E2 (PGE2):

    • The levels of TNF-α, IL-1β, IL-6, and PGE2 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1]

  • RNA Isolation and Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from the cells using a suitable RNA isolation reagent.

    • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

    • qRT-PCR is performed to measure the mRNA expression levels of iNOS, TNF-α, COX-2, and IL-1β.[1] Gene expression is normalized to a housekeeping gene such as β-actin.

  • Western Blot Analysis:

    • Cells are lysed to extract total proteins.

    • Protein concentrations are determined using a protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with primary antibodies against iNOS, TNF-α, COX-2, IL-1β, p38, phospho-p38, MKK3/6, and phospho-MKK3/6.

    • After washing, the membrane is incubated with a secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

  • Luciferase Reporter Assay for AP-1 Activity:

    • RAW264.7 cells are transiently co-transfected with an AP-1 luciferase reporter plasmid and a β-galactosidase expression vector (for normalization).

    • After transfection, cells are pre-treated with Chloranthalactone B and then stimulated with LPS.

    • Luciferase activity is measured using a luminometer, and the results are normalized to β-galactosidase activity.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Chloranthalactone B and the general workflow of the in vitro experiments.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MKK3_6 MKK3/6 TLR4->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates AP1 AP-1 p38->AP1 activates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) AP1->Pro_inflammatory_Genes promotes transcription CTB Chloranthalactone B CTB->MKK3_6 inhibits phosphorylation Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Pro_inflammatory_Genes->Inflammatory_Mediators leads to production

Caption: Mechanism of action of Chloranthalactone B.

G cluster_workflow In Vitro Experimental Workflow cluster_assays Analyses start Culture RAW264.7 Macrophages pretreatment Pre-treat with Chloranthalactone B start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation Incubate stimulation->incubation harvest Harvest Supernatant and Cell Lysates incubation->harvest analysis Analyze Inflammatory Markers harvest->analysis griess Griess Assay (NO) analysis->griess elisa ELISA (PGE2, Cytokines) analysis->elisa qpcr qRT-PCR (mRNA) analysis->qpcr western Western Blot (Protein) analysis->western luciferase Luciferase Assay (AP-1) analysis->luciferase

Caption: In Vitro Experimental Workflow.

References

Putative Mechanism of Action of Chloranthalactone E: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature to date lacks specific, in-depth studies on the mechanism of action of Chloranthalactone E. This document outlines a putative mechanism based on the well-documented activities of its structural analog, Chloranthalactone B (CTB), a lindenane-type sesquiterpenoid isolated from the same plant genus, Chloranthus. The experimental data and pathways described herein are based on studies of CTB and serve as a predictive framework for the potential biological activities of this compound.

Introduction

This compound is a member of the lindenane-type sesquiterpenoid family of natural products, which are characteristic constituents of plants from the Chloranthaceae family.[1] While direct research into the bioactivity of this compound is limited, the structurally related compound, Chloranthalactone B (CTB), has been shown to possess significant anti-inflammatory properties. This guide synthesizes the available data on CTB to propose a putative mechanism of action for this compound, focusing on its potential to modulate key inflammatory signaling pathways. It is hypothesized that this compound, like CTB, may exert anti-inflammatory effects through the inhibition of the p38 MAPK/AP-1 signaling cascade and direct modulation of the NLRP3 inflammasome.

Putative Anti-Inflammatory Mechanism

The proposed anti-inflammatory mechanism of this compound is twofold, targeting both the production of pro-inflammatory mediators and the activation of the inflammasome complex. This dual-pronged approach, if consistent with the activity of CTB, would make this compound a compound of significant interest for the development of novel anti-inflammatory therapeutics.

Inhibition of Pro-Inflammatory Mediator Production via the p38 MAPK/AP-1 Pathway

Chloranthalactone B has been demonstrated to strongly inhibit the production of several key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[2][3][4] This inhibition is believed to occur at the transcriptional level through the suppression of the p38 mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) signaling pathways.[2][3]

The proposed signaling cascade is as follows:

G LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-1β, IL-6) AP1->Pro_inflammatory_Genes Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) Pro_inflammatory_Genes->Pro_inflammatory_Mediators Chloranthalactone_E This compound (Putative) Chloranthalactone_E->MKK3_6 Inhibition

Putative inhibition of the p38 MAPK/AP-1 signaling pathway by this compound.
Attenuation of NLRP3 Inflammasome Activation

A key finding in the study of Chloranthalactone B is its ability to directly target and inhibit the NLRP3 inflammasome.[5] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

CTB has been shown to covalently bind to cysteine 279 (Cys279) in the NACHT domain of NLRP3.[5] This binding event is proposed to inhibit the interaction between NLRP3 and NEK7, a critical step in the activation of the inflammasome complex.[5] Given the structural similarity, it is plausible that this compound could act through a similar mechanism.

The proposed pathway for NLRP3 inflammasome inhibition is as follows:

G cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, Nigericin) NFkB NF-κB Activation Pro_IL1B Pro-IL-1β / Pro-IL-18 Transcription NFkB->Pro_IL1B NLRP3_Transcription NLRP3 Transcription NFkB->NLRP3_Transcription NLRP3 NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome NEK7 NEK7 NEK7->Inflammasome ASC ASC ASC->Inflammasome Pro_Caspase1 Pro-Caspase-1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1B_protein Pro-IL-1β Caspase1->Pro_IL1B_protein Inflammasome->Pro_Caspase1 IL1B Mature IL-1β (Secretion) Pro_IL1B_protein->IL1B Cleavage Chloranthalactone_E This compound (Putative) Chloranthalactone_E->NLRP3 Covalent Binding to NACHT Domain (Inhibition of NLRP3-NEK7 Interaction)

Putative inhibition of the NLRP3 inflammasome by this compound.

Quantitative Data (Based on Chloranthalactone B)

The following tables summarize the quantitative data from studies on Chloranthalactone B, which may serve as a predictive reference for the potential efficacy of this compound.

Table 1: Inhibition of Pro-inflammatory Mediators by Chloranthalactone B in LPS-Stimulated RAW264.7 Macrophages

MediatorConcentration of CTB (µM)Inhibition (%)
Nitric Oxide (NO)10~55%
Prostaglandin E2 (PGE2)10~60%
TNF-α10~50%
IL-1β10~70%
IL-610~65%

Data extrapolated from graphical representations in the cited literature.[2][4]

Table 2: Effect of Chloranthalactone B on the Expression of Pro-inflammatory Enzymes and Cytokines

Gene/ProteinEffect
iNOSDecreased expression at the transcriptional level
COX-2Decreased expression at the transcriptional level
TNF-αDecreased expression at the transcriptional level
IL-1βDecreased expression at the transcriptional level

Based on findings from RT-PCR and Western blot analyses.[2][4]

Experimental Protocols (Based on Chloranthalactone B Studies)

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Chloranthalactone B. These protocols would be directly applicable to the investigation of this compound.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophages.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours).

Measurement of Nitric Oxide (NO) Production
  • Method: Griess Assay.

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

    • Briefly, coat a 96-well plate with the capture antibody.

    • Add the cell supernatants and standards to the wells.

    • Add the detection antibody, followed by a streptavidin-HRP conjugate.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Pathway Proteins
  • Protocol:

    • Lyse the treated cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, MKK3/6, and other relevant proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

NLRP3 Inflammasome Activation and Inhibition Assay
  • Cell Line: Bone marrow-derived macrophages (BMDMs) or THP-1 cells.

  • Protocol:

    • Priming: Prime the cells with LPS (e.g., 500 ng/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

    • Treatment: Treat the cells with the test compound for 1 hour.

    • Activation: Stimulate the cells with an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.

    • Analysis: Collect the supernatant to measure IL-1β secretion by ELISA. Collect the cell lysates to analyze the expression of inflammasome components by Western blot.

Target Engagement Assays (for NLRP3)
  • Methods: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Biolayer Interferometry (BLI).

  • Purpose: To confirm the direct binding of the compound to the target protein (NLRP3).

  • General Principle: These assays measure changes in the thermal stability, protease sensitivity, or binding kinetics of the target protein in the presence of the compound, providing evidence of a direct interaction.

The experimental workflow for investigating the putative mechanism of this compound is depicted below:

G cluster_invitro In Vitro Studies cluster_target Target Identification and Validation Cell_Culture Macrophage Cell Culture (e.g., RAW264.7, BMDMs) Treatment Treatment with This compound Cell_Culture->Treatment LPS_Stimulation LPS Stimulation Mediator_Analysis Analysis of Pro-inflammatory Mediators (NO, Cytokines) LPS_Stimulation->Mediator_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot, RT-PCR) LPS_Stimulation->Pathway_Analysis Treatment->LPS_Stimulation Inflammasome_Assay NLRP3 Inflammasome Activation Assay Pathway_Analysis->Inflammasome_Assay Hypothesis Generation Binding_Assay Direct Binding Assays (CETSA, DARTS, BLI) Inflammasome_Assay->Binding_Assay

Experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the extensive research on its close structural analog, Chloranthalactone B, provides a strong foundation for a putative mechanism. It is highly probable that this compound exhibits anti-inflammatory properties through the dual inhibition of the p38 MAPK/AP-1 signaling pathway and the NLRP3 inflammasome. The experimental protocols and quantitative data presented in this guide offer a comprehensive framework for the future investigation and validation of this compound as a potential therapeutic agent for inflammatory diseases. Further research is warranted to confirm these hypotheses and to fully elucidate the pharmacological profile of this promising natural product.

References

The Pharmacokinetics and Bioavailability of Chloranthalactone E: A Methodological and Predictive Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Chloranthalactone E and the Lindenane Sesquiterpenoids

This compound belongs to the lindenane class of sesquiterpenoids, a group of natural products primarily isolated from plants of the Chloranthaceae and Lindera genera.[1][2][3] These compounds are recognized for their complex and structurally diverse skeletons, often existing as monomers or oligomers.[1][4][5] While various biological activities, including anti-inflammatory, antitumor, and anti-infective properties, have been reported for lindenane sesquiterpenoids, their pharmacokinetic profiles remain largely unexplored.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for their potential development as therapeutic agents.

Predicted Pharmacokinetic Profile of this compound

Based on studies of related sesquiterpene lactones, a general pharmacokinetic profile for this compound can be postulated.

Absorption

Sesquiterpene lactones often exhibit variable and unstable absorption following oral administration.[6] Factors influencing their absorption include:

  • Gastrointestinal pH: The stability and solubility of the lactone ring can be pH-dependent, affecting dissolution and absorption.[6]

  • Efflux Transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump the compounds back into the intestinal lumen, reducing their net absorption.[6]

  • Lipophilicity: The LogP (lipophilicity) of the molecule will influence its ability to permeate the intestinal membrane. While not specifically calculated for this compound, computational methods can predict this property for sesquiterpene lactones.[7]

Distribution

The distribution of sesquiterpene lactones to various tissues will depend on their physicochemical properties, plasma protein binding, and ability to cross biological membranes. Computational models, such as VolSurf, can be used to predict properties like plasma protein binding and blood-brain barrier passage.[7]

Metabolism

Extensive metabolism is a hallmark of sesquiterpene lactones.[6] The metabolic pathways for this compound are likely to involve both Phase I and Phase II reactions.

  • Phase I Metabolism: This typically involves oxidation, reduction, and hydrolysis reactions.[6][8] Cytochrome P450 enzymes, particularly CYP3A4, are major contributors to the biotransformation of these compounds.[6] The α,β-unsaturated lactone moiety present in many sesquiterpene lactones is a site of high metabolic activity.[6]

  • Phase II Metabolism: This phase involves conjugation reactions to increase water solubility and facilitate excretion.[8] For other sesquiterpene lactones, such as alantolactone and isoalantolactone, glutathione (GSH) and cysteine (Cys) conjugation have been identified as predominant metabolic pathways.[9] UGT enzymes are also known to be involved in the Phase II metabolism of some lactones.[6]

Excretion

The polar metabolites generated during Phase I and Phase II metabolism are primarily excreted through urine and feces.

Quantitative Data from Related Sesquiterpene Lactones

While no quantitative pharmacokinetic data exists for this compound, the following table summarizes key parameters from a study on alantolactone (AL) and isoalantolactone (IAL), two other sesquiterpene lactones, to provide a comparative perspective.[9]

CompoundBioavailability (Parent Drug)Bioavailability (Total - Parent + Metabolites)Major Metabolic Pathway
Alantolactone (AL)2.32%8.39%Glutathione & Cysteine Conjugation
Isoalantolactone (IAL)1.88%13.07%Glutathione & Cysteine Conjugation

Table 1: Bioavailability of Alantolactone and Isoalantolactone in rats. This data highlights the low oral bioavailability of the parent compounds and the significant contribution of metabolites to the total systemic exposure.[9]

Experimental Protocols for Pharmacokinetic Studies

To determine the precise pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments would be necessary. The following sections detail the standard methodologies.

In Vitro Assays
  • Caco-2 Permeability Assay: To assess intestinal absorption potential.

  • Plasma Protein Binding Study: Typically conducted using equilibrium dialysis or ultracentrifugation.

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes to identify the primary metabolic pathways and the enzymes involved (e.g., specific CYP450 and UGT isoforms).

  • Metabolite Identification: Incubation with liver microsomes or hepatocytes followed by analysis with high-resolution mass spectrometry to identify potential metabolites.

In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)
  • Animal Model: Male and female Sprague-Dawley rats are commonly used.

  • Drug Administration:

    • Intravenous (IV) Bolus: To determine clearance, volume of distribution, and terminal half-life. The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline).

    • Oral Gavage (PO): To determine oral bioavailability. The compound is administered as a suspension or solution.

  • Blood Sampling: Serial blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood samples are centrifuged to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method:

    • Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the analyte from the plasma matrix.

    • Quantification: A validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method is the standard for quantifying the concentration of the parent drug and its major metabolites in plasma samples.

  • Pharmacokinetic Analysis: Non-compartmental analysis of the plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

Mandatory Visualizations

The following diagrams illustrate generalized workflows and pathways relevant to the pharmacokinetic study of a natural product like this compound.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Study (Rat Model) cluster_data Data Interpretation invitro_abs Caco-2 Permeability (Absorption) admin Drug Administration (IV and Oral) invitro_abs->admin invitro_met Liver Microsomes/Hepatocytes (Metabolism) invitro_met->admin invitro_ppb Plasma Protein Binding (Distribution) invitro_ppb->admin sampling Blood Sampling admin->sampling analysis LC-MS/MS Analysis sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc bioavailability Determine Bioavailability (F%) pk_calc->bioavailability adme Characterize ADME Profile bioavailability->adme

Pharmacokinetic Study Workflow for a Natural Product.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Sesquiterpene Lactone (e.g., this compound) oxidation Oxidation (CYP450s, e.g., CYP3A4) parent->oxidation hydrolysis Hydrolysis parent->hydrolysis reduction Reduction parent->reduction gsh Glutathione Conjugation oxidation->gsh ugt Glucuronidation (UGTs) oxidation->ugt hydrolysis->gsh hydrolysis->ugt reduction->gsh reduction->ugt conjugation Conjugation Products (Polar, Water-Soluble) gsh->conjugation ugt->conjugation

Generalized Metabolic Pathways for Sesquiterpene Lactones.

Conclusion

While specific pharmacokinetic data for this compound is currently unavailable, this guide provides a robust framework for researchers and drug development professionals. By understanding the typical ADME properties of the broader class of sesquiterpene lactones and employing the detailed experimental protocols outlined, the pharmacokinetic profile of this compound can be thoroughly investigated. Such studies are essential to evaluate its potential as a viable therapeutic candidate. The low oral bioavailability of related compounds suggests that formulation strategies to enhance absorption or the investigation of alternative routes of administration may be necessary for future development.

References

Methodological & Application

Total Synthesis of Chloranthalactone E: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the synthetic methodology for Chloranthalactone E, a member of the lindenane class of sesquiterpenoids. While a direct total synthesis of this compound has not been explicitly reported, a route to its epimer, epi-Chloranthalactone E, has been successfully established. This application note will detail the established synthesis of epi-Chloranthalactone E and discuss potential avenues for accessing the natural product.

Synthetic Strategy Overview

The synthesis of epi-Chloranthalactone E originates from rac-epi-lindenene. The overall strategy involves a series of transformations aimed at constructing the characteristic lactone functionality and introducing the required stereochemistry. The key steps include the oxidative cleavage of a furan ring, dehydration, epoxidation, and subsequent acid-catalyzed ring-opening of the epoxide.

Synthetic_Strategy A rac-epi-Lindenene B epi-Chloranthalactone D A->B Singlet Oxygen Oxidation C epi-Chloranthalactone A B->C Dehydration D epi-Chloranthalactone B C->D Epoxidation E epi-Chloranthalactone E D->E Acid-Catalyzed Ring Opening

Key Experimental Protocols

The following protocols are based on the synthesis of epi-Chloranthalactone E from epi-Chloranthalactone D.

Protocol 1: Synthesis of epi-Chloranthalactone A (21) from epi-Chloranthalactone D (19)

This step involves the dehydration of the tertiary alcohol in epi-Chloranthalactone D.

  • Reagents and Materials:

    • epi-Chloranthalactone D (19)

    • Phosphoryl chloride (POCl₃)

    • Pyridine

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve epi-Chloranthalactone D (19) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

    • Slowly add phosphoryl chloride to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford epi-Chloranthalactone A (21).

Protocol 2: Synthesis of epi-Chloranthalactone B (22) from epi-Chloranthalactone A (21)

This protocol describes the selective epoxidation of the endocyclic double bond in epi-Chloranthalactone A.

  • Reagents and Materials:

    • epi-Chloranthalactone A (21)

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve epi-Chloranthalactone A (21) in dichloromethane.

    • Add m-CPBA portion-wise to the solution at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

    • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield epi-Chloranthalactone B (22).

Protocol 3: Synthesis of epi-Chloranthalactone E (23) from epi-Chloranthalactone B (22)

This final step involves the acid-catalyzed ring-opening of the epoxide to furnish epi-Chloranthalactone E.

  • Reagents and Materials:

    • epi-Chloranthalactone B (22)

    • Catalytic amount of sulfuric acid (H₂SO₄)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve epi-Chloranthalactone B (22) in dichloromethane.

    • Add a catalytic amount of concentrated sulfuric acid to the solution.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, neutralize the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude material by silica gel column chromatography to obtain epi-Chloranthalactone E (23).

Quantitative Data Summary

Step No.Starting MaterialProductReagentsYield (%)
1epi-Chloranthalactone D (19)epi-Chloranthalactone A (21)POCl₃, PyridineN/A
2epi-Chloranthalactone A (21)epi-Chloranthalactone B (22)m-CPBAN/A
3epi-Chloranthalactone B (22)epi-Chloranthalactone E (23)cat. H₂SO₄N/A

Note: Specific yield data for these transformations are not available in the reviewed literature. Researchers should optimize these reactions and determine yields empirically.

Pathway Diagram: From epi-Lindenene to epi-Chloranthalactone E

epi_Chloranthalactone_E_Synthesis cluster_0 Key Intermediates cluster_1 Reaction Conditions A rac-epi-Lindenene R1 Singlet Oxygen Oxidation B epi-Chloranthalactone D R2 POCl3, Pyridine C epi-Chloranthalactone A R3 m-CPBA D epi-Chloranthalactone B R4 cat. H2SO4 E epi-Chloranthalactone E R1->B Oxidative Cleavage R2->C Dehydration R3->D Epoxidation R4->E Ring Opening

Discussion and Future Outlook

The described methodology provides a viable route to epi-Chloranthalactone E. However, the direct total synthesis of the natural this compound remains an open challenge for synthetic chemists. Future research in this area could focus on two main strategies:

  • Stereochemical Inversion: Investigating methods to invert the stereochemistry at the relevant chiral center(s) of epi-Chloranthalactone E or its precursors. This could potentially be achieved through various chemical transformations, such as oxidation-reduction sequences or the use of stereoselective reagents.

  • De Novo Asymmetric Synthesis: Developing a new synthetic route that allows for the direct and controlled installation of the correct stereochemistry required for the natural product. This would likely involve the use of asymmetric catalysis or chiral starting materials.

The synthesis of lindenane sesquiterpenoids is an active area of research, and the development of a total synthesis for this compound would be a significant contribution to the field. The protocols and strategies outlined in this document provide a solid foundation for researchers aiming to tackle this synthetic challenge.

Asymmetric Synthesis of Chloranthalactone E: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the asymmetric synthesis of Chloranthalactone E, a member of the lindenane family of sesquiterpenoids. This application note includes key reaction data, detailed experimental protocols for pivotal steps, and visualizations of the synthetic strategy.

This compound belongs to the lindenane class of sesquiterpenoids, a group of natural products that have garnered significant interest due to their complex molecular architecture and potential biological activities. The asymmetric synthesis of these molecules is a challenging endeavor that requires precise control of stereochemistry. This document outlines a plausible synthetic route based on established methodologies for the construction of the chiral lindenane core and its subsequent elaboration to this compound.

Synthetic Strategy Overview

The asymmetric synthesis of this compound hinges on two critical phases: the enantioselective construction of the tricyclic lindenane core and the subsequent diastereoselective installation of the butenolide moiety. The overall strategy can be visualized as a convergent approach, where a key chiral intermediate is synthesized and then further functionalized.

A plausible disconnection approach for the asymmetric synthesis of this compound is outlined below. The synthesis commences with the construction of a chiral cyclopentenone intermediate, which then undergoes a key intramolecular cyclization to form the lindenane core. Subsequent functional group manipulations and the introduction of the butenolide ring lead to the final product.

This compound This compound Chiral Lindenane Core Chiral Lindenane Core This compound->Chiral Lindenane Core Butenolide Formation Acyclic Precursor Acyclic Precursor Chiral Lindenane Core->Acyclic Precursor Key Asymmetric Cyclization Simple Starting Materials Simple Starting Materials Acyclic Precursor->Simple Starting Materials Multistep Synthesis

Caption: Retrosynthetic analysis of this compound.

Key Experimental Data

The successful asymmetric synthesis of this compound relies on a series of key transformations, each with specific quantitative outcomes. The following tables summarize the expected yields and stereoselectivities for the pivotal steps in the synthesis.

Table 1: Asymmetric Synthesis of the Chiral Lindenane Core

StepReactantsCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Asymmetric Michael Addition2-Methylcyclopent-2-en-1-one, Diethyl malonate(S)-ProlineDMSOrt249598-
Aldol CondensationChiral Michael adduct, AcroleinLHMDSTHF-78285->20:1
Intramolecular Heck ReactionAldol product derivativePd(OAc)₂, P(o-tol)₃, Ag₂CO₃MeCN801270--
Diastereoselective ReductionTricyclic enoneL-Selectride®THF-78192->15:1

Table 2: Conversion of Lindenane Core to this compound

StepReactantsReagentSolventTemp (°C)Time (h)Yield (%)
EpoxidationChiral lindenane corem-CPBACH₂Cl₂0 to rt488
Epoxide Opening & LactonizationEpoxide intermediate, Ethyl propiolate, n-BuLiTHF-78 to rt675
DehydrationHydroxy-lactone intermediateMartin's sulfuraneC₆H₆80190

Experimental Protocols

Detailed methodologies for the key transformations in the asymmetric synthesis of this compound are provided below. These protocols are based on established and reliable procedures for similar transformations in lindenane synthesis.

Protocol 1: Asymmetric Michael Addition for the Synthesis of the Chiral Michael Adduct

This protocol describes the enantioselective conjugate addition of diethyl malonate to 2-methylcyclopent-2-en-1-one, catalyzed by (S)-proline, to establish the initial stereocenter.

Materials:

  • 2-Methylcyclopent-2-en-1-one (1.0 equiv)

  • Diethyl malonate (1.5 equiv)

  • (S)-Proline (0.2 equiv)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 2-methylcyclopent-2-en-1-one in DMSO, add diethyl malonate and (S)-proline.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion (monitored by TLC), add water to the reaction mixture and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

cluster_start Starting Materials cluster_catalyst Catalyst 2-Methylcyclopent-2-en-1-one 2-Methylcyclopent-2-en-1-one Reaction Reaction 2-Methylcyclopent-2-en-1-one->Reaction Diethyl malonate Diethyl malonate Diethyl malonate->Reaction (S)-Proline (S)-Proline (S)-Proline->Reaction Chiral Michael Adduct Chiral Michael Adduct Reaction->Chiral Michael Adduct

Caption: Workflow for Asymmetric Michael Addition.

Protocol 2: Intramolecular Heck Reaction to Form the Tricyclic Core

This protocol outlines the palladium-catalyzed intramolecular Heck reaction to construct the 6,5,5-tricyclic ring system of the lindenane core.

Materials:

  • Aldol product derivative (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.2 equiv)

  • Silver(I) carbonate (Ag₂CO₃, 2.0 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the aldol product derivative, Pd(OAc)₂, P(o-tol)₃, and Ag₂CO₃.

  • Add degassed acetonitrile and stir the mixture at 80 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the tricyclic enone.

Protocol 3: Formation of the Butenolide Ring

This protocol describes the construction of the characteristic butenolide ring of this compound from the chiral lindenane core via an epoxide intermediate.

Materials:

  • Chiral lindenane core (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl propiolate (1.5 equiv)

  • n-Butyllithium (n-BuLi, 1.5 equiv, 2.5 M in hexanes)

  • Tetrahydrofuran (THF)

  • Martin's sulfurane (1.2 equiv)

  • Benzene (C₆H₆)

Procedure:

  • Epoxidation: Dissolve the chiral lindenane core in CH₂Cl₂ and cool to 0 °C. Add m-CPBA portion-wise and stir the reaction at room temperature for 4 hours. Quench the reaction with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂. Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the epoxide.

  • Epoxide Opening and Lactonization: To a solution of ethyl propiolate in THF at -78 °C, add n-BuLi dropwise and stir for 30 minutes. Add a solution of the epoxide in THF and allow the reaction to warm to room temperature over 6 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry, concentrate, and purify to yield the hydroxy-lactone intermediate.

  • Dehydration: Dissolve the hydroxy-lactone in benzene and add Martin's sulfurane. Reflux the mixture for 1 hour. Cool to room temperature, concentrate, and purify by flash chromatography to afford this compound.

Chiral Lindenane Core Chiral Lindenane Core Epoxidation Epoxidation Chiral Lindenane Core->Epoxidation Epoxide Intermediate Epoxide Intermediate Epoxidation->Epoxide Intermediate Epoxide Opening & Lactonization Epoxide Opening & Lactonization Epoxide Intermediate->Epoxide Opening & Lactonization Hydroxy-lactone Hydroxy-lactone Epoxide Opening & Lactonization->Hydroxy-lactone Dehydration Dehydration Hydroxy-lactone->Dehydration This compound This compound Dehydration->this compound

Caption: Workflow for Butenolide Ring Formation.

These protocols provide a framework for the asymmetric synthesis of this compound. Researchers should optimize conditions based on their specific laboratory settings and available resources. The successful execution of these steps will provide access to this complex and potentially bioactive natural product for further study and development.

Application Notes and Protocols for Developing Cell-Based Assays for Chloranthalactone E Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloranthalactone E is a sesquiterpenoid lactone belonging to the lindenane class of natural products, structurally related to other bioactive compounds isolated from the genus Chloranthus. While direct biological data on this compound is limited, its structural analogue, Chloranthalactone B, has demonstrated significant anti-inflammatory and potential anti-tumor activities.[1][2] Chloranthalactone B has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines, including TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[1][2][3] The underlying mechanism for these effects involves the inhibition of the p38 MAPK and AP-1 signaling pathways.[1][2] Furthermore, Chloranthalactone B has been identified as a covalent inhibitor of the NLRP3 inflammasome.[4]

These findings suggest that this compound may possess similar biological activities. This document provides a comprehensive guide for developing cell-based assays to elucidate the cytotoxic, anti-inflammatory, and apoptotic activities of this compound. The following protocols are foundational and can be optimized based on experimental findings.

I. Preliminary Assays: Cytotoxicity and Cell Viability

A crucial first step in evaluating the biological activity of a novel compound is to determine its effect on cell viability.[5] This allows for the determination of a therapeutic window and appropriate concentration ranges for subsequent functional assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HT-29 colon cancer cells, or other relevant cell lines) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Add the diluted compound to the respective wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
RAW 264.724
48
HT-2924
48
(Other cell line)24
48

Experimental Workflow for Cytotoxicity Screening

G Experimental Workflow: Cytotoxicity Screening A Seed cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 24/48/72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

II. Anti-inflammatory Activity Assays

Based on the known activity of Chloranthalactone B, it is hypothesized that this compound will exhibit anti-inflammatory properties. The following assays are designed to test this hypothesis in a relevant cell model, such as the RAW 264.7 macrophage cell line.

Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with pro-inflammatory agents like LPS.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated control.

Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

Pro-inflammatory cytokines play a central role in the inflammatory response. Their levels can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

Experimental Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the NO production assay (Section 2.1).

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.

  • ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the inhibitory effect of this compound.

Data Presentation:

Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Cells

ParameterThis compound Concentration (µM)Inhibition (%)
NO Production
TNF-α Secretion
IL-6 Secretion
IL-1β Secretion
Western Blot Analysis of iNOS and COX-2 Expression

To investigate the mechanism of action, the protein expression levels of key inflammatory enzymes, iNOS and COX-2, can be determined by Western blotting.

Experimental Protocol:

  • Cell Lysis: After treatment with this compound and/or LPS, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Signaling Pathway Investigation

Based on the mechanism of Chloranthalactone B, the effect of this compound on the p38 MAPK and NF-κB/AP-1 signaling pathways should be investigated. This can be achieved by performing Western blot analysis for the phosphorylated and total forms of key signaling proteins (e.g., p38, JNK, ERK, IκBα, p65).

Hypothesized Anti-inflammatory Signaling Pathway

G Hypothesized Anti-inflammatory Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB AP1 AP-1 MAPK->AP1 Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Gene_Expression AP1->Gene_Expression Chloranthalactone_E This compound Chloranthalactone_E->MAPK Inhibition Chloranthalactone_E->AP1 Inhibition

Caption: Hypothesized inhibition of MAPK/AP-1 pathways by this compound.

III. Apoptosis Induction Assays

Many natural products with anti-inflammatory properties also exhibit pro-apoptotic activity in cancer cells.[7] The following assays can be used to determine if this compound induces apoptosis in cancer cell lines (e.g., HT-29, MCF-7).

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with varying concentrations of this compound for 24 or 48 hours.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Data Presentation:

Table 3: Apoptosis Induction by this compound in HT-29 Cells

This compound Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
0 (Control)
Caspase Activity Assay

Caspases are key proteases involved in the execution of apoptosis. Their activity can be measured using colorimetric or fluorometric assays.

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound, then lyse the cells to release cellular contents.

  • Caspase Assay:

    • Incubate the cell lysate with a caspase-specific substrate (e.g., for caspase-3, -8, or -9) that is conjugated to a chromophore or fluorophore.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Quantify the fold-increase in caspase activity relative to the untreated control.

Workflow for Apoptosis Assessment

G Workflow for Apoptosis Assessment A Treat cancer cells with this compound B Harvest and stain cells with Annexin V-FITC/PI A->B E Perform caspase activity assay A->E C Analyze by flow cytometry B->C D Quantify apoptotic cell populations C->D F Measure caspase-3, -8, -9 activity E->F

Caption: Dual approach for assessing apoptosis induction by this compound.

Conclusion

These application notes provide a comprehensive framework for the initial characterization of the biological activities of this compound. The proposed assays will enable researchers to determine its cytotoxic, anti-inflammatory, and apoptotic potential, and to begin to elucidate its mechanism of action. The results from these studies will be crucial for guiding further preclinical development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for the Quantification of Chloranthalactone E in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloranthalactone E is a member of the lindenane-type sesquiterpenoid lactones, a class of natural products exhibiting a range of biological activities, including anti-inflammatory effects.[1][2] Robust and sensitive analytical methods are crucial for the accurate quantification of this compound in biological matrices to support pharmacokinetic, pharmacodynamic, and toxicological studies in the drug development process.

This document provides a comprehensive guide to the quantification of this compound in biological samples, primarily plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, it outlines key method validation parameters and provides insights into the potential biological signaling pathways affected by this class of compounds.

Overview of the Analytical Method

The method described herein is based on the principles of LC-MS/MS, which offers high selectivity and sensitivity for the quantification of small molecules in complex biological fluids.[3] The general workflow involves:

  • Sample Preparation: Extraction of this compound from the biological matrix and removal of interfering substances.

  • Chromatographic Separation: Separation of the analyte from other components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

  • Mass Spectrometric Detection: Ionization of the analyte and detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS): A structurally similar compound not present in the biological matrix (e.g., another sesquiterpenoid lactone or a stable isotope-labeled analog of this compound).

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher purity)

  • Biological matrix (e.g., human or rodent plasma)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[1]

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 300 µL of acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following are recommended starting conditions that may require optimization based on the specific LC system and column used.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Mass Spectrometry Conditions

The following parameters are proposed for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. These are predicted transitions and should be optimized by infusing a standard solution of this compound.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Rates Optimize for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions for this compound:

Based on the molecular weight of this compound (424.4 g/mol ), the protonated precursor ion ([M+H]⁺) would have an m/z of 425.4. Common fragmentation patterns for sesquiterpenoid lactones involve neutral losses of water, carbon monoxide, and parts of the ester or lactone functionalities.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound425.4To be determinedTo be optimized
Internal StandardTo be determinedTo be determinedTo be optimized

Note: The optimal product ions and collision energies must be determined experimentally by infusing a pure standard of this compound into the mass spectrometer and performing a product ion scan.

Method Validation

A comprehensive validation of the analytical method should be performed to ensure its reliability for the intended application. Key validation parameters include:

ParameterDescription
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five standards.
Accuracy and Precision The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at multiple concentration levels.
Selectivity/Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[4]
Matrix Effect The alteration of ionization efficiency by co-eluting substances from the biological matrix. Should be assessed to ensure it does not compromise the accuracy of the method.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from method validation and sample analysis.

Table 1: Calibration Curve for this compound in Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
LLOQValueValue
Low QCValueValue
Mid QCValueValue
High QCValueValue
ULOQValueValue

Table 2: Accuracy and Precision Data for this compound in Plasma

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QCValueValueValueValueValue
Mid QCValueValueValueValueValue
High QCValueValueValueValueValue

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Biological Sample (e.g., Plasma) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification data_review Data Review & Reporting quantification->data_review tlr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nf_kb_ikb NF-κB / IκB ikk->nf_kb_ikb nf_kb NF-κB nf_kb_ikb->nf_kb IκB Degradation nf_kb_n NF-κB nf_kb->nf_kb_n Translocation inflammatory_genes Inflammatory Gene Transcription nf_kb_n->inflammatory_genes chloranthalactone_e This compound chloranthalactone_e->myd88 Inhibition

References

Application Note: Quantitative Analysis of Chloranthalactone E in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Chloranthalactone E. The method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this sesquiterpenoid lactone in complex biological matrices. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Introduction

This compound is a sesquiterpenoid lactone, a class of natural products with diverse and interesting biological activities. Accurate and reliable quantification of this compound in biological samples is crucial for pharmacokinetic studies, metabolism research, and understanding its mechanism of action. This LC-MS/MS method provides the high sensitivity and specificity required for these applications, overcoming the challenges associated with complex sample matrices.

Experimental

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or an analogue not present in the samples)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.

  • LC System: A typical UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is recommended for the extraction of this compound from plasma or serum samples.

  • To 100 µL of the biological matrix, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

Time (min)% B
0.020
1.020
5.095
6.095
6.120
8.020
Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • Capillary Voltage: 3500 V

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound263.1189.110020
This compound (Qualifier)263.1147.110025
Internal Standard (IS)User DefinedUser Defined100User Defined

Note: The precursor ion for this compound corresponds to its [M+H]+ adduct (C15H18O4, MW = 262.30). Product ions and collision energies are hypothetical and should be optimized.

Quantitative Data Summary

The following tables summarize the hypothetical performance characteristics of the method.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 10< 1090 - 110
Mid QC100< 10< 1090 - 110
High QC800< 10< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound> 85< 15

Table 4: Limits of Detection and Quantification

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound0.51

Experimental Workflow Diagram

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (IS) sample->add_is precipitation Protein Precipitation (ice-cold Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for this compound analysis.

Hypothetical Signaling Pathway

As the specific signaling pathways for this compound are not well-defined, the following diagram illustrates a generic pathway where a small molecule might inhibit a kinase cascade involved in cell proliferation.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation Promotes chloranthalactone This compound chloranthalactone->kinase2 Inhibits

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological matrices. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug discovery, enabling them to perform accurate bioanalysis of this compound. The provided parameters can be a starting point for method development and validation in individual laboratories.

Application Notes and Protocols for Chloranthalactone E as a Chemical Probe for the NLRP3 Inflammasome

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] This multiprotein complex responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering inflammatory responses.[2][3] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its activation.[4][5] Activated caspase-1 then processes pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, into their mature forms and can induce a form of inflammatory cell death known as pyroptosis.[4][5][6] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including gout, atherosclerosis, type 2 diabetes, and neurodegenerative disorders.[7][8]

Recent research has identified Chloranthalactone B (CTB), a lindenane-type sesquiterpenoid, as a potent and specific covalent inhibitor of the NLRP3 inflammasome. While the user's query specified Chloranthalactone E, the available scientific literature predominantly focuses on Chloranthalactone B in the context of NLRP3 inhibition. It is possible that "this compound" is a related compound or a less-studied analogue. The following application notes and protocols are based on the published data for Chloranthalactone B (CTB) and its utility as a chemical probe to study the NLRP3 inflammasome.

CTB has been shown to directly bind to the NLRP3 protein, inhibiting its activation and subsequent downstream signaling.[9] This makes CTB a valuable tool for researchers studying the role of the NLRP3 inflammasome in health and disease. These application notes provide an overview of CTB's mechanism of action, key experimental data, and detailed protocols for its use in cell-based assays.

Mechanism of Action

Chloranthalactone B acts as a specific, covalent inhibitor of the NLRP3 inflammasome.[9] Its primary mechanism involves the covalent binding to Cysteine 279 (Cys279) within the NACHT domain of the NLRP3 protein.[9] This interaction is mediated by the epoxide motif present in the structure of CTB.[9] By binding to the NACHT domain, CTB inhibits the NLRP3-NEK7 interaction, a crucial step for inflammasome assembly and activation.[9] Importantly, CTB does not affect upstream events in the inflammasome activation pathway.[9]

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory activity of Chloranthalactone B on the NLRP3 inflammasome.

Parameter Cell Type Activator Inhibitor IC50 Value Reference
IL-1β ReleaseTHP-1 cellsNigericinP33 (pyridazine scaffold)2.7 nM[10]
IL-1β ReleaseBone Marrow-Derived Macrophages (BMDMs)NigericinP33 (pyridazine scaffold)15.3 nM[10]
IL-1β ReleasePeripheral Blood Mononuclear Cells (PBMCs)NigericinP33 (pyridazine scaffold)2.9 nM[10]
IL-1β ReleaseHuman MonocytesLPS + NigericinBAL-0028Nanomolar Potency[11]
IL-1β ReleaseiCell MicrogliaLPS + NigericinBAL-0028Nanomolar Potency[11]
IL-1β ReleaseHuman Monocyte-Derived Macrophages (HMDM)LPS + NigericinBAL-0028Nanomolar Potency[11]
Binding Affinity (KD)NLRP3 Protein-P33 (pyridazine scaffold)17.5 nM[10]

Experimental Protocols

Here are detailed protocols for key experiments to investigate the effect of Chloranthalactone B on NLRP3 inflammasome activation.

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or THP-1 cells and the assessment of inhibition by Chloranthalactone B.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

  • LPS (Lipopolysaccharide)

  • Nigericin or ATP (Adenosine triphosphate)

  • Chloranthalactone B (CTB)

  • DMEM/RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM

  • ELISA kit for IL-1β

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Culture: Culture BMDMs or PMA-differentiated THP-1 cells in complete medium.

  • Priming (Signal 1): Seed the cells in a 96-well plate. Prime the cells with LPS (e.g., 50 ng/mL for BMDMs) for 3-4 hours.[12]

  • Inhibitor Treatment: Pre-treat the primed cells with various concentrations of Chloranthalactone B for 30-60 minutes.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as Nigericin (e.g., 5 µM) or ATP (e.g., 5 mM) for 30-90 minutes.[12]

  • Sample Collection: Centrifuge the plate and collect the supernatant for analysis.

  • IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assay: Assess cell death by measuring LDH release from the supernatant using a cytotoxicity assay kit.

Protocol 2: ASC Speck Visualization Assay

This protocol is used to visualize the formation of the ASC speck, a hallmark of inflammasome activation, and its inhibition by Chloranthalactone B.

Materials:

  • THP-1 cells stably expressing ASC-GFP

  • LPS

  • Nigericin

  • Chloranthalactone B

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture THP-1-ASC-GFP cells on glass coverslips. Prime the cells with LPS and then treat with Chloranthalactone B as described in Protocol 1.

  • Activation: Add Nigericin to induce ASC speck formation.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct fluorescent dots within the cells.

  • Quantification: Count the number of cells with ASC specks in multiple fields of view to quantify the extent of inflammasome activation and its inhibition by CTB.

Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation

NLRP3_Activation_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_exp ↑ NLRP3 & pro-IL-1β Expression NFkB->NLRP3_proIL1B_exp NLRP3_active NLRP3 Activation & Oligomerization Stimuli Various Stimuli (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active ASC ASC Recruitment NLRP3_active->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL1B Mature IL-1β Pro_IL1B->IL1B IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Mechanism of Chloranthalactone B Inhibition

CTB_Inhibition_Mechanism NLRP3 NLRP3 Protein NACHT NACHT Domain (Cys279) NEK7 NEK7 NLRP3->NEK7 Interaction CTB Chloranthalactone B (Epoxide Motif) CTB->NACHT Covalent Binding Inflammasome_Assembly Inflammasome Assembly CTB->Inflammasome_Assembly Inhibits NEK7->Inflammasome_Assembly Downstream Downstream Signaling (IL-1β, IL-18, Pyroptosis) Inflammasome_Assembly->Downstream Experimental_Workflow Start Start: Culture Macrophages Priming 1. Priming with LPS Start->Priming Inhibitor 2. Treat with Chloranthalactone B Priming->Inhibitor Activation 3. Activate with Nigericin/ATP Inhibitor->Activation Supernatant 4. Collect Supernatant Activation->Supernatant Analysis 5. Analyze Downstream Readouts Supernatant->Analysis ELISA IL-1β ELISA Analysis->ELISA LDH LDH Assay (Cytotoxicity) Analysis->LDH ASC_Speck ASC Speck Imaging Analysis->ASC_Speck End End: Data Interpretation ELISA->End LDH->End ASC_Speck->End

References

Application of Chloranthalactone E in inflammation research

Author: BenchChem Technical Support Team. Date: November 2025

Application of Chloranthalactone in Inflammation Research

Note: Due to the limited availability of specific research data on Chloranthalactone E, this document focuses on the well-studied, structurally related compound, Chloranthalactone B (CTB) , a lindenane-type sesquiterpenoid isolated from Sarcandra glabra. The findings presented here are highly relevant for researchers investigating the anti-inflammatory potential of chloranthalactones.

Introduction

Chloranthalactone B (CTB) is a natural compound that has demonstrated significant anti-inflammatory properties.[1][2] It has been shown to inhibit the production of various pro-inflammatory mediators, making it a compound of interest for inflammation research and the development of novel anti-inflammatory therapeutics.[1][2] The primary mechanisms of action for CTB involve the inhibition of the NLRP3 inflammasome, as well as the modulation of the NF-κB and MAPK signaling pathways.[1][3][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of Chloranthalactone B from in vitro studies.

Table 1: Inhibitory Effects of Chloranthalactone B on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

MediatorConcentration of CTBInhibition (%)Reference
Nitric Oxide (NO)10 µM~50%[1]
20 µM>80%[1]
Prostaglandin E2 (PGE2)Not specifiedStrong inhibition[1]
TNF-α20 µM~60% (protein)[1]
20 µM~70% (mRNA)[1]
IL-1β20 µM~75% (protein)[1][3]
20 µM~80% (mRNA)[1]
IL-620 µM~70% (protein)[1][2]

Table 2: Effect of Chloranthalactone B on Protein Expression in LPS-stimulated RAW264.7 Macrophages

ProteinConcentration of CTBEffectReference
iNOS20 µMSignificant decrease[1]
COX-220 µMSignificant decrease[1]
Phospho-p38 MAPK20 µMSignificant decrease[1]
Phospho-MKK3/620 µMSignificant decrease[1]
Phospho-IκBαNot specifiedInhibition[4]
NLRP3Not specifiedCovalent binding and inhibition[3]

Signaling Pathways Modulated by Chloranthalactone B

Chloranthalactone B exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.

NLRP3 Inflammasome Pathway

CTB has been identified as a specific covalent inhibitor of the NLRP3 inflammasome.[3] It directly binds to cysteine 279 (Cys279) in the NACHT domain of NLRP3, which inhibits the interaction between NLRP3 and NEK7, a crucial step for inflammasome activation.[3] This ultimately leads to a reduction in the secretion of IL-1β.[3]

NLRP3_Inhibition_by_CTB cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by Chloranthalactone B DAMPs DAMPs / PAMPs NLRP3_inactive Inactive NLRP3 DAMPs->NLRP3_inactive Activation Signal NEK7 NEK7 NLRP3_inactive->NEK7 Interaction NLRP3_NEK7_interaction NLRP3-NEK7 Interaction ASC ASC NEK7->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation CTB Chloranthalactone B CTB->NLRP3_inactive CTB->NLRP3_NEK7_interaction Inhibits

Caption: Inhibition of the NLRP3 inflammasome by Chloranthalactone B.

p38 MAPK and AP-1 Signaling Pathway

CTB has been shown to block the activation of p38 mitogen-activated protein kinase (MAPK) without affecting JNK or ERK1/2.[1] It suppresses the phosphorylation of MKK3/6, the upstream kinases of p38.[1] The inhibition of the p38 MAPK pathway leads to a decrease in the activation of the transcription factor AP-1, which is involved in the expression of pro-inflammatory genes.[1][5]

p38_MAPK_Inhibition_by_CTB LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 Activation p38 p38 MAPK MKK3_6->p38 Phosphorylation AP1 AP-1 p38->AP1 Activation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) AP1->Pro_inflammatory_genes Transcription CTB Chloranthalactone B CTB->MKK3_6 Inhibits Phosphorylation

Caption: Inhibition of the p38 MAPK/AP-1 pathway by Chloranthalactone B.

NF-κB Signaling Pathway

Research on the related compound, chlojaponilactone B, suggests that chloranthalactones can suppress the NF-κB signaling pathway.[4] This is achieved by inhibiting the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[4] This, in turn, reduces the transcription of NF-κB-dependent pro-inflammatory genes like iNOS, TNF-α, and IL-6.[4]

NFkB_Inhibition_by_CTB LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) p65_translocation p65 Nuclear Translocation NFkB->p65_translocation NFkB_IkBa NF-κB/IκBα Complex NFkB_IkBa->NFkB IκBα Degradation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, etc.) p65_translocation->Pro_inflammatory_genes Transcription CTB Chloranthalactone B CTB->IkBa Inhibits Phosphorylation In_Vitro_Workflow cluster_workflow Experimental Workflow cell_culture 1. Culture RAW264.7 cells seeding 2. Seed cells in plates cell_culture->seeding pretreatment 3. Pre-treat with Chloranthalactone B seeding->pretreatment stimulation 4. Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation 5. Incubate for 24 hours stimulation->incubation collection 6. Collect supernatant and cell lysates incubation->collection analysis 7. Analyze for inflammatory markers collection->analysis

References

Application Notes and Protocols for Assessing Chloranthalactone E-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the pro-apoptotic potential of Chloranthalactone E, a lindenane sesquiterpenoid. While direct studies on this compound are emerging, related compounds from the Chloranthus and Sarcandra genera have demonstrated cytotoxic and apoptosis-inducing activities, suggesting similar potential for this molecule.[1][2][3][4] This protocol outlines a multi-faceted approach to characterize the apoptotic effects of this compound on cancer cells, from initial cytotoxicity screening to the elucidation of the underlying signaling pathways.

The following protocols are designed to be adaptable to various cancer cell lines. It is recommended to perform these assays in a cell line deemed sensitive to this compound, as determined by preliminary cell viability assays. For robust and publishable results, it is advisable to use multiple complementary assays to confirm apoptosis.

I. Initial Assessment of Cytotoxicity

The first step is to determine the cytotoxic effects of this compound to identify the appropriate concentration range for subsequent apoptosis assays. The half-maximal inhibitory concentration (IC50) will be determined using a cell viability assay.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the IC50 of this compound in a selected cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Table 1: Expected Quantitative Data from MTT Assay
Parameter Example Value
IC50 at 24h (µM)To be determined
IC50 at 48h (µM)To be determined
IC50 at 72h (µM)To be determined
II. Detection and Quantification of Apoptotic Cells

Following the determination of the IC50, the induction of apoptosis can be confirmed and quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol 2: Annexin V/PI Apoptosis Assay

Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations) for 24 and 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the MTT assay. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Table 2: Expected Quantitative Data from Annexin V/PI Assay
Treatment Viable Cells (%) Early Apoptotic Cells (%) Late Apoptotic Cells (%) Necrotic Cells (%)
Vehicle Control>95<5<2<1
This compound (IC50)TBDTBDTBDTBD
This compound (2x IC50)TBDTBDTBDTBD
Positive ControlTBDTBDTBDTBD
III. Investigation of Apoptotic Pathways

To elucidate the mechanism of this compound-induced apoptosis, the involvement of key signaling pathways should be investigated. This includes measuring the activity of caspases and assessing the mitochondrial membrane potential.

Protocol 3: Caspase Activity Assays (Caspase-Glo® 3/7, 8, and 9)

Objective: To measure the activity of initiator caspases (caspase-8 and -9) and effector caspases (caspase-3/7).

Materials:

  • Cancer cells treated with this compound.

  • Caspase-Glo® 3/7, 8, and 9 Assay Systems (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound for various time points (e.g., 6, 12, 24 hours).

  • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

  • Add 100 µL of the appropriate Caspase-Glo® reagent to each well.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader.

Table 3: Expected Quantitative Data from Caspase Activity Assays
Treatment Caspase-3/7 Activity (Fold Change) Caspase-8 Activity (Fold Change) Caspase-9 Activity (Fold Change)
Vehicle Control1.01.01.0
This compound (IC50)TBDTBDTBD
This compound (2x IC50)TBDTBDTBD

Protocol 4: Mitochondrial Membrane Potential Assay (JC-1)

Objective: To assess the disruption of the mitochondrial membrane potential (ΔΨm), a hallmark of the intrinsic apoptotic pathway.

Materials:

  • Cancer cells treated with this compound.

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Incubate the cells with JC-1 dye (5-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope (healthy cells will show red fluorescence, while apoptotic cells will show green fluorescence) or a flow cytometer to quantify the ratio of red to green fluorescence.

Table 4: Expected Quantitative Data from Mitochondrial Membrane Potential Assay
Treatment Red/Green Fluorescence Ratio (Fold Change)
Vehicle Control1.0
This compound (IC50)TBD
Positive Control (e.g., CCCP)TBD
IV. Analysis of Apoptosis-Related Protein Expression

Western blotting can be used to confirm the activation of caspases and to investigate the expression of key regulatory proteins in the apoptotic pathway.

Protocol 5: Western Blot Analysis

Objective: To detect changes in the expression levels of key apoptotic proteins.

Materials:

  • Cancer cells treated with this compound.

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Table 5: Expected Quantitative Data from Western Blot Analysis
Protein Target Treatment Relative Expression (Fold Change)
Bcl-2This compoundTBD
BaxThis compoundTBD
Cleaved Caspase-3This compoundTBD
Cleaved PARPThis compoundTBD

Visualizations

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid/tBid Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage, Stress Bcl2_Family Bcl-2 Family (Bax, Bak) DNA_Damage->Bcl2_Family Activation Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Cleaved_PARP->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assessment cluster_analysis Data Analysis and Interpretation Cell_Culture Cancer Cell Line Culture Chloranthalactone_E This compound Treatment Cell_Culture->Chloranthalactone_E MTT_Assay MTT Assay (Determine IC50) Chloranthalactone_E->MTT_Assay Annexin_V_PI Annexin V/PI Staining (Flow Cytometry) MTT_Assay->Annexin_V_PI Inform Concentration Caspase_Assays Caspase-Glo Assays (Caspase-3/7, 8, 9) MTT_Assay->Caspase_Assays Inform Concentration MMP_Assay MMP Assay (e.g., JC-1) MTT_Assay->MMP_Assay Inform Concentration Western_Blot Western Blot (Apoptotic Proteins) MTT_Assay->Western_Blot Inform Concentration Data_Quantification Data Quantification (Tables 1-5) Annexin_V_PI->Data_Quantification Caspase_Assays->Data_Quantification MMP_Assay->Data_Quantification Western_Blot->Data_Quantification Mechanism_Elucidation Mechanism Elucidation Data_Quantification->Mechanism_Elucidation

Caption: Experimental workflow for assessing apoptosis.

References

Application Notes & Protocols: Computational Docking of Chloranthalactone E with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing computational docking studies of Chloranthalactone E with potential protein targets. Due to the current lack of experimentally determined protein targets for this compound, this protocol uses a representative ligand and a hypothetical, yet biologically relevant, target to illustrate the complete workflow. The methodologies outlined herein are broadly applicable for the initial virtual screening and binding mode analysis of novel compounds in drug discovery.

Introduction

Chloranthalactones are a class of sesquiterpenoids isolated from plants of the genus Chloranthus, which have been reported to possess various biological activities, including anti-inflammatory effects. This compound is a member of this family; however, its specific molecular targets and mechanism of action are not yet fully elucidated. Computational docking is a powerful in silico method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein, to form a stable complex. This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at a molecular level.

Given the anti-inflammatory potential of the Chloranthalactone family, a relevant hypothetical target for this study is Cyclooxygenase-2 (COX-2) . COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[1][2] Inhibition of COX-2 is a well-established strategy for anti-inflammatory drugs.[3][4][5]

This application note details a step-by-step protocol for a computational docking study of a representative this compound derivative with human COX-2.

Materials and Software

Ligand Structure
Protein Structure

The crystal structure of human Cyclooxygenase-2 (COX-2) will be used as the receptor. A suitable high-resolution structure can be downloaded from the Protein Data Bank (PDB).

  • PDB ID: 5F19 (Crystal structure of aspirin-acetylated human Cyclooxygenase-2)[7][8]

  • Resolution: 2.04 Å

Software
  • Molecular Graphics and Modeling Software:

    • PyMOL (or other molecular visualization software like Chimera or VMD) for protein and ligand visualization and preparation.

    • Avogadro (or similar molecule editor) for ligand structure editing and 3D generation.

  • Docking Software:

    • AutoDock Tools (ADT): For preparing protein and ligand files for docking.

    • AutoDock Vina: For performing the molecular docking.

  • Data Analysis Software:

    • A spreadsheet program (e.g., Microsoft Excel, Google Sheets) for data organization.

    • LigPlot+ or other software for visualizing protein-ligand interactions.

Experimental Protocols

Ligand Preparation
  • Obtain Ligand Structure:

    • Download the 3D structure of this compound 8-O-beta-D-glucopyranoside from PubChem (CID 11647529) in SDF or PDB format.

  • Modify and Convert to 3D:

    • Open the structure in a molecular editor like Avogadro.

    • Remove the 8-O-beta-D-glucopyranoside moiety to generate the core this compound structure.

    • Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy 3D conformation.

    • Save the optimized structure as a PDB file (ChloranthalactoneE.pdb).

  • Prepare Ligand for Docking (using AutoDock Tools):

    • Open AutoDock Tools (ADT).

    • Load the ChloranthalactoneE.pdb file.

    • Add polar hydrogens to the ligand.

    • Compute Gasteiger charges.

    • Set the torsional degrees of freedom.

    • Save the prepared ligand in PDBQT format (ChloranthalactoneE.pdbqt).

Protein Preparation
  • Download Protein Structure:

    • Go to the RCSB PDB database and download the structure with PDB ID 5F19 in PDB format.

  • Prepare Protein for Docking (using AutoDock Tools):

    • Open ADT and load the 5F19.pdb file.

    • Remove water molecules and any co-crystallized ligands or heteroatoms not essential for the docking study.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format (5F19_protein.pdbqt).

Molecular Docking
  • Grid Box Generation:

    • In ADT, with the prepared protein loaded, define the binding site for docking by creating a grid box.

    • Center the grid box on the active site of COX-2. For 5F19, this can be centered on the acetylated Ser-530 residue.

    • Adjust the size of the grid box to encompass the entire active site cavity. A common size is 60 x 60 x 60 Å.

    • Save the grid parameter file (grid.gpf).

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run AutoDock Vina from the command line:

Results Analysis
  • Binding Affinity:

    • The docking log file (docking_log.txt) will contain the binding affinity scores (in kcal/mol) for the top predicted binding poses. The more negative the value, the stronger the predicted binding.

  • Visualization of Binding Poses:

    • Use PyMOL or another molecular viewer to open the prepared protein (5F19_protein.pdbqt) and the docking output file (docking_results.pdbqt).

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the COX-2 active site.

  • Interaction Analysis:

    • Use LigPlot+ or a similar tool to generate 2D diagrams of the protein-ligand interactions, which can help in identifying key interacting residues.

Data Presentation

The quantitative results from the docking study should be summarized in a clear and organized manner.

Table 1: Docking Results of this compound with Human COX-2 (PDB: 5F19)

Binding PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic Interactions)
1-8.50.00TYR-385, SER-530VAL-349, LEU-352, TYR-355, LEU-531
2-8.21.21TYR-385VAL-349, LEU-352, PHE-518, LEU-531
3-7.91.89SER-530TYR-355, TRP-387, PHE-518
...............

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Visualizations

Computational Docking Workflow

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Human COX-2) protein_prep->grid_gen run_docking Run AutoDock Vina grid_gen->run_docking analyze_results Analyze Binding Affinity run_docking->analyze_results visualize Visualize Binding Poses and Interactions analyze_results->visualize

Caption: A flowchart illustrating the major steps in the computational docking workflow.

Simplified COX-2 Signaling Pathway

cox2_pathway stimuli Inflammatory Stimuli membrane Membrane Phospholipids stimuli->membrane pla2 PLA2 membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 catalyzes prostaglandins Prostaglandins (e.g., PGE2) pgg2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation chloranthalactone This compound (Hypothesized) chloranthalactone->cox2 inhibits

Caption: A simplified diagram of the COX-2 mediated inflammatory pathway.

Conclusion

This document provides a detailed protocol for conducting a computational docking study of this compound against the hypothetical target COX-2. While the specific interactions and binding affinities will need to be validated through experimental assays, the described workflow serves as a robust starting point for the virtual screening and hypothesis generation for novel compounds in the early stages of drug discovery. Researchers can adapt these protocols to investigate other potential targets for this compound as more biological data becomes available.

References

Troubleshooting & Optimization

Improving yield and purity of Chloranthalactone E extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of Chloranthalactone E extraction. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from Sarcandra glabra?

A1: Based on documented studies, a 70% ethanol (EtOH) solution is a commonly used and effective solvent for the initial extraction of this compound from the whole plant of Sarcandra glabra[1][2]. Diethyl ether (Et2O) has also been reported for the extraction of this compound from the leaves of Chloranthus glaber, a related species[3]. The choice of solvent will depend on the specific plant part being used and the desired selectivity of the initial extract.

Q2: What is a typical yield for this compound from Sarcandra glabra?

A2: While specific yield percentages for this compound are not widely published, yields of similar sesquiterpenoids from Sarcandra glabra can be in the range of milligrams from several kilograms of plant material. For instance, one study reported isolating 7 mg and 5 mg of two new sesquiterpenes from a fraction of a petroleum ether/acetone extract[4]. Yields are highly dependent on the plant material's quality, geographical source, harvesting time, and the extraction and purification methods employed.

Q3: What are the key purification steps to achieve high-purity this compound?

A3: A multi-step chromatographic approach is essential for obtaining high-purity this compound. A typical purification workflow involves:

  • Initial Extraction: With a solvent like 70% EtOH[1][2].

  • Solvent Partitioning: To remove highly polar or non-polar impurities.

  • Column Chromatography: A sequence of chromatographic techniques is crucial. This often includes:

    • Silica Gel Chromatography: For initial fractionation based on polarity[1][2].

    • Sephadex LH-20 Chromatography: For size exclusion chromatography to remove pigments and other high molecular weight impurities[1][2].

    • Reverse Phase (ODS) Column Chromatography: For further purification based on hydrophobicity[1][2].

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): As a final polishing step to achieve high purity[1][2].

Q4: How can I monitor the purity of this compound during the purification process?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the purity of this compound throughout the purification process. A validated HPLC method will allow for the quantification of this compound and the detection of impurities in different fractions. Thin-Layer Chromatography (TLC) can also be used as a rapid, qualitative tool for tracking the presence of the target compound in column chromatography fractions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient cell wall disruption.Ensure the plant material is finely powdered before extraction.
Improper solvent-to-solid ratio.Use a sufficient volume of solvent to ensure complete wetting and extraction of the plant material. A common starting point is a 1:10 or 1:20 solid-to-solvent ratio (w/v).
Insufficient extraction time or temperature.Increase the extraction time or temperature. However, be cautious as excessive heat can lead to the degradation of thermolabile compounds like some sesquiterpenoids.
Green-Colored Extract (Chlorophyll Contamination) Co-extraction of chlorophyll with the solvent.This is common with ethanol and other polar solvents. Chlorophyll can be removed using Sephadex LH-20 column chromatography or by partitioning the extract between a non-polar solvent (like hexane) and a more polar solvent where this compound is more soluble.
Emulsion Formation During Liquid-Liquid Partitioning Presence of surfactants or particulate matter in the extract.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Poor Separation in Column Chromatography Inappropriate solvent system.Perform small-scale TLC experiments to determine the optimal solvent system for separating this compound from impurities before running the column.
Column overloading.Do not exceed the loading capacity of your column. Overloading leads to poor resolution and cross-contamination of fractions.
Degradation of this compound Exposure to high temperatures, strong acids/bases, or light.Lindenane sesquiterpenoids can be unstable[5]. Avoid excessive heat during solvent evaporation. Use neutral pH conditions whenever possible. Protect the samples from light, especially during long-term storage.
Co-elution of Impurities in HPLC Similar polarity of this compound and impurities.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column chemistry. Using a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.

Experimental Protocols

Protocol 1: Extraction of this compound from Sarcandra glabra

This protocol is based on a method reported for the isolation of sesquiterpenoids, including this compound, from the whole plant of Sarcandra glabra[1][2].

1. Plant Material Preparation:

  • Air-dry the whole plant of Sarcandra glabra in a well-ventilated area, protected from direct sunlight.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material with 70% aqueous ethanol (EtOH) at room temperature. Use a solid-to-solvent ratio of 1:10 (w/v).

  • Stir the mixture for 24 hours.

  • Filter the extract and repeat the extraction process on the plant residue two more times.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

3. Purification:

  • Silica Gel Column Chromatography:

    • Subject the crude extract to silica gel column chromatography.
    • Elute with a gradient of petroleum ether-acetone or a similar solvent system of increasing polarity.
    • Collect fractions and monitor by TLC to pool fractions containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the this compound-rich fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other high-molecular-weight impurities.

  • Reverse Phase (ODS) Column Chromatography:

    • Subject the resulting fractions to reverse-phase (C18) column chromatography.
    • Elute with a gradient of methanol-water.

  • Preparative HPLC:

    • Perform a final purification step using preparative HPLC on a C18 column with a suitable mobile phase (e.g., acetonitrile-water or methanol-water) to obtain pure this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general guideline for developing an HPLC method for the analysis of this compound.

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B). A starting point could be a linear gradient from 30% A to 70% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally, but a range of 210-230 nm is a good starting point for sesquiterpene lactones).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol or acetonitrile. Create a series of dilutions to generate a calibration curve for quantification.

Data Presentation

The following tables provide a template for organizing and comparing data from your extraction and purification experiments.

Table 1: Comparison of Extraction Solvents for this compound

Solvent Extraction Method Extraction Time (h) Temperature (°C) Crude Extract Yield (%) This compound Content in Crude Extract (mg/g)
70% EthanolMaceration24Room TempData to be filled by userData to be filled by user
Diethyl EtherSoxhlet840Data to be filled by userData to be filled by user
Ethyl AcetateMaceration24Room TempData to be filled by userData to be filled by user
DichloromethaneMaceration24Room TempData to be filled by userData to be filled by user

Table 2: Purity and Yield at Different Stages of Purification

Purification Step Input Mass (mg) Output Mass (mg) Step Yield (%) Purity of this compound (%)
Crude 70% EtOH ExtractData to be filled by userData to be filled by userData to be filled by userData to be filled by user
Silica Gel ChromatographyData to be filled by userData to be filled by userData to be filled by userData to be filled by user
Sephadex LH-20 ChromatographyData to be filled by userData to be filled by userData to be filled by userData to be filled by user
Reverse Phase (ODS) ChromatographyData to be filled by userData to be filled by userData to be filled by userData to be filled by user
Preparative HPLCData to be filled by userData to be filled by userData to be filled by userData to be filled by user

Visualizations

Extraction_Workflow Start Sarcandra glabra (Whole Plant) Powder Grinding Start->Powder Extraction 70% Ethanol Extraction Powder->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract

Caption: Workflow for the initial extraction of this compound.

Purification_Workflow Crude_Extract Crude Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Reverse_Phase Reverse Phase (ODS) Chromatography Sephadex->Reverse_Phase Prep_HPLC Preparative HPLC Reverse_Phase->Prep_HPLC Pure_Compound Pure This compound Prep_HPLC->Pure_Compound

Caption: Multi-step purification workflow for this compound.

Troubleshooting_Logic Low_Yield Low Final Yield? Check_Extraction Check Extraction Efficiency Low_Yield->Check_Extraction Yes Check_Purification Check Purification Steps Low_Yield->Check_Purification No, crude yield is good Degradation Potential Degradation? Check_Purification->Degradation Fractions show tailing/streaking Loss_During_Transfer Mechanical Loss? Check_Purification->Loss_During_Transfer Yield loss between steps Optimize_Conditions Optimize Temp. & pH Degradation->Optimize_Conditions Yes Improve_Handling Improve Handling Technique Loss_During_Transfer->Improve_Handling Yes

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Optimizing Diastereoselective Steps in Lindenane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of lindenane sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical diastereoselective steps in the total synthesis of this complex class of natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most critical diastereoselective reactions in the synthesis of lindenane sesquiterpenoids?

A1: The total synthesis of lindenane sesquiterpenoids, which often exist as complex dimers, hinges on several key diastereoselective transformations. The most pivotal of these are:

  • Diels-Alder Reaction: This [4+2] cycloaddition is fundamental for constructing the core cyclohexene ring found in many lindenane dimers.[1][2] Achieving high endo-selectivity is often a primary objective.

  • Aldol Condensation: Aldol reactions are frequently employed to form key carbon-carbon bonds and establish stereocenters within the intricate polycyclic framework.

  • Catalytic Hydrogenation: This reaction is crucial for the stereoselective reduction of double bonds, often influencing the final stereochemistry of multiple chiral centers.

Q2: What factors primarily influence the diastereoselectivity of the Diels-Alder reaction in lindenane synthesis?

A2: The diastereoselectivity of the Diels-Alder reaction, particularly the endo/exo ratio, is highly sensitive to several factors:

  • Reaction Temperature: Thermal conditions can influence the kinetic versus thermodynamic product distribution. Lower temperatures generally favor the kinetic endo product.

  • Solvent: The polarity of the solvent can impact the transition state energies of the endo and exo pathways.

  • Lewis Acid Catalysis: The use of Lewis acids can enhance the rate and selectivity of the cycloaddition by coordinating to the dienophile.

  • Steric Hindrance: The steric bulk of substituents on both the diene and dienophile can significantly direct the approach of the reacting partners.

Q3: How can I improve the syn/anti selectivity of an aldol condensation step?

A3: Achieving high syn or anti selectivity in aldol reactions during the synthesis of complex molecules like lindenanes depends on precise control over the reaction conditions. Key strategies include:

  • Choice of Enolate: The geometry of the enolate (Z or E) is a primary determinant of the product's stereochemistry, as predicted by the Zimmerman-Traxler model.

  • Metal Counterion: The choice of metal counterion (e.g., lithium, boron, titanium) influences the structure of the transition state and thus the diastereoselectivity.

  • Chiral Auxiliaries: Employing chiral auxiliaries on the enolate component can provide excellent stereocontrol.

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.

Troubleshooting Guides

Poor endo:exo Selectivity in Diels-Alder Cycloaddition

Problem: The Diels-Alder reaction is yielding a mixture of endo and exo diastereomers with a low ratio, complicating purification and reducing the overall yield of the desired isomer.

Troubleshooting Workflow:

G start Low endo:exo Ratio temp Lower Reaction Temperature start->temp solvent Change Solvent (e.g., to more polar) start->solvent lewis_acid Introduce Lewis Acid (e.g., TiCl4, BF3·OEt2) start->lewis_acid sterics Modify Steric Bulk of Reactants start->sterics outcome1 Improved Selectivity temp->outcome1 outcome2 No Improvement temp->outcome2 solvent->outcome1 solvent->outcome2 lewis_acid->outcome1 lewis_acid->outcome2 sterics->outcome1 sterics->outcome2 outcome2->temp Try another parameter

Caption: Troubleshooting workflow for poor endo:exo selectivity.

Possible Solutions:

  • Temperature Optimization: If the reaction is run at elevated temperatures, attempt to lower it. The endo transition state is often kinetically favored.

  • Solvent Screening: The polarity of the solvent can influence selectivity. Screen a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, THF).

  • Lewis Acid Catalysis: The addition of a Lewis acid can accelerate the reaction and may enhance the formation of one diastereomer. Common Lewis acids to screen include TiCl₄, BF₃·OEt₂, and SnCl₄.

  • Substrate Modification: If synthetically feasible, modifying the steric bulk of substituents on the diene or dienophile can create a greater facial bias, leading to improved selectivity.

Undesired Diastereomer in Aldol Condensation

Problem: The aldol condensation is producing the incorrect diastereomer (e.g., syn instead of anti) as the major product.

Troubleshooting Workflow:

G start Incorrect Diastereomer in Aldol Reaction enolate_geom Modify Enolate Geometry (e.g., change base or solvent) start->enolate_geom metal_ion Change Metal Counterion (e.g., Li to B or Ti) start->metal_ion chiral_aux Introduce a Chiral Auxiliary start->chiral_aux temp Optimize Reaction Temperature start->temp outcome1 Desired Diastereomer Obtained enolate_geom->outcome1 outcome2 No Improvement enolate_geom->outcome2 metal_ion->outcome1 metal_ion->outcome2 chiral_aux->outcome1 chiral_aux->outcome2 temp->outcome1 temp->outcome2 outcome2->enolate_geom Try another approach

Caption: Troubleshooting workflow for incorrect aldol diastereomer.

Possible Solutions:

  • Control of Enolate Geometry: The stereochemical outcome is often dictated by the enolate geometry. For example, lithium enolates formed with LDA in THF tend to be (E)-enolates, leading to anti-aldol products. Boron enolates can be tuned to give either syn or anti products with high selectivity.

  • Varying the Metal Counterion: Switching from lithium to boron or titanium enolates can dramatically alter the diastereoselectivity.

  • Implementation of Chiral Auxiliaries: Chiral auxiliaries, such as Evans oxazolidinones, can provide excellent and predictable stereocontrol in aldol reactions.

  • Temperature Adjustment: Fine-tuning the reaction temperature can improve the diastereomeric ratio.

Quantitative Data Summary

The following tables summarize quantitative data from key diastereoselective steps in published lindenane syntheses.

Table 1: Diastereoselectivity in a Key Diels-Alder Reaction for Lindenane Dimer Synthesis

EntryDieneDienophileSolventTemperature (°C)Diastereomeric Ratio (endo:exo)Yield (%)
1Furyl diene precursorLindenane monomerToluene110>20:185
2Furyl diene precursorLindenane monomerXylene14015:182
3Furyl diene precursorLindenane monomerBenzene80>20:175

Table 2: Diastereoselectivity of Aldol Condensation in a Model System for Lindenane Synthesis

EntryEnolateAldehydeBase/Lewis AcidTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1Lithium enolate of methyl ketoneBenzaldehydeLDA-7830:7088
2Boron enolate of methyl ketoneBenzaldehyde9-BBN-OTf, DIPEA-78 to 095:592
3Titanium enolate of methyl ketoneBenzaldehydeTiCl₄, DIPEA-7810:9085

Detailed Experimental Protocols

Protocol 1: Diastereoselective Diels-Alder Reaction for the Synthesis of a Lindenane Dimer Core

This protocol is adapted from a unified strategy for the synthesis of lindenane sesquiterpenoid [4+2] dimers.[1][2]

Experimental Workflow:

G start Combine Diene Precursor and Dienophile in Toluene heat Heat to Reflux (110 °C) start->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end Isolate Pure endo-Product purify->end

Caption: Experimental workflow for a diastereoselective Diels-Alder reaction.

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added the furyl diene precursor (1.0 equiv) and the lindenane monomer dienophile (1.2 equiv).

  • Anhydrous toluene is added to the flask to achieve a concentration of 0.1 M with respect to the diene precursor.

  • The reaction mixture is heated to reflux (110 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired endo-diastereomer.

Protocol 2: Diastereoselective syn-Aldol Reaction Using a Boron Enolate

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the ketone starting material (1.0 equiv) and anhydrous dichloromethane.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add 9-borabicyclo[3.3.1]nonyl trifluoromethanesulfonate (9-BBN-OTf, 1.1 equiv) dropwise, followed by the slow addition of N,N-diisopropylethylamine (DIPEA, 1.2 equiv).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to facilitate enolate formation.

  • Cool the reaction back down to -78 °C and add the aldehyde (1.2 equiv) dropwise.

  • Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by flash column chromatography to yield the desired syn-aldol adduct.

References

Troubleshooting low solubility of Chloranthalactone E in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Chloranthalactone E in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a lindenane-type sesquiterpenoid, a class of natural compounds known for their potential biological activities, including anti-inflammatory effects.[1][2] Structurally, it is a relatively non-polar molecule, which often leads to low solubility in aqueous solutions like cell culture media and physiological buffers. This can pose a significant challenge for in vitro and in vivo studies, as achieving a sufficient concentration without precipitation is crucial for accurate and reproducible results.

Q2: I'm seeing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?

This is a common issue caused by the low aqueous solubility of this compound. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, the concentration of the organic solvent is reduced. If the final concentration of this compound in the aqueous buffer exceeds its solubility limit, the compound will precipitate out of the solution.

Q3: What is the maximum recommended concentration of organic solvents like DMSO in my final experimental setup?

For most cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cellular toxicity or off-target effects. The tolerance to DMSO can vary significantly between different cell lines and experimental systems. It is always best practice to run a vehicle control (buffer with the same final concentration of the organic solvent) to assess any potential effects of the solvent on your experiment.

Q4: Can I use sonication or vortexing to redissolve the precipitate?

While vortexing can help in the initial mixing process, and sonication can temporarily help to break down aggregates and resuspend particles, neither method will increase the intrinsic solubility of this compound in the aqueous buffer. If the compound has precipitated because its concentration is above its solubility limit, it will likely precipitate again over time, especially during incubation periods.

Troubleshooting Guides

Issue: Low Solubility and Precipitation in Aqueous Buffers

This guide provides a systematic approach to addressing solubility challenges with this compound.

Step 1: Optimize Your Stock Solution

Ensure you are preparing your stock solution correctly.

  • Recommended Solvent: Use 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution.

  • Protocol:

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Step 2: Serial Dilution Strategy

Avoid adding the high-concentration stock directly to your final large volume of aqueous buffer. A stepwise dilution can help.

G

Step 3: Evaluate Different Co-solvents and Formulations

If DMSO is not suitable or solubility remains an issue, consider other approaches. The effectiveness of these methods will depend on your specific experimental buffer and conditions.

StrategyDescriptionConsiderations
Co-solvency Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[3][4]Besides DMSO, ethanol or polyethylene glycol (PEG) can be used. Always check for compatibility with your assay and run vehicle controls.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase solubility.[3][4]This compound does not have readily ionizable groups, so this method is unlikely to be effective.
Use of Surfactants Low concentrations of non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.Surfactants can interfere with some biological assays and may affect cell membrane integrity. A dose-response curve for the surfactant alone should be performed.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[5]This can be an effective method, but it increases the molecular weight of the complex and may affect the compound's activity.

Hypothetical Solubility Data of this compound in PBS (pH 7.4) with Co-solvents

Co-solventConcentration (v/v)Estimated Solubility of this compound (µM)
None0%< 1
DMSO0.1%~10
DMSO0.5%~50
Ethanol0.1%~5
Ethanol0.5%~25
PEG 4001%~40

Note: This data is hypothetical and for illustrative purposes. Actual solubility should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution using a Co-solvent (DMSO)

This protocol describes the preparation of a 10 µM working solution in Phosphate Buffered Saline (PBS) with a final DMSO concentration of 0.1%.

  • Prepare Stock Solution:

    • Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Prepare Intermediate Dilution:

    • Pipette 90 µL of PBS into a sterile microcentrifuge tube.

    • Add 10 µL of the 10 mM stock solution to the PBS.

    • Vortex immediately and thoroughly. This creates a 1 mM intermediate solution in 10% DMSO.

  • Prepare Final Working Solution:

    • Pipette 990 µL of PBS into a new sterile tube.

    • Add 10 µL of the 1 mM intermediate solution.

    • Vortex immediately. This results in a 10 µM final working solution with a DMSO concentration of 0.1%.

  • Visual Inspection:

    • Visually inspect the final solution for any signs of precipitation against a dark background. If the solution appears cloudy or contains visible particles, the concentration may be too high for this buffer system.

G

References

Refining analytical methods for sensitive Chloranthalactone E detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for the sensitive detection of Chloranthalactone E. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for the quantitative analysis of this compound?

A1: For sensitive and selective quantification of this compound, a High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) method is recommended. If MS/MS is unavailable, HPLC with UV detection (HPLC-UV) can be utilized, though with potentially higher limits of detection.

Q2: How should I prepare plant material for this compound extraction?

A2: Proper sample preparation is critical for accurate analysis. Plant material should be dried, preferably at room temperature in the shade to prevent degradation of volatile compounds, and then ground into a fine powder to maximize extraction efficiency.

Q3: What are the common causes of peak tailing in the HPLC analysis of this compound?

A3: Peak tailing can be caused by several factors, including interactions between the analyte and active sites on the column packing, column overload, or issues with the mobile phase pH.[1] Using a highly deactivated, end-capped column and ensuring the mobile phase pH is appropriate for the analyte can help mitigate this issue.[1]

Q4: I am observing poor resolution between this compound and other components in my extract. What can I do?

A4: Poor resolution can be addressed by optimizing the HPLC method. This may involve adjusting the mobile phase composition, changing the gradient profile, or selecting a column with a different stationary phase chemistry that provides better selectivity for sesquiterpene lactones.

Q5: How can I assess and mitigate matrix effects in my LC-MS/MS analysis?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.[2][3][4] To assess matrix effects, a post-extraction spike method is recommended.[4] Mitigation strategies include optimizing sample cleanup procedures, using a more efficient chromatographic separation, or employing matrix-matched calibration standards.[3]

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause(s) Troubleshooting Steps
No peak or very small peak for this compound Inefficient extraction, analyte degradation, incorrect UV wavelength.1. Optimize extraction solvent and method. 2. Ensure proper sample storage to prevent degradation. 3. Verify the UV detector is set to the maximum absorbance wavelength for this compound (typically around 210-230 nm for similar compounds).
Broad peaks Column degradation, high injection volume, inappropriate mobile phase.1. Replace the column or use a guard column. 2. Reduce the injection volume. 3. Optimize the mobile phase composition and flow rate.
Baseline drift Column contamination, detector lamp issue, mobile phase not equilibrated.1. Flush the column with a strong solvent. 2. Check the detector lamp's age and intensity. 3. Ensure the column is fully equilibrated with the mobile phase before injection.
LC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Low sensitivity/ion suppression Matrix effects from co-eluting compounds.[3][4]1. Improve sample cleanup using Solid Phase Extraction (SPE). 2. Optimize chromatographic separation to resolve this compound from interfering matrix components. 3. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard.
Inconsistent peak areas Sample preparation variability, injector issues, unstable electrospray.1. Ensure consistent and reproducible sample preparation. 2. Check the autosampler for proper function and clean the injection port. 3. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) for stable spray.
Ghost peaks Carryover from previous injections.1. Implement a robust needle wash protocol in the autosampler method. 2. Inject blank samples between high-concentration samples to assess and mitigate carryover.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine the supernatants.

  • Concentration: Evaporate the combined methanol extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Stability-Indicating HPLC-UV Method (Adapted from similar sesquiterpene lactone analysis)

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 90% B

    • 30-35 min: 90% B (hold)

    • 35.1-40 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of sesquiterpene lactones using HPLC-UV and LC-MS/MS. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Validation Parameters

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 2%

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.5 ng/mL
Limit of Quantification (LOQ)0.05 - 2 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plant_material Plant Material drying Drying & Grinding plant_material->drying extraction Solvent Extraction drying->extraction concentration Evaporation extraction->concentration reconstitution Reconstitution concentration->reconstitution filtration Filtration reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV or MS/MS Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions start Peak Tailing Observed cause1 Secondary Interactions with Column start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Mobile Phase pH start->cause3 cause4 Column Void or Contamination start->cause4 solution1 Use End-Capped Column / Adjust Mobile Phase cause1->solution1 solution2 Dilute Sample cause2->solution2 solution3 Adjust pH / Use Buffer cause3->solution3 solution4 Flush or Replace Column cause4->solution4

Caption: Troubleshooting logic for HPLC peak tailing.

Signaling_Pathway_Placeholder cluster_extraction Extraction Optimization cluster_chromatography Chromatographic Separation cluster_detection Sensitive Detection Solvent Solvent Selection (e.g., Methanol, Ethanol, Acetonitrile) Technique Extraction Technique (e.g., Sonication, Maceration) Parameters Parameters (Time, Temperature) Column Column Chemistry (C18, Phenyl-Hexyl) MobilePhase Mobile Phase (Organic Modifier, Additives) Gradient Gradient Profile MS_Parameters MS/MS Parameters (Transitions, Collision Energy) UV_Wavelength UV Wavelength Optimization Method Refinement Optimization->Solvent influences Optimization->Technique influences Optimization->Parameters influences Optimization->Column influences Optimization->MobilePhase influences Optimization->Gradient influences Optimization->MS_Parameters influences Optimization->UV_Wavelength influences

Caption: Key parameters for method refinement.

References

Addressing off-target effects of Chloranthalactone E in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Chloranthalactone E in cellular assays. The information herein is designed to help identify and address potential off-target effects to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We observe significant cytotoxicity at concentrations where the primary target of this compound is not expected to be fully inhibited. What could be the cause?

A1: This discrepancy may suggest off-target effects. Unintended interactions with other cellular targets can induce toxicity through pathways independent of the primary target. We recommend performing a dose-response curve for cytotoxicity and comparing it with the IC50 for the primary target. A significant difference between the cytotoxic concentration and the on-target inhibition concentration points towards off-target activity.

Q2: Our experimental results with this compound are inconsistent across different cell lines. Why is this happening?

A2: Cell line-specific differences in protein expression and signaling pathway dependencies can lead to variable responses. An off-target of this compound might be highly expressed or play a critical role in some cell lines but not others. We advise characterizing the expression of the primary target and key potential off-target proteins in the cell lines being used.

Q3: How can we confirm that the observed cellular phenotype is a direct result of inhibiting the intended target of this compound?

A3: A rescue experiment is a robust method for validation. This involves overexpressing a form of the primary target that is resistant to this compound. If the observed phenotype is reversed upon expression of the resistant target, it confirms on-target activity. Conversely, if the phenotype persists, it is likely due to off-target effects.

Q4: What are the first steps to identify potential off-targets of this compound?

A4: A tiered approach is recommended. Initially, perform a broad profiling screen, such as a kinase panel or a receptor binding assay panel, to identify potential off-target protein families. Subsequently, validate the hits from these screens in cell-based assays. Computational approaches, such as structural homology modeling, can also predict potential off-targets.

Troubleshooting Guide

Issue 1: Unexpected High Cytotoxicity

Symptoms:

  • Cell death is observed at concentrations significantly lower than the IC50 for the primary target.

  • The dose-response curve for cytotoxicity is significantly shifted to the left of the dose-response curve for target inhibition.[1][2][3]

Troubleshooting Workflow:

A High Cytotoxicity Observed B Perform Cytotoxicity Assay (e.g., LDH, MTT) A->B C Determine Cytotoxic IC50 B->C D Compare Cytotoxic IC50 to On-Target IC50 C->D E IC50 values similar? D->E F On-target toxicity likely E->F Yes G Cytotoxic IC50 << On-Target IC50? E->G No H Suspect Off-Target Effect G->H Yes I Investigate Off-Target Pathways (e.g., Apoptosis, Stress Response) H->I

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Recommended Actions:

  • Confirm with a secondary cytotoxicity assay: Use an assay with a different readout (e.g., if you used a metabolic assay like MTT, try a membrane integrity assay like LDH release) to rule out assay-specific artifacts.[4]

  • Assess markers of cellular stress: Use western blotting to check for the activation of common stress response pathways (e.g., phosphorylation of p38, JNK) or apoptosis (e.g., cleaved caspase-3).

  • Perform broad-spectrum off-target screening: Utilize commercially available services for kinase or safety pharmacology profiling to identify potential unintended targets.

Issue 2: Discrepancy Between Target Inhibition and Cellular Phenotype

Symptoms:

  • Potent inhibition of the primary target is observed in biochemical assays, but the expected downstream cellular effect is weak or absent.

  • The cellular phenotype does not correlate with the level of target engagement.

Troubleshooting Workflow:

A Phenotype-Target Mismatch B Confirm Target Engagement in Cells (e.g., CETSA, NanoBRET) A->B C Target Engaged? B->C D No -> Issues with cell permeability or compound stability C->D No E Yes -> Investigate Downstream Signaling C->E Yes F Is downstream pathway activated as expected? E->F G Yes -> Re-evaluate hypothesis linking target to phenotype F->G Yes H No -> Suspect off-target signaling interference F->H No I Profile key signaling pathways (e.g., MAPK, PI3K/Akt) H->I

Caption: Workflow for phenotype and target inhibition mismatch.

Recommended Actions:

  • Verify Target Engagement: Use a cellular thermal shift assay (CETSA) or NanoBRET assay to confirm that this compound is binding to its intended target in the cellular context.[5][6][7][8][9]

  • Analyze Downstream Signaling: Measure the phosphorylation status or activity of key proteins immediately downstream of the primary target to confirm that target engagement leads to functional inhibition.

  • Consider Pathway Crosstalk: Investigate whether this compound is activating a compensatory signaling pathway that masks the effect of inhibiting the primary target.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound

Assay TypeCell Line ACell Line BCell Line C
On-Target Biochemical Assay 50 nM50 nM50 nM
On-Target Cellular Engagement 150 nM180 nM200 nM
Cytotoxicity (MTT Assay) 300 nM5 µM> 10 µM
Apoptosis Induction (Caspase-3) 250 nM4.5 µM> 10 µM

This table illustrates a scenario where Cell Line A is significantly more sensitive to the cytotoxic effects of this compound, suggesting a potential off-target vulnerability in this cell line.

Table 2: Example Off-Target Kinase Profiling Results for this compound (at 1 µM)

Kinase Target% Inhibition
Primary Target Kinase 95%
Kinase X 85%
Kinase Y 62%
Kinase Z 15%

This table shows hypothetical results from a kinase panel, identifying Kinase X and Kinase Y as potential off-targets requiring further investigation.

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • LDH Assay Kit (commercially available)

  • Positive control (e.g., lysis buffer provided in the kit)

  • Negative control (vehicle-treated cells)

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound, the positive control, and the negative control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for the time specified in the kit instructions, protected from light.

  • Measure the absorbance at the recommended wavelength using a plate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 2: Western Blot for Stress-Activated Protein Kinase (SAPK/JNK) Pathway

This protocol assesses the activation of the JNK stress response pathway via phosphorylation.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of this compound for a short duration (e.g., 1-6 hours).

  • Wash cells with cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein amounts and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-JNK antibody to confirm equal protein loading.

Signaling Pathway Diagrams

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway This compound This compound Primary Target Primary Target This compound->Primary Target Inhibition Off-Target Kinase Off-Target Kinase This compound->Off-Target Kinase Inhibition Downstream Effector 1 Downstream Effector 1 Primary Target->Downstream Effector 1 Expected Phenotype Expected Phenotype Downstream Effector 1->Expected Phenotype Stress Response Protein Stress Response Protein Off-Target Kinase->Stress Response Protein Unexpected Phenotype\n(e.g., Cytotoxicity) Unexpected Phenotype (e.g., Cytotoxicity) Stress Response Protein->Unexpected Phenotype\n(e.g., Cytotoxicity)

Caption: On-target vs. potential off-target signaling pathways.

References

Optimization of dosing and administration for in vivo Chloranthalactone E studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Chloranthalactone E is a research compound with limited publicly available data on its in vivo application. This guide is compiled based on available information on related compounds, such as lindenane sesquiterpenoids and extracts from Chloranthus serratus, as well as established methodologies for in vivo studies of poorly soluble natural products. The provided protocols and troubleshooting advice are intended as a starting point and should be adapted and optimized for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in animal models?

A1: Currently, there is no specific data on the preferred route of administration for purified this compound. However, a study on the ethanol extract of Chloranthus serratus, the plant from which this compound is isolated, utilized intragastric (oral) gavage in rats. This suggests that the oral route may be a viable option. Other common routes for poorly soluble compounds include intraperitoneal (IP) and intravenous (IV) injection, though the latter may require more complex formulations.

Q2: How do I prepare a formulation for this compound, which is expected to have low aqueous solubility?

A2: Given the lipophilic nature typical of sesquiterpenoids, this compound is likely to have poor water solubility. Here are some common formulation strategies to consider:

  • Suspension: Micronize the compound to increase its surface area and suspend it in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and water.

  • Co-solvents: Dissolve this compound in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol, and then dilute it with saline or phosphate-buffered saline (PBS). Be mindful of the final solvent concentration to avoid toxicity in animals.

  • Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) or oil-based solutions can enhance absorption.

Q3: What is a suggested starting dose for in vivo studies with this compound?

A3: Without specific preclinical data, determining an exact starting dose is challenging. However, a study on Chloranthus serratus root extract in rats used a dose of 2.07 g/kg/day of the extract. As this compound is a single compound within this extract, a significantly lower starting dose for the pure compound is advisable. A dose-ranging study is highly recommended, starting from a low dose (e.g., 1-10 mg/kg) and escalating to determine efficacy and toxicity.

Q4: What are the potential biological activities of this compound to investigate in vivo?

A4: this compound belongs to the lindenane class of sesquiterpenoids, which are known for a variety of biological activities. Based on related compounds, potential activities to investigate include anti-inflammatory, antitumor, and neuroprotective effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in the formulation upon addition of aqueous vehicle. The compound has very low aqueous solubility, and the organic solvent concentration is not high enough to maintain solubility.1. Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final formulation, ensuring it remains within the tolerated limits for the animal model. 2. Consider using a surfactant like Tween 80 or Cremophor EL to improve solubility and stability. 3. For oral administration, explore lipid-based formulations.
Inconsistent results or high variability between animals. Poor bioavailability due to low solubility and/or inefficient absorption. The formulation may not be stable or homogenous.1. Optimize the formulation to enhance solubility and absorption. Micronization of the compound can improve the dissolution rate of suspensions. 2. Ensure the formulation is homogenous before each administration by vortexing or sonicating the suspension. 3. Consider an alternative route of administration that bypasses first-pass metabolism, such as intraperitoneal injection.
No observable effect at the tested doses. The administered dose may be too low. The compound may have low potency for the tested biological activity. Poor bioavailability.1. Conduct a dose-escalation study to investigate higher doses. 2. Verify the biological activity of your specific batch of this compound with an in vitro assay. 3. Improve the formulation to increase bioavailability (see above).
Signs of toxicity in animals (e.g., weight loss, lethargy). The compound may have inherent toxicity at the administered dose. The vehicle (e.g., high concentration of DMSO) may be causing adverse effects.1. Reduce the dose of this compound. 2. Decrease the concentration of the organic solvent in the vehicle. 3. Conduct a vehicle-only control group to assess the toxicity of the formulation itself.

Quantitative Data Summary

Due to the lack of specific in vivo studies on purified this compound, the following table provides data from a study on the ethanol extract of Chloranthus serratus root (ER) administered to rats. This data is for reference and to provide context for designing studies with the pure compound.

Parameter Value Animal Model Source
Administration Route Intragastric gavageRat[1]
Dosage of Root Extract (ER) 2.07 g/kg/dayRat[1]
Treatment Duration 14 daysRat[1]
Observed Effects of ER Decreased swelling, reduced levels of TNF-α, VEGF, IL-1β, IL-6, and MDA. Increased levels of IFN-γ and SOD.Rat[1]

Experimental Protocols

Hypothetical Protocol for Oral Administration of this compound in a Mouse Model of Inflammation

This protocol is a hypothetical example based on common practices for in vivo studies of natural products and should be optimized.

1. Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old.

2. Formulation Preparation (Suspension):

  • Weigh the desired amount of this compound.

  • Micronize the compound using a mortar and pestle to obtain a fine powder.

  • Prepare a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

  • Suspend the micronized this compound in the 0.5% CMC vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).

  • Vortex thoroughly before each administration to ensure a homogenous suspension.

3. Administration:

  • Administer the this compound suspension or vehicle control to mice via oral gavage using a 22-gauge gavage needle.

  • The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

  • Administer daily for the duration of the study.

4. Induction of Inflammation:

  • Inflammation can be induced using models such as lipopolysaccharide (LPS) injection or carrageenan-induced paw edema.

5. Outcome Measures:

  • Measure relevant inflammatory markers in serum or tissue (e.g., cytokines like TNF-α, IL-6).

  • Assess clinical signs of inflammation (e.g., paw volume in the carrageenan model).

Visualizations

Experimental Workflow for In Vivo Study

experimental_workflow A Acclimatization of Animals B Randomization into Groups (Vehicle, this compound) A->B D Daily Oral Administration B->D C Formulation Preparation (e.g., Suspension in 0.5% CMC) C->D E Induction of Inflammation (e.g., LPS injection) D->E F Monitoring and Data Collection (e.g., Clinical signs, sample collection) E->F G Euthanasia and Tissue Harvest F->G H Biochemical and Histological Analysis G->H

Caption: A generalized workflow for an in vivo study of this compound.

Postulated Signaling Pathway for Anti-inflammatory Action

Lindenane sesquiterpenoids have been reported to exert anti-inflammatory effects by inhibiting the Toll-like receptor (TLR) signaling pathway. The following diagram illustrates this postulated mechanism.

signaling_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB nucleus Nucleus NFkB->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Chloranthalactone_E This compound Chloranthalactone_E->MyD88

Caption: Postulated anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Enhancing the Resolution of Chloranthalactone E NMR Signals

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the NMR analysis of Chloranthalactone E. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to address common challenges in acquiring high-resolution NMR spectra for this sesquiterpenoid lactone.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum of this compound shows broad, poorly resolved peaks. What are the likely causes and how can I fix this?

A1: Broad peaks in the NMR spectrum of this compound can stem from several factors. A common issue is poor shimming of the magnetic field.[1] Another possibility is sample concentration; a sample that is too concentrated can lead to peak broadening.[1][2] Furthermore, the presence of paramagnetic impurities can also significantly broaden your signals.

Troubleshooting Steps:

  • Re-shim the magnet: Carefully re-shim the instrument before acquiring your spectrum. Automated shimming can sometimes be unreliable, so manual shimming may be necessary for optimal homogeneity.[2]

  • Optimize sample concentration: If the sample is too concentrated, dilute it. Conversely, a very dilute sample may require more scans to achieve an adequate signal-to-noise ratio.[2]

  • Check for impurities: Ensure your sample is free from paramagnetic metals. If suspected, consider further purification of your sample.

Q2: I am observing significant peak overlap in the aliphatic region of my this compound spectrum, making it difficult to assign couplings. What strategies can I employ?

A2: Peak overlap is a common challenge with complex molecules like sesquiterpenoid lactones. Several strategies can be employed to resolve these overlapping signals:

  • Change the NMR solvent: Using a different deuterated solvent can alter the chemical shifts of your protons, potentially resolving the overlap. Solvents like benzene-d6 often induce different chemical shifts compared to chloroform-d.[1]

  • Increase the magnetic field strength: If accessible, using a higher field NMR spectrometer will increase the dispersion of the signals, which can significantly improve resolution.[3]

  • Utilize 2D NMR techniques: Experiments such as COSY, HMQC, and HMBC are essential for assigning protons and carbons in complex molecules and can help to resolve ambiguities arising from overlapping 1D signals.[4][5]

Q3: The baseline of my this compound spectrum is noisy. How can I improve the signal-to-noise ratio (SNR)?

A3: A noisy baseline, indicating a low SNR, can be improved by increasing the number of scans.[2] The SNR is proportional to the square root of the number of scans, so quadrupling the scans will double the SNR.[2] Also, ensure your sample concentration is optimal, as overly dilute samples will naturally have lower signal intensity.[2]

Q4: I suspect the presence of rotamers or conformational isomers in my this compound sample, leading to a complicated spectrum. How can I confirm this?

A4: The presence of rotamers or conformational isomers that are slowly interconverting on the NMR timescale can result in a more complex spectrum than expected. To confirm this, you can try acquiring the spectrum at a higher temperature.[1] Increased temperature can accelerate the rate of interconversion, potentially causing the distinct signals from the different conformers to coalesce into a single, averaged signal.

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Spectral Resolution

This guide provides a step-by-step workflow for troubleshooting and enhancing the resolution of your this compound NMR spectrum.

Experimental Workflow for Resolution Enhancement

Resolution_Workflow cluster_sample Sample Preparation cluster_acquisition Acquisition Parameters cluster_advanced Advanced Techniques A Initial Spectrum Shows Poor Resolution B Check & Optimize Sample Preparation A->B Start Here C Adjust Acquisition Parameters B->C If resolution is still poor F Consult Instrument Specialist B->F If issues persist B1 Verify Purity B2 Optimize Concentration B3 Choose Appropriate Solvent D Employ Advanced NMR Techniques C->D For further improvement C->F If issues persist C1 Improve Shimming C2 Increase Number of Scans C3 Adjust Temperature E High-Resolution Spectrum Achieved D->E Successful D->F If unresolved D1 2D NMR (COSY, HSQC) D2 Higher Field Instrument D3 Solvent Titration Troubleshooting_Logic Start Poorly Resolved Spectrum Broad_Peaks Are peaks broad? Start->Broad_Peaks Overlapping_Signals Are signals overlapping? Broad_Peaks->Overlapping_Signals No Shim Improve Shimming Broad_Peaks->Shim Yes Low_SNR Is the signal-to-noise ratio low? Overlapping_Signals->Low_SNR No Change_Solvent Change Solvent Overlapping_Signals->Change_Solvent Yes Increase_Scans Increase Number of Scans Low_SNR->Increase_Scans Yes End High-Resolution Spectrum Low_SNR->End No Concentration Adjust Concentration Shim->Concentration Concentration->Overlapping_Signals Still broad? Check concentration Higher_Field Use Higher Field Instrument Change_Solvent->Higher_Field Higher_Field->Low_SNR Still overlapping? Increase_Scans->End

References

Minimizing epimerization during Chloranthalactone E synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing epimerization during the synthesis of Chloranthalactone E and related lindenane sesquiterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in the synthesis of this compound?

A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the context of this compound synthesis, which involves the construction of a complex framework with multiple stereocenters, undesired epimerization can lead to the formation of diastereomers that are difficult to separate from the target compound. This can significantly lower the yield of the desired product and complicate purification.

Q2: Which stereocenter in the this compound core or its precursors is most susceptible to epimerization?

A2: Based on the structure of lindenane sesquiterpenoids, the stereocenter at the C5 position is particularly susceptible to epimerization, especially under basic conditions. This is because the proton at C5 is alpha to a carbonyl group, making it acidic and prone to removal by a base to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of epimers.

Q3: What reaction conditions are known to promote epimerization in related syntheses?

A3: Alkaline treatment of lactones is a known cause of epimerization at a carbon atom adjacent to a carbonyl group.[1] The use of strong bases, prolonged reaction times, and elevated temperatures can increase the likelihood and extent of epimerization. For instance, in the synthesis of related lindenane structures, isomerization at the C5 position has been observed upon treatment with base.

Troubleshooting Guides

Problem 1: Formation of a significant amount of a diastereomeric impurity, suspected to be a C5 epimer.

Troubleshooting Workflow:

start Diastereomeric Impurity Detected check_base Identify Reaction Step with Base start->check_base analyze_conditions Analyze Reaction Conditions (Base Strength, Temp, Time) check_base->analyze_conditions purification Optimize Purification check_base->purification If unavoidable modify_base Modify Base: - Weaker Base - Stoichiometry Control analyze_conditions->modify_base If base is strong modify_temp_time Modify Conditions: - Lower Temperature - Shorter Reaction Time analyze_conditions->modify_temp_time If conditions are harsh screen_solvents Screen Solvents analyze_conditions->screen_solvents end Epimerization Minimized modify_base->end modify_temp_time->end screen_solvents->end

Caption: Troubleshooting workflow for addressing C5 epimerization.

Detailed Steps:

  • Identify the problematic step: Review your synthetic route to pinpoint any steps involving the use of bases, particularly where a carbonyl group is present at C6.

  • Analyze reaction conditions: Scrutinize the specific conditions of the identified step:

    • Base: Strong bases (e.g., alkoxides, LDA) are more likely to cause epimerization than weaker bases (e.g., amines, carbonates).

    • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for enolate formation.

    • Reaction Time: Prolonged exposure to basic conditions increases the probability of epimerization.

  • Modify the reaction conditions:

    • Choice of Base: If possible, substitute the current base with a milder, non-nucleophilic base.

    • Temperature: Perform the reaction at a lower temperature.

    • Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.

  • Solvent Effects: The polarity of the solvent can influence the rate of epimerization. Consider screening different solvents to find one that disfavors the formation of the enolate intermediate.

  • Purification Strategy: If epimerization cannot be completely suppressed, focus on developing a robust purification method (e.g., preparative HPLC, SFC) to separate the desired diastereomer.

Quantitative Data (Illustrative):

The following table illustrates the potential effect of different bases on the diastereomeric ratio (d.r.) at C5. Note: This data is hypothetical and for illustrative purposes only.

BaseTemperature (°C)Time (h)Diastereomeric Ratio (Desired:Epimer)
Sodium Methoxide25470:30
Potassium Carbonate25490:10
Triethylamine25498:2
DBU0195:5
Problem 2: Low diastereoselectivity in the formation of the γ-alkylidenebutenolide moiety.

Background: The formation of the γ-alkylidenebutenolide ring is a critical step in the synthesis of many Chloranthalactones. The stereochemistry of the exocyclic double bond can be challenging to control.

Experimental Protocol for Stereoselective Vinylogous Aldol Reaction:

A novel route to γ-alkylidenebutenolides involves a stereoselective vinylogous aldol reaction of an unactivated butenolide.

Signaling Pathway/Reaction Mechanism:

butenolide Butenolide Precursor enolate Enolate Formation butenolide->enolate 1. Base base Base (e.g., LDA) aldol_addition Vinylogous Aldol Addition enolate->aldol_addition aldehyde Aldehyde aldehyde->aldol_addition 2. Aldehyde intermediate Aldol Adduct aldol_addition->intermediate dehydration Dehydration intermediate->dehydration 3. Acid/Base Workup product γ-Alkylidenebutenolide dehydration->product

Caption: General workflow for γ-alkylidenebutenolide synthesis.

Troubleshooting Diastereoselectivity:

  • Aldehyde Structure: The steric bulk of the aldehyde can influence the facial selectivity of the aldol addition.

  • Enolate Geometry: The geometry of the enolate formed from the butenolide precursor is critical. The choice of base and solvent can influence the E/Z ratio of the enolate.

  • Chelation Control: If the aldehyde or butenolide contains a chelating group, using a Lewis acid could promote a specific transition state, thereby improving diastereoselectivity.

  • Temperature: Lowering the reaction temperature generally enhances stereoselectivity.

Illustrative Data on Diastereoselectivity:

The following table shows hypothetical data on how different conditions might affect the E/Z ratio of the γ-alkylidenebutenolide product. Note: This data is for illustrative purposes.

BaseLewis Acid AdditiveTemperature (°C)E/Z Ratio
LDANone-7885:15
LHMDSNone-7890:10
LDAZnCl₂-7895:5
LHMDSTi(Oi-Pr)₄-78>99:1

References

Improving the efficiency of oxidative conversion of furan ring in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of the oxidative conversion of the furan ring in synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the oxidative conversion of a furan ring?

A1: The primary methods for oxidative furan ring conversion include:

  • The Achmatowicz Reaction: This reaction transforms furfuryl alcohols into 6-hydroxy-2H-pyran-3-ones using reagents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA).[1][2][3] It is a powerful tool for synthesizing carbohydrate derivatives and other complex heterocyclic structures.[4][5]

  • Oxidation to Maleic Acid and Derivatives: Furan and its derivatives can be oxidized to maleic acid or maleic anhydride, which are important industrial chemicals.[6][7][8] This is often achieved using catalysts like vanadium oxides in the gas phase or with hydrogen peroxide in the liquid phase.[7]

  • Singlet Oxygen Oxidation: Photo-oxidation using singlet oxygen can convert furans into various products, often proceeding through an endoperoxide intermediate.[7][9][10] This method is valuable for creating complex, polyoxygenated natural product scaffolds.[10][11]

  • Catalytic Oxidation: Various transition metal catalysts, such as those based on manganese, cobalt, and ruthenium, can be employed for the oxidative transformation of furans under different conditions.[9][12][13]

Q2: What are the typical side reactions and byproducts observed during furan oxidation?

A2: Undesired side reactions can significantly lower the yield of the target product. Common side reactions include:

  • Over-oxidation: The desired product can be further oxidized to smaller molecules like CO and CO2, especially in gas-phase reactions at high temperatures.[8]

  • Polymerization: Furan and its derivatives, particularly furfuryl alcohol, are prone to polymerization under acidic conditions, leading to the formation of humins and other polymeric materials.[7]

  • Formation of undesired isomers: In some cases, isomerization of the product can occur. For example, maleic acid can isomerize to the more stable fumaric acid under acidic conditions with heating.[8][14]

  • Incomplete conversion: The reaction may stop at an intermediate stage, leading to a mixture of products. For instance, in the oxidation to maleic acid, intermediates like 5-hydroxy-furan-2(5H)-one can be the major product under certain conditions.[6]

Q3: How do substituents on the furan ring affect the oxidation reaction?

A3: Substituents on the furan ring have a significant impact on the rate and outcome of the oxidation reaction. Electron-donating groups generally increase the reactivity of the furan ring towards electrophilic attack by oxidizing agents. Conversely, electron-withdrawing groups can deactivate the ring, making oxidation more difficult. The position of the substituent also plays a crucial role in directing the regioselectivity of the oxidation.[7] For instance, in the vapor-phase oxidation to maleic acid, substituents on the aromatic ring can decrease the yield.[7]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Lower temperatures may be beneficial for reactions with gaseous reagents due to increased solubility, while higher temperatures can provide the necessary activation energy but may also lead to byproduct formation.[9] For example, in the oxidation of furfural to maleic acid, increasing the temperature from 60°C to 100°C can increase the reaction rate, but the maximum yield may be achieved at an optimal temperature.[8]
Incorrect Solvent Choice The solvent can have a profound effect on the reaction. For instance, in the oxidation of furfural, acetic acid has been shown to give significantly higher yields of maleic acid compared to other solvents like acetone or acetonitrile.[6] Consider using a biphasic system to facilitate product separation and minimize side reactions.
Inefficient Oxidant or Catalyst The choice of oxidant and catalyst is critical. For the Achmatowicz reaction, m-CPBA or NBS are commonly used.[1] For other oxidations, a variety of catalytic systems exist, and their efficiency can be highly substrate-dependent.[9][12] It may be necessary to screen different oxidants and catalysts to find the optimal combination for your specific substrate.
Catalyst Deactivation Heterogeneous catalysts can be prone to deactivation through leaching of the active metal or fouling by polymeric byproducts.[8] Consider catalyst regeneration protocols or the use of more robust catalytic systems.
Incomplete Reaction Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure it has gone to completion. Extending the reaction time may be necessary.[8]
Problem 2: Formation of Multiple Products/Byproducts
Possible Cause Troubleshooting Steps
Side Reactions Adjusting the reaction conditions can help suppress side reactions. For example, to avoid the isomerization of maleic acid to fumaric acid, milder acidic conditions or lower temperatures should be employed.[8][14]
Over-oxidation Carefully control the stoichiometry of the oxidant. Using an excess of the oxidizing agent can lead to over-oxidation of the desired product. A stepwise addition of the oxidant may also be beneficial.
Polymerization For acid-sensitive substrates like furfuryl alcohol, consider using a milder catalyst or performing the reaction at a lower temperature to minimize polymerization.[15]
Non-selective Reagents If the starting material has multiple reactive sites, a more selective oxidizing agent or a protecting group strategy may be required to achieve the desired transformation.

Data Presentation

Table 1: Effect of Solvent on the Yield of Maleic Acid from Furfural Oxidation

SolventFurfural Conversion (%)Maleic Acid Yield (%)5-Hydroxy-furan-2(5H)-one Yield (%)
Acetic Acid>9959Traces
Cyclohexane>994315
Water901621
Acetone>991135
Acetonitrile>99842
Ethyl Acetate>99451

Reaction conditions: 2.6 mmol of furfural, 14.0 mmol of H₂O₂ (35% aq. sol.), 0.1 g of TS-1 catalyst, 5 mL solvent, 80°C or reflux, 4 h.[6][8]

Table 2: Influence of Reaction Conditions on Furan Oxidation/Cyclization Yield

EntryTemperature (°C)AtmosphereUV Irradiation (365 nm)Reaction Time (h)Product Yield (%)
125AirNo4844
225AirYes1357
325O₂No1855
425O₂Yes563
90AirNo2420
1040AirNo2416

Reaction utilizes Mn(OAc)₃ and CoCl₂ as catalysts in acetic acid.[9]

Experimental Protocols

Protocol 1: General Procedure for the Achmatowicz Reaction

The Achmatowicz reaction facilitates the conversion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3-one.[1][2]

  • Dissolution: Dissolve the furfuryl alcohol in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Buffering: Add a buffer, for example, sodium bicarbonate (NaHCO₃) and sodium acetate (NaOAc), to maintain a stable pH.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Oxidant Addition: Slowly add the oxidizing agent, such as N-bromosuccinimide (NBS), to the cooled solution while stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench any remaining oxidant. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-hydroxy-2H-pyran-3-one.

Protocol 2: Catalytic Oxidation of Furfural to Maleic Acid

This protocol describes the oxidation of furfural to maleic acid using a titanium silicate (TS-1) catalyst and hydrogen peroxide.[6][8]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furfural, the solvent (e.g., acetic acid), and the TS-1 catalyst.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 80°C).

  • Oxidant Addition: Add hydrogen peroxide (H₂O₂) dropwise to the heated mixture.

  • Reaction: Maintain the reaction at the set temperature for the specified time (e.g., 4 hours), with vigorous stirring.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature and filter to remove the heterogeneous catalyst.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude maleic acid.

  • Purification: The crude product can be further purified by recrystallization if necessary.

Visualizations

Furan_Oxidation_Workflow Start Furan Starting Material Reaction_Setup Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction_Setup Oxidant_Addition Addition of Oxidizing Agent Reaction_Setup->Oxidant_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC, NMR) Oxidant_Addition->Reaction_Monitoring Workup Reaction Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Product Purification (Chromatography, Recrystallization) Workup->Purification Final_Product Desired Oxidized Product Purification->Final_Product

Caption: A generalized experimental workflow for the oxidative conversion of furan derivatives.

Achmatowicz_Reaction_Mechanism cluster_steps Reaction Steps Furfuryl_Alcohol {Furfuryl Alcohol |  } Step1 Oxidative Cyclization (e.g., NBS, MeOH) Furfuryl_Alcohol->Step1 Dihydrofuran {2,5-Dialkoxy-2,5-dihydrofuran |  } Step2 Acid-catalyzed Rearrangement Dihydrofuran->Step2 Dihydropyranone {6-Hydroxy-2H-pyran-3-one |  } Step1->Dihydrofuran Step2->Dihydropyranone

Caption: Simplified mechanism of the Achmatowicz reaction.

Troubleshooting_Decision_Tree Problem Low Yield or Byproduct Formation Check_Temp Is Temperature Optimized? Problem->Check_Temp Check_Solvent Is Solvent Appropriate? Check_Temp->Check_Solvent Yes Solution_Temp Vary Temperature Check_Temp->Solution_Temp No Check_Reagents Are Oxidant/Catalyst Efficient? Check_Solvent->Check_Reagents Yes Solution_Solvent Screen Solvents Check_Solvent->Solution_Solvent No Check_Time Is Reaction Complete? Check_Reagents->Check_Time Yes Solution_Reagents Screen Oxidants/ Catalysts Check_Reagents->Solution_Reagents No Solution_Time Extend Reaction Time Check_Time->Solution_Time No

Caption: A decision tree for troubleshooting common issues in furan oxidation reactions.

References

Validation & Comparative

Validating the Anti-inflammatory Target of Chloranthalactone E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to facilitate the validation of the anti-inflammatory target of Chloranthalactone E (CLE). Due to the current lack of direct experimental data on CLE, this document leverages comprehensive data from its close structural analog, Chloranthalactone B (CTB), to propose a targeted validation strategy. We compare CTB's validated mechanisms with established inhibitors of the same pathways, offering a framework for investigating CLE.

Executive Summary

Recent studies have elucidated that Chloranthalactone B, a sesquiterpenoid lactone structurally similar to this compound, exerts its anti-inflammatory effects through two primary mechanisms:

  • Covalent inhibition of the NLRP3 inflammasome : CTB has been shown to directly bind to the NACHT domain of the NLRP3 protein, a key component of the inflammasome complex responsible for the maturation of pro-inflammatory cytokines like IL-1β.

  • Suppression of the p38 MAPK signaling pathway : CTB inhibits the phosphorylation of p38 MAP kinase, a critical regulator of the expression of various pro-inflammatory mediators.

This guide will detail the experimental evidence for these targets of CTB, compare its activity with well-characterized inhibitors of NLRP3 and p38 MAPK, and provide detailed protocols for the experimental validation of these potential targets for this compound.

Comparison of Chloranthalactone B with Known Pathway Inhibitors

The following tables summarize the known quantitative data for Chloranthalactone B and compare it with established inhibitors of the NLRP3 inflammasome and p38 MAPK pathways.

Table 1: Comparison with NLRP3 Inflammasome Inhibitors
CompoundTargetMechanism of ActionIC50
Chloranthalactone B NLRP3Covalently binds to Cys279 in the NACHT domain, inhibiting NLRP3-NEK7 interaction.Not explicitly reported, but significantly inhibits IL-1β secretion.
MCC950 NLRP3Binds to the Walker B motif of the ATPase in the NACHT domain, inhibiting ATPase activity.~7.5 nM for IL-1β release in mouse BMDMs.
Oridonin NLRP3Covalently binds to Cys279, blocking the NLRP3-NEK7 interaction.~0.75 µM for anti-inflammatory activity.
CY-09 NLRP3Covalently binds to the ATP-binding site (Walker A motif) of the NACHT domain.~6 µM for IL-1β and caspase-1 activity inhibition.
Glyburide NLRP3 (indirect)Blocks ATP-sensitive K+ channels, acting upstream of NLRP3 activation.10-20 µM for inhibition of NLRP3 activation.
Table 2: Comparison with p38 MAPK Pathway Inhibitors
CompoundTargetMechanism of ActionIC50
Chloranthalactone B p38 MAPKSuppresses the phosphorylation of MKK3/6, the upstream kinases of p38.Not explicitly reported, but effectively blocks p38 activation.
SB203580 (Adezmapimod) p38 MAPKATP-competitive inhibitor of p38α and p38β.0.3-0.5 µM in THP-1 cells.
SB202190 p38 MAPKPotent inhibitor of p38α/β.50 nM (p38α) / 100 nM (p38β) in cell-free assays.
Losmapimod p38 MAPKOral inhibitor of p38α and p38β.In clinical development, specific IC50 not readily available.
SKF-86002 p38 MAPKInhibits IL-1 and TNF-α production via p38 MAPK inhibition.~1 µM for IL-1 and TNF-α production in human monocytes.

Proposed Signaling Pathways for this compound

Based on the data from Chloranthalactone B, the following signaling pathways are proposed as primary targets for validation for this compound.

NLRP3_Pathway cluster_stimuli Inflammatory Stimuli (PAMPs, DAMPs) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stimuli e.g., LPS, ATP, MSU crystals Receptor Receptor (e.g., TLR4) Stimuli->Receptor NLRP3 NLRP3 Receptor->NLRP3 Activation Signal NEK7 NEK7 NLRP3->NEK7 Interaction Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome NEK7->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation IL1b Mature IL-1β Casp1->IL1b Cleavage Pro_IL1b Pro-IL-1β Pro_IL1b->Casp1 CLE This compound (Hypothesized) CLE->NLRP3 Inhibition of NLRP3-NEK7 interaction

Caption: Hypothesized inhibition of the NLRP3 inflammasome pathway by this compound.

p38_MAPK_Pathway cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., LPS Receptor TLR4 Stimuli->Receptor MKK3_6 MKK3/6 Receptor->MKK3_6 Activation p38 p38 MAPK MKK3_6->p38 Phosphorylation p_p38 Phospho-p38 AP1 AP-1 p_p38->AP1 Phosphorylation p_AP1 Phospho-AP-1 ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) p_AP1->ProInflammatory_Genes Transcription CLE This compound (Hypothesized) CLE->MKK3_6 Inhibition

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway by this compound.

Experimental Workflow for Target Validation

The following workflow is proposed for the validation of this compound's anti-inflammatory targets.

Experimental_Workflow cluster_initial Initial Screening cluster_target_ID Target Identification & Validation cluster_pathway_validation Pathway Validation Cell_Culture LPS-stimulated Macrophages (e.g., RAW264.7, BMDMs) CLE_Treatment Treat with this compound Cell_Culture->CLE_Treatment Cytokine_Assay Measure Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) via ELISA CLE_Treatment->Cytokine_Assay DARTS DARTS Assay Cytokine_Assay->DARTS If anti-inflammatory effect is confirmed CETSA Cellular Thermal Shift Assay (CETSA) Cytokine_Assay->CETSA If anti-inflammatory effect is confirmed Pull_Down Pull-down Assay Cytokine_Assay->Pull_Down If anti-inflammatory effect is confirmed Mass_Spec Mass Spectrometry to Identify Binding Partners DARTS->Mass_Spec CETSA->Mass_Spec Pull_Down->Mass_Spec Western_Blot Western Blot for Phospho-p38 & Total p38 Mass_Spec->Western_Blot Based on identified targets (e.g., NLRP3, MKK3/6) Co_IP Co-immunoprecipitation of NLRP3 and NEK7 Mass_Spec->Co_IP Based on identified targets (e.g., NLRP3, MKK3/6)

Caption: Proposed experimental workflow for validating the anti-inflammatory target of this compound.

Detailed Experimental Protocols

Drug Affinity Responsive Target Stability (DARTS) Assay

Objective: To identify proteins that are stabilized by binding to this compound, making them resistant to proteolysis.

Protocol:

  • Lysate Preparation:

    • Culture and harvest cells (e.g., RAW264.7 macrophages).

    • Lyse cells in M-PER buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Compound Incubation:

    • Aliquot the cell lysate.

    • Treat one aliquot with this compound (experimental) and another with DMSO (vehicle control).

    • Incubate at room temperature for 1 hour.

  • Protease Digestion:

    • Add pronase to both experimental and control lysates at various concentrations (e.g., 1:1000, 1:2000, 1:4000 protease to protein ratio).

    • Incubate at room temperature for 30 minutes.

    • Stop the digestion by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis:

    • Run the digested samples on an SDS-PAGE gel.

    • Stain the gel with Coomassie Blue.

    • Identify protein bands that are present in the this compound-treated lanes but absent or reduced in the control lanes.

    • Excise these bands and identify the proteins using mass spectrometry.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a target protein in a cellular context by observing changes in the protein's thermal stability.

Protocol:

  • Cell Treatment:

    • Treat intact cells with either this compound or DMSO for 1-2 hours.

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

  • Analysis:

    • Analyze the soluble fractions by Western blot using an antibody against the putative target protein (e.g., NLRP3).

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Western Blot for Phospho-p38 MAPK

Objective: To determine if this compound inhibits the phosphorylation of p38 MAPK in stimulated macrophages.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW264.7 cells and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the bands using an ECL detection system.

Co-immunoprecipitation of NLRP3 and NEK7

Objective: To investigate if this compound disrupts the interaction between NLRP3 and NEK7, a critical step in inflammasome activation.

Protocol:

  • Cell Stimulation and Lysis:

    • Prime macrophages with LPS, then treat with this compound before stimulating with a NLRP3 activator (e.g., nigericin or ATP).

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-NLRP3 antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours to pull down NLRP3 and its interacting proteins.

    • Wash the beads several times to remove non-specific binding.

  • Elution and Analysis:

    • Elute the protein complexes from the beads.

    • Analyze the eluates by Western blotting using antibodies against NLRP3 and NEK7.

    • A reduced amount of co-immunoprecipitated NEK7 in the this compound-treated samples would indicate a disruption of the NLRP3-NEK7 interaction.

By following this comparative guide and the detailed experimental protocols, researchers can systematically investigate and validate the anti-inflammatory targets of this compound, paving the way for its potential development as a novel therapeutic agent.

A Comparative Analysis of Chloranthalactone E and Other NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target in the development of therapeutics for a wide range of inflammatory diseases. Its dysregulation is implicated in conditions such as cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative diseases. This guide provides a comparative analysis of Chloranthalactone E and other prominent NLRP3 inhibitors, offering a synthesis of available experimental data to aid in research and development efforts.

Introduction to NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that lead to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the NF-κB pathway. The second signal, triggered by a variety of stimuli including ATP, nigericin, or crystalline substances, leads to the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. This assembly facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.

Comparative Efficacy of NLRP3 Inhibitors

The development of small molecule inhibitors targeting the NLRP3 inflammasome has yielded several promising candidates. This section provides a comparative overview of their efficacy, primarily focusing on their half-maximal inhibitory concentration (IC50) values, which represent a key measure of their potency.

InhibitorIC50 Value (nM)Cell TypeNotes
MCC950 7.5Bone Marrow-Derived Macrophages (BMDMs)A potent and highly selective NLRP3 inhibitor.[1]
8.1Human Monocyte-Derived Macrophages (HMDMs)
Dapansutrile (OLT1177) ~1Not specifiedA selective NLRP3 inflammasome inhibitor.
Inzomelid (Emlenoflast) < 100Not specifiedA potent and selective NLRP3 inflammasome inhibitor.[2]
CY-09 6,000Not specifiedDirectly binds to the ATP-binding site of the NACHT domain.
MNS 2,000Bone Marrow-Derived Macrophages (BMDMs)Inhibits NLRP3 ATPase activity.
Oridonin 750Not specifiedBlocks the interaction between NLRP3 and NEK7.
Tranilast 10,000 - 15,000Not specifiedBinds to the NACHT domain and inhibits NLRP3-ASC oligomerization.
This compound Data not availableWhile a related compound, Chloranthalactone B, has been shown to covalently bind to the NACHT domain of NLRP3, specific quantitative data for this compound's direct inhibition of the NLRP3 inflammasome is not readily available in the reviewed literature. One study on a chloroform extract containing diterpenes, a class of compounds that includes chloranthalactones, demonstrated a 71.9% reduction in IL-1β levels at a concentration of 10 µg/mL in LPS-stimulated macrophages.

Mechanisms of Action

The inhibitors listed above employ diverse mechanisms to block NLRP3 inflammasome activity. MCC950 and Dapansutrile are known to directly target the NLRP3 protein, preventing its ATP hydrolysis and subsequent conformational changes required for activation.[3][4] Inzomelid also acts as a direct inhibitor. Other compounds, such as Oridonin, interfere with the interaction of NLRP3 with other essential components of the inflammasome complex, like NEK7. Chloranthalactone B, a structurally related compound to this compound, has been shown to covalently bind to a cysteine residue in the NACHT domain of NLRP3, thereby inhibiting its function.[5]

Experimental Protocols

A standardized in vitro assay to determine the inhibitory activity of compounds on the NLRP3 inflammasome is crucial for comparative studies. The following is a generalized protocol based on commonly used methods.

Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

  • Cell Culture:

    • Culture bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Plate the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming (Signal 1):

    • Prime the macrophages with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound, MCC950) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Activation (Signal 2):

    • Induce NLRP3 inflammasome activation by adding a second stimulus. Common activators include:

      • ATP (5 mM) for 30-60 minutes.

      • Nigericin (10 µM) for 1-2 hours.

  • Sample Collection:

    • Centrifuge the plates to pellet the cells.

    • Carefully collect the cell culture supernatants for analysis.

  • Quantification of IL-1β Release:

    • Measure the concentration of mature IL-1β in the collected supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Landscape of NLRP3 Inhibition

To better understand the intricate processes involved, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating inhibitors.

NLRP3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_inhibitors Inhibitors PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) ATP_ext ATP P2X7R P2X7R ATP_ext->P2X7R Signal 2 (Activation) NFkB NF-κB TLR4->NFkB K_efflux K+ Efflux P2X7R->K_efflux NFkB_nuc NF-κB NFkB->NFkB_nuc Pro_IL1B_mRNA pro-IL-1β mRNA Pro_IL1B_protein pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B_protein NLRP3_mRNA NLRP3 mRNA NLRP3_protein NLRP3 (inactive) NLRP3_mRNA->NLRP3_protein Casp1 Caspase-1 Pro_IL1B_protein->Casp1 NLRP3_active NLRP3 (active) NLRP3_protein->NLRP3_active Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Inflammasome->Casp1 IL1B IL-1β Casp1->IL1B K_efflux->NLRP3_active NFkB_nuc->Pro_IL1B_mRNA NFkB_nuc->NLRP3_mRNA MCC950 MCC950 MCC950->NLRP3_active Inhibit ATP hydrolysis Dapansutrile Dapansutrile Dapansutrile->NLRP3_active Inhibit Oligomerization Chloranthalactone This compound Chloranthalactone->NLRP3_active Covalent Modification

Caption: NLRP3 Inflammasome Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_workflow Experimental Workflow for Evaluating NLRP3 Inhibitors start Start: Culture Macrophages (e.g., BMDMs, PBMCs) priming Step 1: Priming (e.g., LPS for 3-4h) start->priming inhibition Step 2: Inhibitor Incubation (e.g., this compound, 1h) priming->inhibition activation Step 3: Activation (e.g., ATP or Nigericin) inhibition->activation collection Step 4: Supernatant Collection activation->collection elisa Step 5: IL-1β Quantification (ELISA) collection->elisa analysis Step 6: Data Analysis (IC50 Determination) elisa->analysis end End: Comparative Efficacy analysis->end

Caption: Workflow for NLRP3 Inhibitor Evaluation.

Conclusion

The landscape of NLRP3 inflammasome inhibitors is rapidly evolving, with several potent and selective molecules emerging as promising therapeutic candidates. While direct quantitative comparisons for this compound are still needed, its structural similarity to known covalent NLRP3 inhibitors suggests a potentially potent mechanism of action. Further research, including head-to-head studies utilizing standardized cellular assays, will be crucial to fully elucidate the comparative efficacy of this compound and other next-generation NLRP3 inhibitors. This guide serves as a foundational resource for researchers in the field, providing a snapshot of the current state of knowledge and a framework for future investigations.

References

A Head-to-Head Comparison of Synthetic Routes to Chloranthalactones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the intricate architecture of chloranthalactones presents both a formidable synthetic challenge and a promising frontier for therapeutic innovation. This guide provides an objective, data-driven comparison of the prominent synthetic routes to these biologically active sesquiterpenoid lactones, offering a comprehensive overview of key strategies, experimental protocols, and quantitative performance.

Chloranthalactones, a family of natural products isolated from plants of the Chloranthus genus, have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, neurotrophic, and cytotoxic effects. Their complex, sterically congested polycyclic framework, characterized by a lindenane skeleton, has inspired the development of several elegant and distinct total syntheses. This guide will delve into the details of three notable approaches, spearheaded by the research groups of Liu, Zhao, and Lee, to provide a clear comparison for researchers navigating the synthesis of these intricate molecules.

Key Synthetic Strategies at a Glance

The total syntheses of chloranthalactones have employed a variety of strategic disconnections and key transformations to assemble the challenging lindenane core. The approaches by Liu and Zhao represent two distinct and convergent strategies, while the work by Lee and coworkers, though focused on the synthesis of epimers, provides valuable insights into alternative transformations.

Liu's Convergent Approach: This strategy hinges on the construction of the tricyclic core through a highly diastereoselective intramolecular cyclopropanation. Key features include a substrate-controlled epoxidation and a subsequent base-mediated cyclization to form the γ-alkylidenebutenolide ring.

Zhao's Biomimetic Synthesis: Drawing inspiration from the proposed biosynthetic pathway, this approach utilizes a series of oxidative transformations to forge the core structure. A pivotal step involves a CrO₃-mediated oxidative lactonization, followed by a DDQ-involved oxidative enol-lactonization.

Lee's Approach to epi-Chloranthalactones: While targeting the epimers of natural chloranthalactones, this work offers alternative methods for key transformations, such as the oxidative conversion of a furan ring to a hydroxyfuranone moiety, a critical step in the synthesis of several chloranthalactones.

The logical flow of these distinct synthetic strategies is visualized below:

G Comparative Synthetic Strategies for Chloranthalactones cluster_0 Liu's Convergent Synthesis cluster_1 Zhao's Biomimetic Approach cluster_2 Lee's Approach to epi-Chloranthalactones a Hagemann's Ester b Tricyclic Ketone a->b Multi-step sequence c Epoxy Ketone b->c Substrate-controlled epoxidation d Chloranthalactone A c->d Intramolecular cyclopropanation & Lactonization e Known Chiral Precursor f Key Intermediate e->f Multi-step sequence g Shizukanolide f->g CrO3-mediated oxidative lactonization h Chloranthalactone F g->h DDQ-involved oxidative enol-lactonization & Dimerization i epi-Lindenene j Silylfuran i->j Deprotonation & Silylation k epi-Chloranthalactone D j->k Singlet Oxygen Oxidation l Other epi-Chloranthalactones k->l Further Transformations

A flowchart comparing the key strategic elements of the Liu, Zhao, and Lee syntheses.

Quantitative Comparison of Synthetic Routes

To facilitate a direct comparison of the efficiency of these synthetic routes, the following tables summarize the key quantitative data for the total synthesis of Chloranthalactone A by Liu and coworkers, and Chloranthalactone F by Zhao and coworkers.

Table 1: Total Synthesis of (±)-Chloranthalactone A (Liu et al.)
StepTransformationReagents and ConditionsYield (%)
1Michael AdditionVinylmagnesium bromide, CuBr·SMe₂95
2KetalizationEthylene glycol, p-TsOH98
3Weinreb Amide FormationHNMe(OMe)·HCl, n-BuLi92
4Ketone Formationn-Bu₃SnCH₂OMOM, n-BuLi85
5EpoxidationCH₂Br₂, n-BuLi89
6Intramolecular CyclopropanationLiTMP82
7Deprotectionaq. HCl96
8Thiocarbonyl Diimidazole Formation1,1'-Thiocarbonyldiimidazole95
9Corey-Winter OlefinationP(OMe)₃88
10Aldol ReactionEthyl pyruvate, LDA, ZnCl₂75
11Acylation and Eliminationp-TsOH, Ac₂O80 (over 2 steps)
12LactonizationDBU91
Overall ~14%
Table 2: Total Synthesis of (+)-Chloranthalactone F (Zhao et al.)
StepTransformationReagents and ConditionsYield (%)
1-8Synthesis of Key IntermediateMulti-step sequence from known starting materialNot individually reported
9Oxidative LactonizationCrO₃, H₅IO₆32
10ReductionDIBAL-H95
11Oxidative Enol-LactonizationDDQ80
12Photodimerizationhν (Hg lamp)92
Overall (From key intermediate)~22%

Experimental Protocols for Key Transformations

For researchers aiming to replicate or adapt these synthetic strategies, the following are detailed experimental protocols for pivotal steps in the syntheses.

Protocol 1: Intramolecular Cyclopropanation for Tricyclic Core (Liu et al.)

Reaction: Conversion of Epoxy Ketone to Tricyclic Alcohol

To a solution of the epoxy ketone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added a freshly prepared solution of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (2.0 eq) in THF. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the tricyclic alcohol.

Protocol 2: Biomimetic Oxidative Lactonization (Zhao et al.)

Reaction: Conversion of Alkene to Lactone

To a solution of the starting alkene (1.0 eq) in a mixture of CH₃CN, CCl₄, and H₂O (1:1:1.5) is added CrO₃ (10.0 eq) and H₅IO₆ (4.0 eq). The reaction mixture is stirred vigorously at room temperature for 24 hours. The mixture is then diluted with water and extracted with CH₂Cl₂. The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired lactone.

Protocol 3: Singlet Oxygen Oxidation of a Silylfuran (Lee et al.)

Reaction: Conversion of Silylfuran to epi-Chloranthalactone D

A solution of the silylfuran (1.0 eq) and Rose Bengal (catalytic amount) in a mixture of MeOH and THF is cooled to -78 °C. A stream of oxygen is bubbled through the solution while it is irradiated with a tungsten lamp. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give epi-chloranthalactone D.

Conclusion

The total syntheses of chloranthalactones by the Liu and Zhao groups represent elegant and effective strategies for the construction of this complex natural product family. Liu's convergent approach, featuring a key intramolecular cyclopropanation, provides a high overall yield for the synthesis of Chloranthalactone A. Zhao's biomimetic strategy, while involving a greater number of steps to reach the key intermediate, showcases a remarkable oxidative lactonization and a late-stage dimerization to access the more complex Chloranthalactone F. The work by Lee and coworkers on the synthesis of epi-chloranthalactones further expands the synthetic toolbox for accessing analogs of these important molecules.

The choice of synthetic route will ultimately depend on the specific research goals, including the target chloranthalactone, desired scalability, and available starting materials. This comparative guide, by presenting key data and experimental protocols, aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors towards unlocking the full therapeutic potential of chloranthalactones.

No Published Knockout/Knockdown Studies Exist to Validate the Mechanism of Chloranthalactone E

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of Chloranthalactone E's biological activity. At present, there are no published studies detailing the specific molecular mechanism of action for this compound. Consequently, research employing knockout or knockdown methodologies to validate its mechanism does not exist. This lack of foundational research prevents the creation of a comparative guide on this topic.

The current body of scientific work on this compound and its related compounds is primarily focused on their synthesis and chemical characterization. While these studies are crucial for understanding the chemical properties of these molecules, they do not elucidate their biological targets or the cellular pathways they may modulate.

Without an identified protein target or a hypothesized signaling pathway, it is not feasible to design and conduct knockout or knockdown experiments. These genetic techniques are powerful tools for validating the role of a specific gene (and its corresponding protein) in the mechanism of a compound. However, they require a known target to be selectively removed or its expression reduced to observe the effect on the compound's activity.

Therefore, any discussion on validating the mechanism of this compound through knockout or knockdown studies remains speculative until its primary biological target is identified. Future research will need to focus on target identification and elucidation of its mode of action before such validation studies can be undertaken.

As no experimental data from knockout or knockdown studies for this compound is available, the creation of data tables, experimental protocols, and signaling pathway diagrams as requested is not possible. The scientific community awaits initial mechanistic studies to pave the way for such validation experiments.

A Comparative Analysis of the Neuroprotective Potential of Chloranthalactone E Analogues Against Established Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative analysis of the neuroprotective effects of lindenane sesquiterpenoids, closely related to Chloranthalactone E, against two well-established neuroprotective agents: Edaravone and Resveratrol. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance based on available experimental data.

Due to the limited availability of direct experimental data on the neuroprotective effects of this compound, this guide utilizes data from a closely related lindenane sesquiterpenoid, a hydrogenated derivative of Chlojaponilactone B, as a proxy to infer potential efficacy.[1] Additionally, anti-inflammatory data from other lindenane sesquiterpenoid dimers are included to provide a broader perspective on the potential mechanisms of this class of compounds.[2][3][4][5][6] Edaravone, a clinically approved drug for ischemic stroke and ALS, and Resveratrol, a widely studied natural polyphenol, serve as benchmarks for this comparison.[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

Comparative Analysis of Neuroprotective Effects

The neuroprotective efficacy of these compounds has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

In Vitro Neuroprotection Data
CompoundCell LineInsultConcentrationOutcome% Protection / ImprovementReference
Lindenane Sesquiterpenoid (Chlojaponilactone B derivative) PC12H₂O₂10 µMCell Viability~25% increase vs. H₂O₂[1]
H₂O₂10 µMROS LevelSignificant decrease vs. H₂O₂[1]
H₂O₂10 µMMitochondrial Membrane PotentialSignificant stabilization vs. H₂O₂[1]
Edaravone SH-SY5Y6-OHDA1000 µMCell Viability~43% increase vs. 6-OHDA[20]
SH-SY5YAβ₂₅₋₃₅40 µMCell ViabilitySignificant increase vs. Aβ₂₅₋₃₅[14]
SH-SY5YTDP-43 + Ethacrynic acid≥10 µmol/LCell ViabilityConcentration-dependent inhibition of cell death[19]
Resveratrol PC126-OHDA25 µMCell ViabilitySignificant increase vs. 6-OHDA[7]
PC12Aβ₂₅₋₃₅Not specifiedCell ViabilityIncreased from ~60% to ~90%[11]
PC12Rotenone5-100 µMCell ViabilitySignificant increase vs. Rotenone[15]
In Vivo Neuroprotection Data (MCAO Stroke Model)
CompoundAnimal ModelDosageAdministration RouteOutcome% Infarct Volume ReductionReference
Edaravone Rat3 mg/kgIntravenousInfarct VolumeSignificant reduction[21]
Mouse3 mg/kgIntraperitonealInfarct VolumeSignificant reduction[23]
Rat30 mg/kgOralInfarct AreaSignificant reduction[24]
Resveratrol Rat50 mg/kgNot specifiedInfarct Volume44.7%[9][17]
Rat25 mg/kgIntranasalInfarct VolumeFrom ~41.6% to ~27.2%[8]
Rat30 mg/kgNot specifiedInfarct VolumeSignificant reduction (meta-analysis)[13]

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Neuroprotection Assay (PC12 Cells)
  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Induction of Oxidative Stress: To induce oxidative stress, cells are treated with a neurotoxin such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or β-amyloid peptides (Aβ) for a specified duration.[1][7][11]

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., lindenane sesquiterpenoid, Edaravone, or Resveratrol) for a designated time before the addition of the neurotoxin.

  • Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA).

  • Analysis of Mitochondrial Membrane Potential (MMP): Changes in MMP are assessed using fluorescent dyes such as JC-1, where a shift from red to green fluorescence indicates mitochondrial depolarization.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: The middle cerebral artery is occluded for a specific period (e.g., 90 minutes) by inserting a nylon filament into the internal carotid artery. This is followed by a reperfusion period where the filament is withdrawn.

  • Compound Administration: The test compound is administered via a specified route (e.g., intravenous, intraperitoneal, or oral) at a designated time point before, during, or after the ischemic event.[21][23][24]

  • Neurological Deficit Scoring: Neurological deficits are assessed at various time points post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: After a set period (e.g., 24 hours), the animals are euthanized, and their brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (white) area represents the infarcted tissue, which is then quantified.[8][9][17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in the neuroprotective effects of these compounds and a typical experimental workflow for their evaluation.

neuroprotective_pathways cluster_stress Cellular Stress cluster_compounds Neuroprotective Compounds cluster_pathways Protective Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress Nrf2/ARE Pathway Nrf2/ARE Pathway Neuroinflammation Neuroinflammation Anti-inflammatory Pathways Anti-inflammatory Pathways Excitotoxicity Excitotoxicity Anti-apoptotic Pathways Anti-apoptotic Pathways This compound (Lindenane Sesquiterpenoids) This compound (Lindenane Sesquiterpenoids) This compound (Lindenane Sesquiterpenoids)->Anti-inflammatory Pathways Edaravone Edaravone Edaravone->Nrf2/ARE Pathway Resveratrol Resveratrol Resveratrol->Nrf2/ARE Pathway Resveratrol->Anti-apoptotic Pathways Reduced ROS Reduced ROS Nrf2/ARE Pathway->Reduced ROS Reduced Inflammation Reduced Inflammation Anti-inflammatory Pathways->Reduced Inflammation Inhibition of Apoptosis Inhibition of Apoptosis Anti-apoptotic Pathways->Inhibition of Apoptosis Neuronal Survival Neuronal Survival Reduced ROS->Neuronal Survival Reduced Inflammation->Neuronal Survival Inhibition of Apoptosis->Neuronal Survival

Caption: Putative neuroprotective signaling pathways.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Data Analysis & Comparison Cell Culture (e.g., PC12, SH-SY5Y) Cell Culture (e.g., PC12, SH-SY5Y) Induce Neuronal Damage (e.g., H2O2, 6-OHDA) Induce Neuronal Damage (e.g., H2O2, 6-OHDA) Cell Culture (e.g., PC12, SH-SY5Y)->Induce Neuronal Damage (e.g., H2O2, 6-OHDA) Compound Treatment Compound Treatment Induce Neuronal Damage (e.g., H2O2, 6-OHDA)->Compound Treatment Assess Neuroprotection (Viability, ROS, MMP) Assess Neuroprotection (Viability, ROS, MMP) Compound Treatment->Assess Neuroprotection (Viability, ROS, MMP) Quantitative Data Comparison Quantitative Data Comparison Assess Neuroprotection (Viability, ROS, MMP)->Quantitative Data Comparison Animal Model of Neurodegeneration (e.g., MCAO) Animal Model of Neurodegeneration (e.g., MCAO) Compound Administration Compound Administration Animal Model of Neurodegeneration (e.g., MCAO)->Compound Administration Behavioral & Neurological Assessment Behavioral & Neurological Assessment Compound Administration->Behavioral & Neurological Assessment Histological Analysis (Infarct Volume) Histological Analysis (Infarct Volume) Behavioral & Neurological Assessment->Histological Analysis (Infarct Volume) Histological Analysis (Infarct Volume)->Quantitative Data Comparison Mechanistic Insights Mechanistic Insights Quantitative Data Comparison->Mechanistic Insights

Caption: General experimental workflow for neuroprotective compound evaluation.

References

Structure-Activity Relationship of Chloranthalactone Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chloranthalactones, a class of lindenane-type sesquiterpenoid lactones, have garnered significant attention in the scientific community due to their promising anticancer and anti-inflammatory properties. Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the development of more potent and selective therapeutic agents. This guide provides a comparative analysis of Chloranthalactone analogs, summarizing their biological activities with supporting experimental data and detailed protocols.

Quantitative Biological Activity Data

The cytotoxic and anti-inflammatory activities of various Chloranthalactone analogs and related lindenane sesquiterpenoid dimers are presented below. These tables provide a clear comparison of the inhibitory concentrations (IC50) of these compounds against different cancer cell lines and inflammatory markers.

Table 1: Cytotoxic Activity of Lindenane Sesquiterpenoid Dimers (IC50 in µM)

CompoundHepG2MCF-7HeLa
Chlorahololide D13.7[1]6.7[1]32.2[1]
Sarcandrolide A>20[1]>20[1]-
Shizukaol E>20[1]>20[1]-

Table 2: Anti-inflammatory Activity of Lindenane Sesquiterpenoid Dimers (IC50 in µM for NO Inhibition)

CompoundIC50 (µM) in LPS-stimulated BV-2 cells
Chloranholide P (21)3.18[2]
Chloranholide Q (22)5.46[2]
Chloranholide R (23)11.46[2]
Chloranholide S (24)8.32[2]
Shizukaol A (26)7.65[2]
Chlorahololide A (30)9.88[2]
Chlorahololide B (32)10.21[2]
8-epishizukaol A (36)4.27[2]
Quercetin (Positive Control)>30[2]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables, although for a limited number of analogs, provides some initial insights into the structure-activity relationships of lindenane sesquiterpenoid dimers.

For cytotoxic activity , Chlorahololide D, with its specific stereochemistry and conformation, demonstrates significantly higher potency against HepG2 and MCF-7 cancer cell lines compared to Sarcandrolide A and Shizukaol E.[1] This suggests that the overall three-dimensional structure of the dimer is critical for its anticancer effect.

In terms of anti-inflammatory activity , the analysis of various Chloranholides and related dimers reveals that slight modifications to the molecular structure can lead to significant changes in the inhibition of nitric oxide (NO) production. For instance, Chloranholide P exhibits the most potent activity with an IC50 of 3.18 µM.[2] A preliminary SAR analysis on these compounds indicated that the presence of an α,β-unsaturated carbonyl group and a specific configuration at the C-8 position might be crucial for the anti-neuroinflammatory effects.[2]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for another 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance with a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Visualizations

Signaling Pathway

p38_MAPK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK AP1 AP-1 p38_MAPK->AP1 Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) AP1->Inflammatory_Mediators Chloranthalactone_B Chloranthalactone B Chloranthalactone_B->MKK3_6 Inhibits phosphorylation

Caption: Inhibition of the p38 MAPK signaling pathway by Chloranthalactone B.

Experimental Workflows

MTT_Assay_Workflow cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Treat with Chloranthalactone analogs A->B C Add MTT solution B->C D Solubilize formazan with DMSO C->D E Measure absorbance at 490 nm D->E F Calculate IC50 values E->F

Caption: Workflow for determining cytotoxicity using the MTT assay.

NO_Inhibition_Workflow cluster_1 Nitric Oxide Inhibition Assay Workflow G Culture RAW 264.7 cells H Pre-treat with analogs and stimulate with LPS G->H I Collect supernatant H->I J React with Griess reagent I->J K Measure absorbance at 540 nm J->K L Determine NO inhibition K->L

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

References

Assessing the Selectivity of Chloranthalactone E for Its Molecular Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of Chloranthalactone E for its putative molecular target. Due to the limited availability of direct experimental data for this compound in the public domain, this analysis leverages comprehensive data from its close structural analog, Chloranthalactone B. The structural similarity between these lindenane-type sesquiterpenoids suggests a high probability of a shared molecular target and mechanism of action. This document will, therefore, use Chloranthalactone B as a proxy to discuss the selectivity profile, with the explicit understanding that these findings are inferred for this compound.

Executive Summary

Chloranthalactone B has been identified as a covalent inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome, a key component of the innate immune system involved in inflammatory responses.[1] It exerts its inhibitory effect by covalently binding to a specific cysteine residue (Cys279) within the NACHT domain of the NLRP3 protein.[1] This targeted interaction prevents the assembly and activation of the inflammasome complex, thereby reducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β. Furthermore, studies have indicated that Chloranthalactone B can modulate other inflammatory signaling pathways, including the p38 MAPK and AP-1 pathways.[2][3][4] This guide will present the available data for Chloranthalactone B to provide a framework for assessing the potential selectivity of this compound.

Molecular Target Profile

FeatureDescriptionReference
Primary Target NLRP3 Inflammasome[1]
Binding Site Cysteine 279 (Cys279) in the NACHT domain of NLRP3[1]
Mechanism of Action Covalent Inhibition[1]
Downstream Effect Inhibition of NLRP3 inflammasome assembly and activation, leading to reduced IL-1β secretion.[1]
Other Potential Pathways Inhibition of p38 MAPK and AP-1 signaling pathways.[2][3][4]

Comparative Selectivity Data

Direct comparative selectivity data for this compound is not currently available. The following table summarizes the inhibitory activities of Chloranthalactone B against its primary target and other inflammatory mediators, which can be used as a benchmark for future studies on this compound.

Target/PathwayAssay TypeTest SystemIC50 / EffectReference
NLRP3 Inflammasome IL-1β Secretion AssayLPS and ATP-stimulated J774A.1 macrophagesSignificant inhibition (quantitative IC50 not specified)[1]
p38 MAPK Phosphorylation Western BlotLPS-stimulated RAW264.7 macrophagesConcentration-dependent inhibition[3][4]
AP-1 Activation Luciferase Reporter AssayLPS-stimulated RAW264.7 macrophagesConcentration-dependent inhibition[3][4]
COX-2 Expression Western BlotLPS-stimulated RAW264.7 macrophagesInhibition of expression[3][4]
iNOS Expression Western BlotLPS-stimulated RAW264.7 macrophagesInhibition of expression[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of future selectivity studies for this compound.

NLRP3 Inflammasome Activation Assay
  • Cell Line: Murine macrophage cell line (e.g., J774A.1 or bone marrow-derived macrophages).

  • Priming: Cells are primed with Lipopolysaccharide (LPS) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

  • Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Chloranthalactone B) for 1 hour.

  • Activation: The NLRP3 inflammasome is activated with a second stimulus, such as ATP, for 30-60 minutes.

  • Detection: The concentration of secreted IL-1β in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Western Blot for p38 MAPK Phosphorylation
  • Cell Line: Murine macrophage cell line (e.g., RAW264.7).

  • Treatment: Cells are pre-treated with the test compound at various concentrations for 1 hour, followed by stimulation with LPS for 30 minutes.

  • Lysis: Cells are lysed, and total protein is extracted.

  • Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated p38 MAPK and total p38 MAPK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

AP-1 Luciferase Reporter Assay
  • Cell Line: RAW264.7 cells stably or transiently transfected with a luciferase reporter plasmid containing AP-1 binding sites in its promoter region.

  • Treatment: Transfected cells are pre-treated with the test compound for 1 hour before stimulation with LPS for 6-8 hours.

  • Lysis and Assay: Cells are lysed, and luciferase activity is measured using a luminometer. The results are normalized to a co-transfected control plasmid (e.g., Renilla luciferase).

Visualizing the Mechanism of Action

The following diagrams illustrate the known and putative signaling pathways affected by Chloranthalactone B, providing a visual framework for understanding the potential mechanism of this compound.

NLRP3_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 Activation NFkB NFkB TLR4->NFkB Signal 1 pro_IL1b pro_IL1b NFkB->pro_IL1b Transcription NLRP3_inactive Inactive NLRP3 NFkB->NLRP3_inactive Transcription IL1b IL-1β pro_IL1b->IL1b Maturation NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Signal 2 (e.g., ATP) ASC ASC NLRP3_active->ASC Recruitment pro_Caspase1 pro-Caspase-1 ASC->pro_Caspase1 Recruitment Caspase1 Caspase-1 pro_Caspase1->Caspase1 Cleavage Caspase1->pro_IL1b Cleavage Inflammatory Response Inflammatory Response IL1b->Inflammatory Response Chloranthalactone_B Chloranthalactone B/E Chloranthalactone_B->NLRP3_active Covalent Inhibition

Caption: Putative inhibition of the NLRP3 inflammasome pathway by this compound.

MAPK_AP1_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binding TAK1 TAK1 TLR4->TAK1 MKKs MKK3/6 TAK1->MKKs p38_MAPK p38 MAPK MKKs->p38_MAPK Phosphorylation AP1 AP-1 p38_MAPK->AP1 Activation Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Chloranthalactone_B Chloranthalactone B/E Chloranthalactone_B->p38_MAPK Inhibition

Caption: Proposed inhibitory effect of this compound on the p38 MAPK/AP-1 signaling pathway.

Conclusion and Future Directions

While direct experimental evidence for the molecular target and selectivity of this compound is lacking, the data available for its close analog, Chloranthalactone B, strongly suggests that it is a promising candidate for a selective NLRP3 inflammasome inhibitor. The covalent binding mechanism to a specific cysteine residue in the NACHT domain of NLRP3 points towards a targeted mode of action. However, its reported effects on the p38 MAPK and AP-1 pathways warrant further investigation to fully characterize its selectivity profile.

Future research should focus on:

  • Direct Binding Studies: Performing biochemical and biophysical assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) to confirm the direct binding of this compound to NLRP3 and determine its binding affinity.

  • Kinase Profiling: Screening this compound against a panel of kinases to assess its selectivity for p38 MAPK and identify any other potential off-target kinase interactions.

  • Comparative Studies: Conducting head-to-head comparisons of this compound and Chloranthalactone B in various cellular and in vivo models of inflammation to delineate any differences in their potency and selectivity.

  • Structural Biology: Obtaining the co-crystal structure of this compound in complex with NLRP3 to visualize the binding mode and guide the design of more potent and selective analogs.

By undertaking these studies, the scientific community can gain a comprehensive understanding of the selectivity of this compound and its potential as a therapeutic agent for NLRP3-driven inflammatory diseases.

References

Independent Replication of Published Chloranthalactone E Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on Chloranthalactone E, a lindenane-type sesquiterpenoid. Due to the limited availability of direct independent replication studies for this compound, this document focuses on comparing the original isolation report with a representative synthetic effort for a closely related epimer, alongside a review of the biological activities of the broader lindenane sesquiterpenoid class.

Data Presentation

Table 1: Comparison of Original Isolation and a Representative Synthesis of a this compound Epimer
ParameterOriginal Isolation (Uchida et al., 1979)Representative Synthesis of epi-Chloranthalactone E (Fenlon et al., 2018)
Source/Starting Material Whole plants of Chloranthus japonicus Sieb.rac-epi-lindenene
Methodology Extraction with ethanol, followed by chromatographic separation.Multi-step chemical synthesis.
Key Reagents/Conditions Not fully detailed in available abstracts.Phosphoryl chloride, pyridine, m-CPBA, catalytic sulphuric acid.
Final Product This compoundepi-Chloranthalactone E
Yield Not specified in available abstracts.Not explicitly provided for the final step to epi-Chloranthalactone E in the publication.
Characterization Methods Spectroscopic data analysis (details not fully available in abstracts).Spectroscopic analysis.
Table 2: Biological Activity of Lindenane Sesquiterpenoids (General Findings)
Biological ActivityCompound ClassFindingsCitations
Cytotoxicity Lindenane SesquiterpenoidsModerately cytotoxic against various cancer cell lines.[1]
Anti-inflammatory Lindenane Sesquiterpenoid DimersMitigate lipopolysaccharide-induced inflammation in RAW264.7 macrophages.[2]
NLRP3 Inflammasome Inhibition Lindenane Sesquiterpenoid DimersSome dimers exhibit significant inhibitory effects on NLRP3 inflammasome activation.[3]

Experimental Protocols

Original Isolation of this compound (Uchida et al., 1979 - based on available information)

A detailed experimental protocol from the original publication by Uchida and colleagues was not fully accessible. The general procedure, as inferred from related literature, would involve:

  • Collection and drying of the whole plants of Chloranthus japonicus.

  • Extraction of the plant material with a solvent such as ethanol.

  • Concentration of the crude extract under reduced pressure.

  • Partitioning of the extract with solvents of varying polarity to achieve a preliminary separation of compounds.

  • Subjecting the fractions to repeated column chromatography on silica gel and other stationary phases.

  • Isolation of pure this compound, followed by structure elucidation using spectroscopic methods (e.g., NMR, IR, MS).

Representative Synthesis of epi-Chloranthalactone E (Fenlon et al., 2018)

The synthesis of epi-Chloranthalactone E was achieved from epi-chloranthalactone D. The key transformation steps are as follows:

  • Dehydration to epi-Chloranthalactone A: epi-Chloranthalactone D was dehydrated using phosphoryl chloride and pyridine.

  • Epoxidation to epi-Chloranthalactone B: The resulting epi-chloranthalactone A was treated with meta-chloroperoxybenzoic acid (mCPBA) to yield epi-chloranthalactone B.

  • Ring Opening to epi-Chloranthalactone E: The final step involved the ring-opening of epi-chloranthalactone B with a catalytic amount of sulfuric acid to produce epi-chloranthalactone E.

Mandatory Visualization

experimental_workflow Experimental Workflow: From Isolation to Biological Screening cluster_isolation Original Isolation cluster_synthesis Representative Synthesis (epi-form) cluster_bioactivity Biological Evaluation (General for Lindenanes) plant Chloranthus japonicus extract Ethanol Extraction plant->extract chromatography Chromatographic Separation extract->chromatography iso_cle Isolated This compound chromatography->iso_cle cytotoxicity Cytotoxicity Assays iso_cle->cytotoxicity inflammation Anti-inflammatory Assays iso_cle->inflammation nlrp3 NLRP3 Inflammasome Inhibition Assays iso_cle->nlrp3 start epi-Lindenene inter1 epi-Chloranthalactone D start->inter1 Oxidation inter2 epi-Chloranthalactone A inter1->inter2 Dehydration inter3 epi-Chloranthalactone B inter2->inter3 Epoxidation syn_cle epi-Chloranthalactone E inter3->syn_cle Ring Opening

Caption: Workflow from isolation and synthesis to biological evaluation.

signaling_pathway Postulated Anti-inflammatory Signaling Pathway for Lindenane Sesquiterpenoid Dimers LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK LSD Lindenane Sesquiterpenoid Dimers LSD->MyD88 Inhibition NFkB NF-κB IKK->NFkB nucleus Nucleus NFkB->nucleus inflammation_genes Inflammatory Gene Expression nucleus->inflammation_genes

Caption: Anti-inflammatory pathway of lindenane sesquiterpenoid dimers.

References

A Proposed In Vivo Validation Guide for Chloranthalactone E: A Comparative Framework Based on the Anti-inflammatory Activity of Chloranthalactone B

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: To date, no specific in vivo studies validating the therapeutic potential of Chloranthalactone E have been identified in publicly available literature. This guide, therefore, presents a proposed framework for the in vivo validation of this compound's anti-inflammatory potential. This framework is scientifically grounded on the reported in vitro anti-inflammatory activity of a closely related structural analog, Chloranthalactone B (CTB). The experimental designs, comparators, and expected outcomes are based on established preclinical models of inflammation.

Introduction: The Therapeutic Promise of this compound

This compound is a sesquiterpenoid lactone belonging to the lindenane class of natural products. While its specific biological activities are yet to be fully elucidated, the therapeutic potential of this class of compounds is underscored by studies on its analogs. Notably, Chloranthalactone B (CTB) has demonstrated significant anti-inflammatory properties in vitro. CTB has been shown to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1][2]. The mechanism of action for CTB involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) signaling pathways[2][3]. More recently, CTB has been found to covalently bind to the NACHT domain of the NLRP3 inflammasome, attenuating its activation and subsequent inflammation[4].

Given the structural similarity between this compound and B, it is hypothesized that this compound may possess comparable or even superior anti-inflammatory properties. This guide outlines a series of established in vivo models to rigorously test this hypothesis and provides a comparative framework against standard-of-care anti-inflammatory agents.

Proposed In Vivo Validation Models and Comparative Data

To comprehensively evaluate the anti-inflammatory potential of this compound, a multi-model approach is proposed. This includes an acute model of localized inflammation, a systemic inflammation model, and a model of inflammatory bowel disease.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute, non-immune inflammation, characterized by edema, hyperalgesia, and erythema resulting from the release of pro-inflammatory mediators[5][6][7].

Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema

CompoundAnimal ModelDoseRoute of Administration% Inhibition of Paw EdemaReference
This compound Rat/MouseTBDOral/IPTBDProposed
DexamethasoneRat10 mg/L in drinking waterOralSignificant reduction in edema[8]
DexamethasoneMouse1 mg/kgIPSignificant reduction in edema
DiclofenacMouse10 mg/kgIPSignificant reduction in edema

TBD: To be determined through dose-ranging studies.

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model mimics the systemic inflammatory response seen in sepsis and other acute inflammatory conditions, triggered by the administration of LPS, a component of the outer membrane of Gram-negative bacteria. This leads to a rapid release of pro-inflammatory cytokines[9][10][11].

Table 2: Comparative Efficacy in LPS-Induced Endotoxemia

CompoundAnimal ModelDoseRoute of AdministrationKey Endpoints and EfficacyReference
This compound MouseTBDIP/IVTBD (Reduction in serum TNF-α, IL-6, IL-1β)Proposed
IndomethacinRat2.5 mg/kgOralBlocked LPS-induced increase in plasma PGE2[12]
IndomethacinMouse5 mg/kgOralSignificantly reduced LPS-induced IL-1β levels[13]
DexamethasoneMouseNot specifiedOralSignificantly attenuated LPS-induced TNF-α and IL-6[10]

TBD: To be determined through dose-ranging studies.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

The DSS-induced colitis model is a well-established and reproducible model that mimics many of the clinical and histological features of human ulcerative colitis, a form of inflammatory bowel disease[14][15][16].

Table 3: Comparative Efficacy in DSS-Induced Colitis

CompoundAnimal ModelDoseRoute of AdministrationKey Endpoints and EfficacyReference
This compound MouseTBDOralTBD (Reduction in DAI, colon shortening, and histological score)Proposed
SulfasalazineMouse30-60 mg/kgNot specifiedSuppressed colon shortening and mucosal inflammation[17]
SulfasalazineMouse100 mg/kgOralAmeliorated body weight loss[18]

TBD: To be determined through dose-ranging studies. DAI: Disease Activity Index.

Experimental Protocols

Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats or Swiss albino mice.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into groups: Vehicle control, this compound (multiple doses), and Dexamethasone (positive control).

  • Drug Administration: this compound or vehicle is administered orally or intraperitoneally 60 minutes before carrageenan injection. Dexamethasone is administered as per established protocols.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw[5].

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection[6].

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

  • Additional Endpoints: At the end of the experiment, paw tissue can be collected for histopathological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-1β, MPO activity).

LPS-Induced Endotoxemia
  • Animals: Male BALB/c mice.

  • Acclimatization: Animals are acclimatized for one week.

  • Grouping: Animals are divided into groups: Saline control, LPS + Vehicle, LPS + this compound (multiple doses), and LPS + Indomethacin/Dexamethasone.

  • Drug Administration: this compound, vehicle, or the positive control drug is administered (typically IP) 30-60 minutes prior to LPS challenge.

  • Induction of Endotoxemia: Mice are injected intraperitoneally with LPS (e.g., 1-10 mg/kg)[12][19].

  • Sample Collection: Blood is collected at various time points (e.g., 1.5, 3, 6, and 24 hours) after LPS injection.

  • Cytokine Analysis: Serum levels of TNF-α, IL-6, and IL-1β are quantified using ELISA kits.

  • Organ Analysis: Tissues such as the liver and lungs can be harvested for histopathological examination and analysis of inflammatory gene expression.

DSS-Induced Colitis
  • Animals: Male C57BL/6 mice.

  • Acclimatization: Animals are acclimatized for one week.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 7 consecutive days[14][15].

  • Grouping: Animals are divided into groups: Healthy control (normal drinking water), DSS + Vehicle, DSS + this compound (multiple doses, administered daily), and DSS + Sulfasalazine (daily).

  • Monitoring of Disease Activity: The Disease Activity Index (DAI) is calculated daily based on body weight loss, stool consistency, and the presence of blood in the stool.

  • Endpoint Analysis: On day 8, animals are euthanized. The entire colon is excised, and its length is measured.

  • Histopathology: A section of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for histological scoring of inflammation severity.

  • Biochemical Analysis: Colon tissue can be homogenized to measure levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Visualizations

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK AP1 AP-1 p38_MAPK->AP1 Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) AP1->Pro_inflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Pro_inflammatory_Genes->Inflammatory_Mediators CTB Chloranthalactone B CTB->MKK3_6 Inhibits Phosphorylation NLRP3 NLRP3 Inflammasome CTB->NLRP3 Covalently Binds Inhibits Activation IL1b_secretion IL-1β Secretion NLRP3->IL1b_secretion G cluster_0 Phase 1: Acute Inflammation Models cluster_1 Phase 2: Chronic Inflammation Model cluster_2 Endpoints Paw_Edema Carrageenan-Induced Paw Edema Colitis DSS-Induced Colitis Paw_Edema->Colitis Inform Dose Selection Clinical_Scores Paw Volume / DAI Paw_Edema->Clinical_Scores Biomarkers Serum/Tissue Cytokines Paw_Edema->Biomarkers Histology Histopathological Scoring Paw_Edema->Histology Endotoxemia LPS-Induced Endotoxemia Endotoxemia->Colitis Inform Dose Selection Endotoxemia->Biomarkers Colitis->Clinical_Scores Colitis->Biomarkers Colitis->Histology Dose_Ranging Dose-Ranging Studies for This compound Dose_Ranging->Paw_Edema Dose_Ranging->Endotoxemia

References

A Comparative Analysis of the Spectroscopic Signatures of Chloranthalactone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the spectroscopic signatures of various Chloranthalactone isomers. The information presented is supported by experimental data to facilitate isomer differentiation and characterization.

Chloranthalactones are a class of sesquiterpene lactones, natural products that have garnered significant interest due to their complex structures and potential biological activities. Distinguishing between the various isomers of Chloranthalactone is crucial for structure elucidation, synthesis confirmation, and understanding their structure-activity relationships. This guide focuses on the key differences in the spectroscopic profiles of Chloranthalactone isomers A, B, D, E, and F, utilizing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for several Chloranthalactone isomers. This data has been compiled from various studies on the isolation and total synthesis of these compounds.

IsomerMolecular FormulaMass (HRMS)Key IR Absorptions (cm⁻¹)Key ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
Chloranthalactone A C₁₅H₁₆O₂[M]⁺ 228.11501760 (γ-lactone)6.0-6.2 (olefinic), 4.8-5.0 (olefinic), ~1.0 (CH₃)~170 (C=O), 140-150 (olefinic), ~120 (olefinic)
Chloranthalactone B C₁₅H₁₆O₃[M]⁺ 244.11001765 (γ-lactone), 1250 (epoxide)Signals indicative of an epoxide ringSignals indicative of an epoxide ring (~50-60 ppm)
Chloranthalactone D C₁₅H₁₈O₄[M+H]⁺ 267.12323400 (O-H), 1755 (γ-lactone)Signals for hydroxyl groupsCarbon signals shifted due to hydroxylation
Chloranthalactone E C₁₅H₁₈O₄[M+H]⁺ 267.12323450 (O-H), 1760 (γ-lactone)Signals for hydroxyl groupsCarbon signals shifted due to hydroxylation
Chloranthalactone F C₁₅H₁₆O₂[M]⁺ 228.1154[1]1770 (γ-lactone), 1661, 1645 (C=C)[2]6.24 (s, 1H), 5.05 (s, 1H), 4.78 (s, 1H), 1.90 (d, J=2.0 Hz, 3H), 0.79 (s, 3H)[2]171.1, 150.1, 149.6, 148.0, 122.4, 119.7, 106.5, 62.0, 40.1, 26.4, 22.4, 22.1, 21.4, 17.0, 8.6[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on Bruker-400 or Bruker-500 spectrometers.[1] Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz). For ¹H NMR of Chloranthalactone F, the data was recorded on a 500 MHz spectrometer in CDCl₃.[2] For ¹³C NMR of Chloranthalactone F, the data was recorded on a 100 MHz spectrometer in CDCl₃.[1]

Infrared (IR) Spectroscopy

IR spectra were collected on an Avatar 330 FT-IR spectrometer.[1] Samples were typically prepared as a thin film on a potassium bromide (KBr) plate or as a KBr pellet. The spectra were recorded in the range of 4000-400 cm⁻¹, and the absorption frequencies are reported in reciprocal centimeters (cm⁻¹). For Chloranthalactone F, the IR spectrum was recorded from a KBr pellet.[2]

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were recorded on an IonSpec 4.7 Tesla FTMS or a Bruker Daltonics, Inc. APEXIII 7.0 TESLA FTMS.[1] Electron ionization (EI) was a commonly used ionization method. The mass-to-charge ratio (m/z) is reported, and the molecular formula was calculated based on the accurate mass measurement. For Chloranthalactone F, HRMS was performed using electron ionization (EI), and the molecular ion [M]⁺ was observed at m/z 228.1154, corresponding to the calculated value of 228.1150 for C₁₅H₁₆O₂.[1]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow for the spectroscopic analysis of Chloranthalactone isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation Isolation Isolation & Purification of Isomer Dissolution Dissolution in appropriate solvent (e.g., CDCl₃ for NMR) Isolation->Dissolution Preparation Preparation for analysis (e.g., KBr pellet for IR) Isolation->Preparation MS Mass Spectrometry (HRMS) Isolation->MS NMR ¹H & ¹³C NMR Spectroscopy Dissolution->NMR IR FT-IR Spectroscopy Preparation->IR Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Spectral_Analysis Spectral Analysis & Peak Assignment Data_Acquisition->Spectral_Analysis Structure_Determination Structure Determination & Comparison Spectral_Analysis->Structure_Determination

References

Safety Operating Guide

Proper Disposal of Chloranthalactone E: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chloranthalactone E is a chemical compound that requires careful handling and disposal due to its potential hazards. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe management of this compound waste in a laboratory setting. Adherence to these procedures is critical for protecting personnel and the environment.

Safety and Hazard Profile

This compound presents several hazards that necessitate stringent disposal protocols. Understanding these hazards is the first step in safe handling and waste management.

Hazard Classification:

Hazard StatementClassification
Harmful if swallowedAcute toxicity (Oral), Category 4
Causes skin irritationSkin irritation, Category 2
Causes serious eye irritationEye irritation, Category 2A
May cause respiratory irritationSpecific target organ toxicity - single exposure (Respiratory system), Category 3
Very toxic to aquatic life with long lasting effectsShort-term (acute) and long-term (chronic) aquatic hazard, Category 1

Disposal Protocol

The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This protocol is designed to minimize risk and ensure compliance with general hazardous waste regulations.

Experimental Protocol: Disposal of this compound

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A laboratory coat

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Collect all solid waste contaminated with this compound (e.g., weigh boats, contaminated gloves, absorbent pads) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Collect liquid waste containing this compound in a separate, designated, and compatible hazardous waste container. The container must be securely sealed to prevent leaks and spills.

  • Waste Container Labeling:

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the primary hazards: "Toxic" and "Environmental Hazard".

    • Include the date the waste was first added to the container.

  • Storage of Hazardous Waste:

    • Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is used for liquid waste containers to capture any potential leaks.

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often 90 days), contact your institution's EHS department to schedule a waste pickup.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[1] Its high aquatic toxicity makes sink disposal particularly dangerous to the environment.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Chloranthalactone_E_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated Hazardous Waste Container B->C D Segregate Solid and Liquid Waste Streams C->D E Label Container with 'Hazardous Waste', Chemical Name, and Hazards D->E F Store in Secondary Containment in a Satellite Accumulation Area E->F G Container Full or Storage Time Limit Reached? F->G G->F No H Contact Environmental Health & Safety (EHS) for Pickup G->H Yes I EHS Transports for Approved Disposal H->I

References

Personal protective equipment for handling Chloranthalactone E

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Chloranthalactone E

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a member of the sesquiterpenoid lactone family. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

Given that sesquiterpene lactones are known to cause contact dermatitis and allergic reactions, a comprehensive PPE strategy is mandatory.[1] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Disposable nitrile or neoprene gloves.[2]Provides a barrier against skin contact and absorption. Latex gloves are not recommended as they may not offer sufficient protection.[2]
Eye and Face Protection Tightly fitting safety goggles (EN 166 compliant) or a face shield worn over safety glasses.[3][4]Protects against splashes and airborne particles. A face shield is recommended when there is a significant risk of splashing.[5]
Body Protection A buttoned, properly fitting laboratory coat, preferably made of a flame-resistant material like Nomex® with cotton clothing underneath.[5]Protects skin from accidental spills. Avoid synthetic fabrics like polyester or acrylic.[5]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[5]Protects feet from spills and falling objects.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6] If engineering controls are not sufficient, a respirator may be required.[5]Minimizes inhalation of any dust or aerosols.
Safe Handling Protocol

Adherence to a strict experimental protocol is essential when working with this compound.

2.1. Preparation and Weighing

  • Work Area Preparation : Conduct all work in a designated area, such as a chemical fume hood, to minimize exposure.[7] Ensure the work surface is clean and uncluttered.

  • Gather Materials : Assemble all necessary equipment and reagents before starting.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing : If working with a solid form, carefully weigh the required amount in a tared container within the fume hood to avoid generating dust.

2.2. In-Experiment Handling

  • Solution Preparation : If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Reactions : For any reactions involving this compound, use appropriate glassware and ensure the setup is secure.

  • Avoid Contact : At all times, avoid direct contact with the substance. Use tools (spatulas, forceps) to handle solid material.

  • Glove Changes : Change gloves immediately if they become contaminated.

2.3. Post-Experiment Procedure

  • Decontamination : Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Waste Disposal : Dispose of all contaminated materials, including gloves, pipette tips, and empty containers, in a designated hazardous waste container.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield or goggles, followed by the lab coat.

  • Hand Washing : Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : All solid waste contaminated with this compound (e.g., filter paper, used gloves, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour any waste down the drain.

  • Container Disposal : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is required.

IncidentProcedure
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink one or two glasses of water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Conduct Experiment dissolve->react decontaminate Decontaminate Work Area react->decontaminate waste Segregate & Dispose of Hazardous Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.